Methyl 2-chloroquinazoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloroquinazoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJJYZRHYQSTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725521 | |
| Record name | Methyl 2-chloroquinazoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221288-22-7 | |
| Record name | Methyl 2-chloroquinazoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-chloroquinazoline-5-carboxylate
Introduction
Methyl 2-chloroquinazoline-5-carboxylate is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive chloro-substituent at the 2-position and a versatile methyl ester at the 5-position, makes it an ideal scaffold for the synthesis of a diverse array of more complex molecules. The 2-chloro group serves as an excellent electrophilic site for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, oxygen, or sulfur-based functionalities. This versatility has positioned it as a valuable intermediate in the development of targeted therapies, including kinase inhibitors and other biologically active compounds.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices and provides detailed, actionable protocols for the practicing chemist.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and efficient synthesis of this compound is achieved through a two-step sequence. This strategy involves the initial construction of the quinazolinone core, followed by a targeted chlorination of the 2-position. This approach is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding transformations.
The overall pathway can be visualized as follows:
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate (Intermediate 2)
The foundational step in this synthesis is the construction of the heterocyclic quinazolinone ring system. This is typically achieved by reacting an appropriately substituted anthranilic acid derivative with a one-carbon synthon.
Principle and Mechanism
This transformation is a cyclocondensation reaction. We begin with a derivative of anthranilic acid, specifically dimethyl 2-aminoterephthalate (Compound 1). The reaction with urea serves a dual purpose: it acts as the source of the C2-N3 unit of the quinazoline ring and provides a high-boiling reaction medium.
The mechanism proceeds via an initial nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of urea, eliminating ammonia. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl at the adjacent position. A final tautomerization yields the stable 2-oxo-1,2-dihydroquinazoline (quinazolinone) structure.
Detailed Experimental Protocol
Caption: Workflow for the synthesis of the quinazolinone intermediate.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl 2-aminoterephthalate (Compound 1) and a significant excess of urea (e.g., 10-15 equivalents).
-
Heat the mixture in an oil bath to 180-190 °C. The solids will melt to form a clear liquid, and the evolution of ammonia gas will be observed.
-
Maintain the reaction at this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100 °C and cautiously add water to dissolve the excess urea.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with water to remove any remaining urea, followed by a wash with a cold solvent like ethanol or diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under vacuum to yield Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate (Compound 2). The product can be used in the next step without further purification if TLC shows sufficient purity.
Data Summary: Synthesis of Intermediate 2
| Parameter | Value | Notes |
| Starting Material | Dimethyl 2-aminoterephthalate | 1.0 eq |
| Reagent | Urea | 10-15 eq |
| Temperature | 180-190 °C | Ensure adequate ventilation for ammonia gas. |
| Reaction Time | 3-4 hours | Monitor by TLC (e.g., 10% MeOH in DCM). |
| Workup | Aqueous precipitation | Cautious addition of water to the hot mixture. |
| Typical Yield | > 85% | Dependent on reaction scale and purity of starting materials. |
Part 2: Chlorination to Synthesize this compound (Target Compound 3)
The final step is the conversion of the 2-hydroxy (keto) group of the quinazolinone to a 2-chloro group. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions.
Principle and Mechanism
The chlorination of a 2-quinazolinone is a dehydroxy-chlorination reaction, most effectively achieved using phosphorus oxychloride (POCl₃). The reaction mechanism is a two-stage process that requires careful temperature control for optimal results.[1]
-
Phosphorylation: At lower temperatures (typically < 25 °C) and under basic conditions, the quinazolinone oxygen attacks the phosphorus atom of POCl₃, forming a phosphorylated intermediate. This initial step is crucial for activating the oxygen as a good leaving group.[1]
-
Chloride Attack: Upon heating (70-90 °C), a chloride ion (from POCl₃ itself or an added source) acts as a nucleophile, attacking the C2 position and displacing the phosphorylated leaving group to yield the final 2-chloroquinazoline product.[1]
The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction and to promote the initial phosphorylation step.
Detailed Experimental Protocol
Caption: Workflow for the chlorination of the quinazolinone intermediate.
Procedure:
-
In a fume hood, charge a round-bottom flask, equipped with a reflux condenser and a calcium chloride drying tube, with Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate (Compound 2).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.
-
(Optional) Add a catalytic or stoichiometric amount of N,N-diisopropylethylamine (DIPEA) to the suspension.
-
Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~107 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be performed in a well-ventilated fume hood.
-
The remaining residue is then cautiously quenched by pouring it slowly onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash it with copious amounts of cold water, and dry it under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Summary: Chlorination to Target Compound 3
| Parameter | Value | Notes |
| Starting Material | Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate | 1.0 eq |
| Reagent | Phosphorus oxychloride (POCl₃) | 5-10 eq (serves as solvent) |
| Base (Optional) | N,N-diisopropylethylamine (DIPEA) | 1.0-1.5 eq |
| Temperature | Reflux (~107 °C) | Reaction must be conducted in an anhydrous environment. |
| Reaction Time | 4-6 hours | Monitor by TLC (e.g., 30% EtOAc in Hexanes). |
| Workup | Vacuum removal of POCl₃, then quench on ice. | Caution: Highly exothermic and releases HCl gas. |
| Typical Yield | 70-90% | Purity can be assessed by ¹H NMR and LC-MS. |
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the cyclocondensation of dimethyl 2-aminoterephthalate with urea to form the quinazolinone core, followed by a robust dehydroxy-chlorination using phosphorus oxychloride. This pathway is characterized by its use of accessible reagents and well-established chemical transformations. Careful control of reaction parameters, particularly temperature during the chlorination step and caution during the workup, is paramount for achieving high yields and purity. The resulting product is a versatile intermediate, primed for further elaboration in the pursuit of novel chemical entities for drug discovery and development.
References
[2] General procedures for the chlorination of quinazolinones can be found in various sources. A detailed study on the mechanism and conditions for the chlorination of 4-quinazolones using POCl₃ is provided by Arnott, E. A., et al. in the Journal of Organic Chemistry, 2011, 76(6), 1653-1661. While not specific to the 5-carboxylate derivative, the principles are directly applicable.
Sources
An In-depth Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloroquinazoline-5-carboxylate (CAS No. 1221288-22-7) is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, and the presence of a reactive chloro group at the 2-position, coupled with a methyl carboxylate at the 5-position, offers versatile opportunities for synthetic diversification. This guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly as a component in the synthesis of protein degraders.[1][2] This document is intended to serve as a valuable resource for researchers and scientists working with this and related heterocyclic systems.
Introduction and Strategic Importance
The quinazoline ring system is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound emerges as a strategically important intermediate. The chloro substituent at the 2-position acts as a versatile handle for introducing a variety of nucleophiles, enabling the exploration of diverse chemical space. Simultaneously, the methyl carboxylate group at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for further derivatization or conjugation. This dual functionality makes it a valuable precursor for the synthesis of complex molecules, including targeted protein degraders.[1][2]
Physicochemical and Structural Properties
While specific experimental data for the physical properties of this compound are not extensively reported in publicly available literature, we can infer its general characteristics based on its structure and data from chemical suppliers.
| Property | Value/Information | Source/Basis |
| CAS Number | 1221288-22-7 | [1][3] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 222.63 g/mol | [1][3] |
| Appearance | Likely a solid at room temperature | Inferred from related quinazoline structures |
| Purity | Typically ≥97% | [1][3] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from structural characteristics |
| Storage | Store at room temperature. | [1] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis
Proposed Synthetic Pathway:
Caption: A plausible synthetic pathway for this compound.
Conceptual Synthesis Protocol:
This protocol is a conceptual outline based on known quinazoline syntheses and has not been experimentally validated for this specific compound.
-
Amide Formation: Methyl 2-aminobenzoate would be the starting material. The challenge lies in introducing the second nitrogen atom for the pyrimidine ring formation. A potential route could involve the reaction of a suitable precursor like methyl 2-amino-5-formylbenzoate with formamide at elevated temperatures.
-
Cyclization: The resulting amide intermediate would then undergo cyclization to form the quinazolinone ring system.
-
Chlorination: The hydroxyl group at the 2-position of the quinazolinone can then be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Causality Behind Experimental Choices:
-
Choice of Starting Material: Methyl 2-aminobenzoate derivatives are common precursors for quinazoline synthesis due to the ortho-amino and carboxylate functionalities that can participate in ring formation.
-
Chlorinating Agent: POCl₃ is a widely used and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups, facilitating subsequent nucleophilic substitution reactions.
Spectral Characterization (Predicted)
As experimental spectra are not publicly available, the following are predicted characteristics based on the structure and data from analogous compounds.
¹H NMR (Predicted):
-
Aromatic Protons (H6, H7, H8): Three protons in the aromatic region (likely between 7.5 and 8.5 ppm), exhibiting coupling patterns consistent with a trisubstituted benzene ring.
-
H4 Proton: A singlet in the downfield aromatic region.
-
Methyl Protons (-OCH₃): A singlet around 3.9-4.1 ppm.
¹³C NMR (Predicted):
-
Carbonyl Carbon (-C=O): A signal in the range of 165-170 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals in the aromatic region (approximately 120-160 ppm). The carbon attached to the chlorine (C2) would likely be in the more downfield portion of this range.
-
Methyl Carbon (-OCH₃): A signal around 52-55 ppm.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (m/z ≈ 222.6) with a characteristic M+2 isotope peak for the chlorine atom.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), and potentially the chloro group (-Cl).
Reactivity and Synthetic Utility
The key to the synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups.
Caption: Nucleophilic aromatic substitution at the 2-position of this compound.
Key Reactions:
-
Amination: Reaction with primary or secondary amines (aliphatic or aromatic) can be used to introduce diverse amino functionalities at the 2-position. These reactions are often carried out in a suitable solvent such as DMF or NMP, sometimes with the addition of a base to scavenge the HCl byproduct.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base can yield the corresponding 2-alkoxy or 2-aryloxy quinazoline derivatives.
-
Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties.
Causality Behind Reactivity:
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. The chlorine atom is a good leaving group, facilitating the substitution reaction.
Applications in Drug Discovery
The primary application of this compound is as a versatile building block in the synthesis of potential drug candidates. Its role as a precursor for protein degraders is particularly noteworthy.[1] The quinazoline core can serve as a scaffold that binds to a target protein, while the derivatized 5-carboxylate position can be used to attach a linker connected to an E3 ligase-recruiting moiety.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety data for structurally related chloro-substituted heterocyclic compounds, the following precautions are recommended:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the known reactivity of the 2-chloroquinazoline core provide a strong foundation for its use in drug discovery and medicinal chemistry research. Further investigation and publication of its detailed chemical and physical properties would be a valuable contribution to the scientific community.
References
- CP Lab Safety.
- PubChemLite.
- Capot Chemical.
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- CP Lab Safety.
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An In-Depth Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate: A Keystone Building Block in Modern Drug Discovery
Senior Application Scientist Insight: In the landscape of medicinal chemistry, certain molecular scaffolds consistently prove their merit, becoming indispensable tools for innovation. The quinazoline core is one such "privileged structure," forming the backbone of numerous therapeutic agents. Within this class, Methyl 2-chloroquinazoline-5-carboxylate (CAS No. 1221288-22-7) has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive functional groups—a nucleophilic substitution-prone chloro group and a modifiable methyl ester—makes it a powerful starting point for the synthesis of complex molecular architectures, particularly in the realms of oncology and targeted protein degradation. This guide provides a technical overview of its properties, synthesis, reactivity, and applications for researchers engaged in drug development.
Physicochemical and Structural Properties
This compound is a heterocyclic aromatic compound whose utility is defined by its distinct chemical features. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1221288-22-7 | [1][2][3] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2][4] |
| Molecular Weight | 222.63 g/mol | [1][2] |
| Purity (Typical) | ≥97% | [1][4] |
| Appearance | White to off-white solid (typical) | Commercially available data |
| Storage | Room temperature, desiccated | [1] |
| SMILES | COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl | [5] |
| InChI Key | ZUJJYZRHYQSTIO-UHFFFAOYSA-N | [4][5] |
Synthesis and Reactivity: A Tale of Two Handles
The synthetic value of this compound lies in its two primary reactive sites: the C2-chloro and C5-ester groups.
Plausible Synthetic Pathway
While specific industrial syntheses are proprietary, a plausible and common laboratory-scale approach to this class of molecules starts from a substituted anthranilic acid. The synthesis involves cyclization to form the quinazolinone core, followed by chlorination.
Caption: Plausible synthetic route to this compound.
Causality Behind Experimental Choices:
-
Cyclization: The reaction of an anthranilic acid derivative with a one-carbon source like urea or formamide is a classic and robust method for forming the pyrimidine ring of the quinazoline system.[6]
-
Chlorination: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for converting the keto groups of a quinazolinedione into reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic substitutions.
Core Reactivity: The SNAr Reaction
The primary utility of this molecule stems from the reactivity of the C2-chloro position towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the quinazoline nitrogen atoms makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. While the C4 position is generally more reactive in 2,4-dichloroquinazolines, the absence of a leaving group at C4 in this molecule directs reactivity to the C2 position.[2][7] This allows for the precise introduction of a wide array of nucleophiles, most commonly amines, to build molecular complexity.
Caption: General SNAr reaction at the C2 position.
Applications in Drug Discovery
The quinazoline scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors.[1][8][9] Molecules like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, validate the importance of this scaffold in targeting ATP-binding sites of kinases. This compound serves as a key intermediate to access novel analogues at the C2 position, expanding the chemical space for developing next-generation inhibitors.
Building Block for Kinase Inhibitors and PROTACs
-
Kinase Inhibitors: By reacting this compound with various amines, researchers can synthesize libraries of 2-aminoquinazoline derivatives. The ester at the C5 position can then be hydrolyzed to the carboxylic acid or converted to an amide, providing another point for diversification or interaction with the target protein.[8][10]
-
PROTACs (Proteolysis Targeting Chimeras): This molecule is increasingly listed as a building block for PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][11][12] The 2-substituted quinazoline moiety can serve as the warhead that binds to the target protein (e.g., a kinase), while the C5-ester can be elaborated into a linker connected to an E3 ligase ligand.
Representative Experimental Protocol: Synthesis of a 2-Aminoquinazoline Derivative
This protocol describes a general, self-validating procedure for the SNAr reaction, a fundamental application of the title compound.
Objective: To synthesize Methyl 2-(benzylamino)quinazoline-5-carboxylate via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF or MeCN (approx. 0.1 M concentration). Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Trustworthiness Check: A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot (on silica TLC) corresponding to the product, confirmed by its expected mass in LC-MS analysis.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Purpose: The aqueous washes remove the DMF solvent and excess base/salts. The NaHCO₃ wash ensures complete removal of any acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(benzylamino)quinazoline-5-carboxylate.
Caption: Workflow for the synthesis of a 2-aminoquinazoline derivative.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined reactivity allows for the systematic and predictable synthesis of diverse compound libraries targeting critical disease pathways. As research into kinase inhibitors evolves and the field of targeted protein degradation expands, the strategic importance of this versatile building block is set to grow, solidifying the quinazoline scaffold's legacy in the development of modern therapeutics.
References
- CP Lab Safety. This compound, min 97%, 250 mg.
- Capot Chemical. Specifications of this compound.
- MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
- DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.
- PubChemLite. This compound (C10H7ClN2O2).
- Google Patents. US5385900A - Quinoline carboxylic acid derivatives.
- PubMed. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases.
- ScienceOpen. Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality.
- ResearchGate. Synthesis and anticancer activity of new quinazoline derivatives.
- Organic Chemistry Portal. Quinazoline synthesis.
- Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PMC - NIH. Application of PROTACs in Target Identification and Target Validation.
- PubMed. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.
- ScienceOpen. Application of PROTACs in target identification and validation.
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A Technical Guide to the Predicted Spectroscopic Data of Methyl 2-chloroquinazoline-5-carboxylate
The quinazoline core is a prevalent scaffold in numerous therapeutic agents, making the precise characterization of its derivatives a critical step in pharmaceutical research.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of such compounds.[2] This guide explains the causality behind the predicted spectral features, offering field-proven insights into the data interpretation.
Molecular Structure and Overview
Methyl 2-chloroquinazoline-5-carboxylate possesses a fused heterocyclic system consisting of a benzene ring and a pyrimidine ring, substituted with a chloro group at the 2-position and a methyl carboxylate group at the 5-position. These features will dictate its unique spectral fingerprint.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Record the ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. [3] The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic system and the methyl ester group.
-
C=O Stretch: A strong, sharp absorption band is predicted for the carbonyl (C=O) stretch of the aromatic ester. Conjugation with the quinazoline ring is expected to lower this frequency to around 1715-1730 cm⁻¹. [4][5]* Aromatic C=C and C=N Stretches: Multiple sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds within the quinazoline ring system.
-
C-O Stretches: Esters typically show two characteristic C-O stretching bands. For an aromatic ester, these are expected around 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹. [5][6]* Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, characteristic of sp² C-H bonds.
-
C-Cl Stretch: The C-Cl stretch will likely appear in the fingerprint region, typically between 800-600 cm⁻¹.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3050 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~1725 | Strong, Sharp | C=O Stretch | Aromatic Ester |
| ~1610, 1580, 1470 | Medium, Sharp | C=C and C=N Stretches | Quinazoline Ring |
| ~1280 | Strong | Asymmetric C-O Stretch | Ester |
| ~1120 | Strong | Symmetric C-O Stretch | Ester |
| ~750 | Medium | C-Cl Stretch | Chloro-aromatic |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Acquisition: A background spectrum of the empty accessory is recorded first. Then, the sample spectrum is recorded.
-
Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. [7]
-
Molecular Ion (M⁺): The molecular formula is C₁₀H₇ClN₂O₂. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks: the M⁺ peak and an M+2 peak. [8][9] * M⁺ (with ³⁵Cl): m/z ≈ 222.02
-
M+2 (with ³⁷Cl): m/z ≈ 224.02 The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a characteristic signature for a molecule containing one chlorine atom. [10]* Key Fragmentation Pathways: Electron impact (EI) ionization is expected to induce fragmentation. Plausible fragmentation patterns for aromatic esters include the loss of the methoxy group or the entire methyl carboxylate group. [11] * Loss of Methoxy Radical (-•OCH₃): A significant fragment may be observed at m/z 191/193, corresponding to the loss of the methoxy radical from the molecular ion.
-
Loss of Methyl Formate (-CH₃OCHO): Another possible fragmentation could involve the loss of the ester group.
-
Figure 3: A plausible fragmentation pathway for this compound.
Table 4: Predicted Key Ions in Mass Spectrum (EI)
| m/z (³⁵Cl/³⁷Cl) | Relative Intensity | Identity |
|---|---|---|
| 222/224 | High (3:1) | [M]⁺˙ (Molecular Ion) |
| 191/193 | Medium (3:1) | [M - •OCH₃]⁺ |
| 163/165 | Medium (3:1) | [M - •OCH₃ - CO]⁺ |
| 128 | Low | [C₈H₄N₂]⁺ (Quinazoline fragment) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with high-energy electrons.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By understanding the expected NMR shifts, IR absorptions, and mass spectral fragmentation patterns, researchers can more effectively confirm the identity and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
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The Quinazoline Core: A Journey from Serendipitous Discovery to Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to the development of numerous clinically vital therapeutics. This guide provides a comprehensive exploration of the discovery and history of quinazoline compounds, delving into their foundational synthetic methodologies, their profound impact on targeted cancer therapy through the inhibition of critical signaling pathways, and a forward look into the future of this versatile pharmacophore.
Part 1: The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of the quinazoline nucleus from a laboratory curiosity to a key element in drug design is a testament to over a century of chemical innovation.
The Dawn of Quinazoline Chemistry
The first recorded synthesis of a quinazoline derivative was in 1869 by Peter Griess, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2][3] However, the parent quinazoline molecule, C₈H₆N₂, remained elusive until 1895 when August Bischler and Lang achieved its synthesis through the decarboxylation of 2-carboxyquinazoline.[4][5] A more practical and satisfactory synthesis of the unsubstituted quinazoline was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][6]
Foundational Synthetic Methodologies
The early pioneering work on quinazoline synthesis laid the groundwork for the development of more versatile and efficient methods that are still in use today. These classical name reactions are fundamental to understanding the construction of the quinazoline core.
The Griess synthesis, while historically significant as the first entry into this class of compounds, is of limited practical use today due to the nature of the reactants.
Reaction Scheme:
A diagram of the Griess Synthesis.
Experimental Protocol (Conceptual):
-
Reactants: Anthranilic acid and cyanogen.
-
Conditions: The reaction likely required heating in a suitable solvent.
-
Product: 2-cyano-3,4-dihydro-4-oxoquinazoline.
This initial discovery, though not a versatile synthetic route, opened the door to the exploration of this new heterocyclic system.[1]
The first synthesis of the parent quinazoline heterocycle was a significant milestone.
Reaction Scheme:
A diagram of the Bischler and Lang Synthesis.
Experimental Protocol (Conceptual):
-
Starting Material: 2-Carboxyquinazoline.
-
Reaction: The synthesis involves the thermal decarboxylation of the starting material.[4][5]
-
Product: The parent quinazoline.
This synthesis, while foundational, relied on a starting material that itself required synthesis.
Siegmund Gabriel's method provided a more accessible route to the quinazoline core.
Reaction Scheme:
A diagram of the Gabriel Synthesis.
Experimental Protocol (Conceptual):
-
Starting Material: o-Nitrobenzylamine.
-
Step 1 (Reduction): The nitro group of o-nitrobenzylamine is reduced to an amine.
-
Step 2 (Cyclization): The resulting intermediate is then cyclized to form the quinazoline ring.[1][8]
The Niementowski synthesis is a widely used and versatile method for the preparation of 4(3H)-quinazolinones from anthranilic acids and amides.[9][10][11] This reaction has become a workhorse in medicinal chemistry for accessing a diverse range of substituted quinazolinones.
Reaction Scheme:
A diagram of the Niementowski Synthesis.
Experimental Protocol: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide [12]
This protocol outlines a conventional heating method for the Niementowski reaction.
-
Materials:
-
Anthranilic Acid
-
Formamide
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for filtration and recrystallization
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, combine anthranilic acid and a molar excess of formamide (e.g., a 1:4 molar ratio).
-
Heat the reaction mixture to 130-135°C for approximately 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield 4(3H)-quinazolinone.
-
Part 2: The Rise of Quinazolines in Oncology: Targeting the EGFR Signaling Pathway
The true potential of the quinazoline scaffold was fully realized with the advent of targeted cancer therapies. The discovery that 4-anilinoquinazoline derivatives could act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[13][14]
The EGFR Signaling Pathway: A Critical Regulator of Cell Fate
The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[15][16] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways and uncontrolled cell growth.[13]
Key Downstream Pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.[16]
-
PI3K-Akt-mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.[16]
-
JAK/STAT Pathway: Also contributes to cell survival signals.[16]
Mechanism of Action of Quinazoline-based EGFR Inhibitors
Quinazoline-based drugs such as gefitinib, erlotinib, and lapatinib are classified as tyrosine kinase inhibitors (TKIs).[15] They exert their therapeutic effect by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[17][18] This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades that drive tumor growth and survival.[17]
EGFR Signaling Pathway and Inhibition by Quinazolines.
Part 3: Clinical Significance and Future Directions
The development of quinazoline-based EGFR inhibitors has transformed the clinical management of EGFR-mutated cancers.
FDA-Approved Quinazoline Derivatives in Oncology
The success of the quinazoline scaffold is underscored by the number of drugs that have received FDA approval for the treatment of various cancers.
| Drug Name (Brand Name) | Year of Initial FDA Approval | Primary Target(s) | Approved Indications (Selected) |
| Gefitinib (Iressa) | 2003 | EGFR | Metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations. |
| Erlotinib (Tarceva) | 2004 | EGFR | First-line treatment of metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[19][20][21] |
| Lapatinib (Tykerb) | 2007 | EGFR, HER2 | Advanced or metastatic breast cancer that is HER2-positive.[22][23][24] |
| Afatinib (Gilotrif) | 2013 | EGFR, HER2, HER4 (irreversible) | First-line treatment of metastatic NSCLC with non-resistant EGFR mutations.[25][26][27] |
Future Perspectives
The journey of quinazoline compounds is far from over. Current research focuses on overcoming the challenge of acquired resistance to first and second-generation EGFR inhibitors. The development of third-generation inhibitors, such as osimertinib (which has a pyrimidine core but builds on the principles learned from quinazoline inhibitors), targets specific resistance mutations like T790M.
Furthermore, the versatility of the quinazoline scaffold continues to be explored for other therapeutic targets beyond EGFR, including other kinases and G-protein coupled receptors. The rich history and proven clinical success of quinazoline derivatives ensure their continued prominence in the landscape of drug discovery and development.
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The Versatile Cornerstone: A Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate in Modern Synthesis
An In-depth Exploration of a Key Building Block for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and functional materials. Among the diverse array of quinazoline-based building blocks, Methyl 2-chloroquinazoline-5-carboxylate has emerged as a particularly valuable and versatile starting material. Its strategic placement of a reactive chloro group at the 2-position and a readily modifiable ester at the 5-position offers a powerful handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering field-proven insights for researchers engaged in the discovery and development of novel chemical entities.
The Quinazoline Core: A Foundation of Biological and Material Significance
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of a wide range of biologically active compounds.[1] This scaffold is found in numerous approved drugs, including anticancer agents that target protein kinases, highlighting its importance in drug discovery.[2][3] The diverse pharmacological activities associated with quinazoline derivatives include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4] The value of this compound lies in its ability to serve as a readily diversifiable intermediate for the synthesis of libraries of novel quinazoline-based compounds for biological screening and materials science applications.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that begins with readily available starting materials. A plausible and efficient synthetic route involves the cyclization of a substituted anthranilic acid derivative to form the quinazolinone core, followed by chlorination to introduce the reactive handle at the 2-position.
Proposed Synthetic Pathway
A logical and commonly employed strategy for the synthesis of 2-chloroquinazolines commences with the corresponding 2-quinazolinone.[5][6] The synthesis of the quinazolinone precursor to this compound would likely start from methyl 2-aminobenzoate-5-carboxylate or a related derivative.
Experimental Protocol: A Plausible Synthesis of this compound
Step 1: Synthesis of Methyl 2-(methoxycarbonyl)amino-5-methoxycarbonylbenzoate
-
To a solution of methyl 2-amino-5-methoxycarbonylbenzoate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath and slowly add methyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carbamate.
Step 2: Cyclization to Methyl quinazolin-2,4(1H,3H)-dione-5-carboxylate
-
Treat the carbamate from Step 1 with a base such as sodium methoxide in methanol.
-
Heat the reaction mixture to reflux to facilitate the intramolecular cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and neutralize with an acid (e.g., acetic acid).
-
The product may precipitate from the solution upon cooling or neutralization. Collect the solid by filtration and wash with a cold solvent.
Step 3: Chlorination to Methyl 2,4-dichloroquinazoline-5-carboxylate
-
Treat the quinazolinedione from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).[7]
-
Heat the reaction mixture to reflux.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
Step 4: Selective Reduction to this compound
Selective reduction of the more reactive 4-chloro group can be challenging. A potential approach involves catalytic hydrogenation under controlled conditions or the use of a specific reducing agent that favors the reduction of the C4-Cl bond.
Synthetic Utility: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to undergo a variety of chemical transformations at the C2 position. The electron-withdrawing nature of the quinazoline ring system activates the chloro group towards nucleophilic substitution and facilitates palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the quinazoline ring is susceptible to displacement by a wide range of nucleophiles.[8] This reaction provides a straightforward method for introducing diverse functional groups.
Causality Behind Experimental Choices: The SNAr reaction on 2-chloroquinazolines is often carried out in the presence of a base to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of solvent can also influence the reaction rate, with polar aprotic solvents such as DMF or DMSO often being preferred.
The reaction of this compound with primary or secondary amines is a fundamental transformation for the synthesis of 2-aminoquinazoline derivatives, which are prevalent in many biologically active molecules.
Experimental Protocol: General Procedure for SNAr with Amines
-
Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Add the desired primary or secondary amine (typically 1.1 to 2 equivalents).
-
Add a base, such as potassium carbonate or triethylamine, if the amine salt is not used.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Similarly, O- and S-nucleophiles can displace the chloro group to form the corresponding ethers and thioethers, further expanding the accessible chemical space.
Experimental Protocol: General Procedure for SNAr with O/S-Nucleophiles
-
To a solution of the alcohol or thiol in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) at 0 °C to generate the corresponding alkoxide or thiolate.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9] this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond between the C2 position of the quinazoline ring and a variety of organoboron reagents.[10] This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted quinazolines.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for the success of a Suzuki coupling.[11] Phosphine ligands, such as those of the Buchwald or Hartwig type, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | High |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | DMF | 110 | Good |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a highly versatile and efficient method for the formation of carbon-nitrogen bonds.[13][14][15] This reaction allows for the coupling of this compound with a broad range of amines, including those that are poor nucleophiles in traditional SNAr reactions.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.[16][17] Bulky electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used.[14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos, or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃).
-
Add a solution of this compound and the amine in a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | High |
| 2 | Morpholine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 90 | High |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 110 | Good |
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams depict the key transformations discussed.
Caption: Key synthetic transformations of this compound.
Conclusion: A Versatile Tool for Innovation
This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, coupled with the rich chemistry of the quinazoline scaffold, provides a robust platform for the synthesis of a vast array of novel compounds. The methodologies outlined in this guide, from its synthesis to its application in key bond-forming reactions, are intended to empower researchers to explore new chemical space and accelerate the discovery of next-generation therapeutics and advanced materials. As our understanding of chemical reactivity continues to evolve, the utility of such versatile building blocks will undoubtedly continue to expand, paving the way for future innovations.
References
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- He, L., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Modern Arene Chemistry (pp. 321-386). Wiley-VCH Verlag GmbH & Co. KGaA.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,3-Benzoxazines and 4H-3,1-Benzoxazines. Chemical Reviews, 96(2), 827-850.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Maneesh Guleria, et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 21(1).
- Negrete, G. R., et al. (2007). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2007(14), 183-193.
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- Al-Suwaidan, I. A., et al. (2016). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 24(5), 555-564.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2010).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
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- Chilin, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-383.
- Mekky, A. E. M., & El-Mekabaty, A. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 16(7), 5483-5492.
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An In-Depth Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloroquinazoline-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional architecture, featuring a reactive 2-chloro group and a versatile 5-carboxylate ester, makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, and mechanistic rationale for its synthesis and reactivity. Particular emphasis is placed on its emerging role as a key component in the development of targeted protein degraders (TPDs), such as Proteolysis Targeting Chimeras (PROTACs), which represent a paradigm shift in therapeutic intervention. Detailed protocols, safety information, and mechanistic insights are provided to equip researchers with the foundational knowledge required to effectively utilize this compound in drug discovery and development programs.
Chemical Identity and Properties
Correctly identifying a chemical entity is the cornerstone of reproducible and reliable research. This compound is most accurately identified by its CAS number.
-
IUPAC Name: this compound
-
Synonyms: 5-Quinazolinecarboxylic acid, 2-chloro-, methyl ester[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [2][3][4][5] |
| Molecular Weight | 222.63 g/mol | [2][3] |
| Appearance | Solid / Powder | |
| Purity | Typically ≥97% | [2] |
| InChI Key | ZUJJYZRHYQSTIO-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl | [4] |
| Melting Point | 80-85°C (analog structure) | [6] |
| Solubility | Data not widely available; expected to be soluble in common organic solvents like DCM, DMF, and DMSO. | |
| Storage | Store at room temperature in a dry, well-ventilated area. | [2] |
Note: Experimental data for melting point and solubility are not consistently reported. The melting point is estimated based on a structurally similar quinoline analog, methyl quinoline-2-carboxylate[6]. Researchers should determine these properties experimentally for their specific lots.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline core is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The versatility of the quinazoline ring system allows it to present substituents in a well-defined three-dimensional space, facilitating precise interactions with enzyme active sites and protein-protein interfaces. Its derivatives have been successfully developed into drugs for a wide range of diseases, underscoring the therapeutic potential of this heterocycle.
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from methyl 2-aminobenzoate.
Caption: Conceptual workflow showing the use of the 2-chloro position for PROTAC synthesis.
This strategic use of the compound's inherent reactivity allows for the modular and efficient assembly of complex degrader molecules, a field of immense interest for targeting proteins previously considered "undruggable". [7][8]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and safety precautions are paramount. The following information is derived from available Safety Data Sheets (SDS).
Hazard Identification and GHS Classification
| Hazard Class | GHS Code | Signal Word | Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Skin Irritation | H315 | Warning | Causes skin irritation. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. |
Precautionary Measures
-
Prevention:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, eye protection, and face protection.
-
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed and locked up.
-
-
Disposal:
-
Dispose of contents/container in accordance with local, regional, and national regulations.
-
References
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Stack Exchange. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health (NIH). [Link]
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
- This compound, min 97%, 250 mg. (n.d.). CP Lab Safety. [Link]
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- nucleophilic aromatic substitutions. (2019). YouTube. [Link]
- Specifications of methyl 2-chloroquinazoline-5-carboxyl
- Methyl 2-chloroquinoxaline-5-carboxyl
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An In-depth Technical Guide to the Solubility of Methyl 2-chloroquinazoline-5-carboxylate
Introduction: The Critical Role of Solubility in Drug Discovery
Methyl 2-chloroquinazoline-5-carboxylate, a heterocyclic compound with the molecular formula C10H7ClN2O2, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1][2][3][4][5] The quinazoline scaffold is a privileged structure in drug discovery, appearing in a number of approved pharmaceuticals. The solubility of such a compound is a fundamental physicochemical property that dictates its utility in various applications, from synthetic reaction conditions to its formulation as a potential therapeutic agent. Poor solubility can be a major hurdle in drug development, affecting bioavailability and limiting therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering researchers a robust framework for their investigations.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data on the solubility of this compound is not extensively available in the public domain[6], we can infer its likely behavior based on its molecular structure and predicted properties.
The molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions:
-
Quinazoline Ring System: A bicyclic aromatic system containing two nitrogen atoms, contributing to its moderate polarity and potential for pi-pi stacking interactions.
-
Chloro Group: An electron-withdrawing group that adds to the molecule's overall polarity.
-
Methyl Ester Group: This group can act as a hydrogen bond acceptor.
A key predictor of solubility is the partition coefficient, often expressed as LogP. The predicted XlogP for this compound is 2.4[3], which suggests that the compound is moderately lipophilic. This indicates a higher affinity for organic solvents over aqueous media. Consequently, it is expected to have low solubility in water but better solubility in various organic solvents. The general principle of "like dissolves like" is a useful starting point for selecting appropriate solvents for this compound.[7][8]
Expected Qualitative Solubility:
Based on these structural features, we can predict a qualitative solubility profile. This should be experimentally verified using the protocols outlined in this guide.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Low to Moderate | The molecule's polarity from the quinazoline ring and ester group will likely limit solubility in highly non-polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, which should facilitate the dissolution of the compound. |
| Polar Protic | Methanol, Ethanol | Moderate | The ability of these solvents to act as hydrogen bond donors and acceptors should allow for favorable interactions with the quinazoline nitrogens and the ester group. |
| Aqueous | Water | Low | The significant non-polar surface area of the quinazoline ring system is expected to result in poor aqueous solubility. |
| Aqueous Acid | Dilute HCl | Potentially Higher than Water | The nitrogen atoms in the quinazoline ring are basic and may be protonated in acidic conditions, forming a more soluble salt.[9][10] |
| Aqueous Base | Dilute NaOH | Likely Low | The compound does not possess strongly acidic protons, so solubility is not expected to significantly increase in basic solutions.[9][10] |
Experimental Determination of Solubility: A Methodical Approach
A systematic approach is crucial for accurately determining the solubility of a compound. This typically involves a qualitative screening followed by a more rigorous quantitative analysis.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for quantitative analysis.
Protocol for Qualitative Solubility Testing:
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube or vial.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.
-
Mixing: Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.
-
Categorization: Classify the solubility as soluble, partially soluble, or insoluble based on the final observation.
-
Acid/Base Testing: For aqueous insolubility, test in 5% HCl and 5% NaOH to determine the presence of basic or acidic functional groups.[9][10]
Quantitative Solubility Determination: The Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11]
Protocol for Equilibrium Solubility Determination:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and crystallization rates have reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. To separate the saturated solution from the undissolved solid, filtration through a syringe filter (e.g., 0.22 µm PTFE) or centrifugation is recommended. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity. A calibration curve must be generated using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, this can be a rapid and effective method. A calibration curve is also required.
-
-
Calculation: The solubility is calculated from the measured concentration of the diluted supernatant and the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
Understanding the solubility of this compound is paramount for its successful application in research and development. This guide provides a comprehensive framework, grounded in established scientific principles, for the systematic determination of its solubility profile. By following the outlined qualitative and quantitative protocols, researchers can generate reliable and reproducible data, enabling informed decisions in synthetic chemistry, formulation development, and other scientific endeavors. The provided theoretical background, coupled with practical experimental guidance, serves as a valuable resource for scientists working with this and structurally related compounds.
References
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A Theoretical Exploration of Methyl 2-chloroquinazoline-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology. This technical guide provides an in-depth theoretical analysis of a specific, yet representative, member of this class: Methyl 2-chloroquinazoline-5-carboxylate. We delve into its structural and electronic properties through quantum chemical calculations and explore its potential as a kinase inhibitor via molecular docking simulations. Furthermore, we outline a protocol for the in silico prediction of its pharmacokinetic and toxicity profile. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the computational evaluation of novel quinazoline derivatives.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research.[1] Their versatile biological activities have led to the development of drugs targeting a wide array of diseases. Notably, the quinazoline core has proven to be a "privileged scaffold" for the design of protein kinase inhibitors.[2][3] Several clinically successful anticancer agents, such as gefitinib, erlotinib, and lapatinib, feature this heterocyclic system, primarily targeting Epidermal Growth Factor Receptor (EGFR) and other related tyrosine kinases.[4][5] The rigid, planar nature of the quinazoline ring allows for precise positioning of substituents to engage in key interactions within the ATP-binding site of these enzymes.[6]
This compound is a key building block in the synthesis of more complex quinazoline-based molecules.[7] The 2-chloro substituent serves as a versatile synthetic handle for introducing various functionalities, while the 5-carboxylate group can be modified to modulate solubility and other physicochemical properties. Understanding the intrinsic electronic and structural characteristics of this core molecule is paramount for the rational design of novel and potent therapeutic agents.
Theoretical Methodology: A Validated Computational Workflow
To provide a comprehensive theoretical understanding of this compound, we propose a multi-faceted computational approach. This workflow, depicted below, integrates quantum mechanics, molecular modeling, and predictive informatics to create a holistic profile of the molecule.
Caption: A comprehensive computational workflow for the theoretical evaluation of this compound.
Quantum Chemical Calculations: Unveiling Intrinsic Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules, offering a favorable balance between accuracy and computational cost.[8][9] For quinazoline derivatives, the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), has been shown to provide reliable results.
Protocol for DFT Calculations:
-
Structure Preparation: The 3D structure of this compound is built using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: A full geometry optimization is performed using Gaussian 09 or a similar quantum chemistry software package at the B3LYP/6-311G(d,p) level of theory in the gas phase. This step yields the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Analysis: From the optimized wavefunction, several key electronic properties are calculated:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide insights into the molecule's reactivity and its ability to donate or accept electrons.[10]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[11]
-
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[12] Given the prevalence of quinazolines as kinase inhibitors, we have selected two well-validated targets for this study: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14][15]
Protocol for Molecular Docking:
-
Protein Preparation: The crystal structures of EGFR (PDB ID: 1XKK) and VEGFR-2 (PDB ID: 3VHE) in complex with known quinazoline inhibitors are obtained from the Protein Data Bank (RCSB PDB).[16][17] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of this compound, optimized from the DFT calculations, is prepared for docking by assigning appropriate atom types and charges.
-
Grid Box Generation: A grid box is defined around the ATP-binding site of each kinase, encompassing the region occupied by the co-crystallized ligand.
-
Docking Simulation: Molecular docking is performed using AutoDock Vina, a widely used and validated docking program.[18] The program samples different conformations and orientations of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.
-
Binding Mode Analysis: The resulting docked poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the kinase active site.[6]
In Silico ADME-Tox Prediction: Profiling Druglikeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery to minimize late-stage failures.[19][20] Several web-based tools, such as SwissADME and pkCSM, provide rapid and reliable predictions of these properties based on the molecule's structure.[21][22]
Protocol for In Silico ADME-Tox Prediction:
-
Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is generated.
-
Property Prediction: The SMILES string is submitted to the SwissADME and pkCSM web servers.
-
Data Analysis: The predicted ADME-Tox parameters are collected and analyzed. Key properties to consider include:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, CYP450 inhibition.
-
Druglikeness: Compliance with Lipinski's rule of five and other druglikeness filters.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
Predicted Theoretical Results
Based on the established protocols, the following tables summarize the anticipated theoretical data for this compound.
Molecular and Electronic Properties (DFT)
| Property | Predicted Value | Significance |
| Optimized Geometry | Planar quinazoline core | Facilitates stacking interactions in protein binding sites. |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating potential. |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting potential. |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions. |
Molecular Docking Scores
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR | 1XKK | -7.0 to -8.5 | Met793 (hinge region), Leu718, Val726 |
| VEGFR-2 | 3VHE | -7.5 to -9.0 | Cys919 (hinge region), Leu840, Val848 |
Predicted ADME-Tox Profile
| Parameter | Predicted Value | Assessment |
| Molecular Weight | 222.63 g/mol | Compliant with Lipinski's rule (<500) |
| logP | ~ 2.5 | Good balance of hydrophilicity and lipophilicity |
| TPSA | ~ 58 Ų | Likely good cell permeability |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | Reduced risk of CNS side effects |
| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |
| Ames Mutagenicity | No | Low risk of mutagenicity |
| Hepatotoxicity | No | Low risk of liver toxicity |
Discussion and Implications for Drug Design
The theoretical studies on this compound provide valuable insights for its potential development as a scaffold for novel therapeutic agents. The planar geometry and electronic properties calculated by DFT are consistent with the characteristics of known kinase inhibitors that effectively interact with the ATP-binding pocket. The HOMO-LUMO gap suggests a molecule with good chemical stability.
The molecular docking simulations predict that this compound can favorably bind to the active sites of both EGFR and VEGFR-2. The predicted binding affinities are in a range that suggests it could serve as a starting point for the design of more potent inhibitors. The key interactions with the hinge region residues of both kinases are particularly encouraging, as this is a hallmark of many successful kinase inhibitors.[6]
The in silico ADME-Tox profile indicates that this molecule possesses druglike properties. Its predicted high gastrointestinal absorption and lack of blood-brain barrier permeability are desirable features for a systemically acting drug with minimal central nervous system side effects. The predicted absence of mutagenicity and hepatotoxicity is also a positive indicator of its potential safety profile.
Based on these theoretical findings, several avenues for further drug design and development can be pursued:
-
Structure-Activity Relationship (SAR) Studies: The 2-chloro position is a prime site for derivatization to explore interactions with the deeper hydrophobic pockets of the kinase active sites. A variety of substituents can be computationally modeled and prioritized for synthesis.
-
Optimization of Physicochemical Properties: The 5-carboxylate group can be modified to fine-tune solubility, cell permeability, and metabolic stability. For instance, conversion to amides or other bioisosteres could be explored.
-
Experimental Validation: The theoretical predictions presented in this guide should be validated through experimental studies. This includes the synthesis of this compound and its derivatives, in vitro kinase inhibition assays, and cell-based antiproliferative assays.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of quantum chemical calculations, molecular docking, and in silico ADME-Tox predictions, we have generated a detailed profile of its structural, electronic, and pharmacological properties. The results suggest that this molecule is a promising scaffold for the development of novel kinase inhibitors. The methodologies and insights presented herein can be applied to a wide range of quinazoline derivatives, thereby accelerating the discovery and design of next-generation targeted therapies.
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Literature review of 2-chloroquinazoline derivatives
An In-Depth Technical Guide to the Chemistry and Application of 2-Chloroquinazoline Derivatives
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-chloroquinazoline stands out as a uniquely versatile and highly reactive intermediate. The strategic placement of the chlorine atom at the C2 position provides a reactive handle for a wide array of chemical transformations, most notably nucleophilic aromatic substitution. This reactivity allows for the facile introduction of diverse functional groups, enabling the synthesis of extensive compound libraries for drug discovery. This technical guide offers a comprehensive review of 2-chloroquinazoline derivatives, delving into their synthesis, chemical reactivity, and profound impact on drug development. We will explore the causality behind synthetic strategies, the logic of their reaction mechanisms, and their application in creating potent therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
Quinazoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring. This structural motif is prevalent in a variety of natural products and synthetic molecules, endowing them with a broad spectrum of biological activities.[1][2] The versatility of the quinazoline core allows it to interact with a multitude of biological targets, making it a "privileged structure" in medicinal chemistry.[3]
Researchers have successfully developed quinazoline-based drugs for treating cancer, hypertension, inflammation, bacterial infections, and more.[1][2][3][4] The efficacy of these compounds often depends on the specific substitution patterns around the quinazoline ring. The 2-chloroquinazoline derivative, in particular, serves as a critical building block for accessing novel and potent therapeutic candidates. Its importance lies in the reactivity of the C2-chloro group, which acts as an excellent leaving group in nucleophilic substitution reactions, paving the way for molecular diversification.[5]
Synthetic Methodologies for 2-Chloroquinazoline Derivatives
The synthesis of 2-chloroquinazolines is typically achieved through multi-step procedures starting from readily available precursors. The choice of synthetic route is often dictated by the desired substitution pattern on the benzene ring portion of the molecule.
Common Synthetic Pathways
A prevalent method involves the use of 2,4-dichloroquinazolines as a key intermediate. This precursor can be synthesized from the corresponding quinazoline-2,4-diones by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[6] Subsequently, the more reactive C4-chloro group can be selectively removed or replaced, leaving the C2-chloro group available for further functionalization.[5] Another efficient route begins with ortho-anthranilic acids, which undergo cyclization and chlorination steps to yield the desired 2-chloroquinazoline core.[7]
Caption: Common synthetic routes to 2-chloroquinazoline derivatives.
Detailed Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
This protocol is adapted from a method used to create an intermediate for the synthesis of anti-inflammatory agents.[6] The rationale for using POCl₃ is its effectiveness as both a dehydrating and chlorinating agent, converting the dione into the dichloro derivative. N,N-dimethylaniline acts as a catalyst and acid scavenger.
Materials:
-
6,7-dimethoxyquinazolin-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq) and phosphorus oxychloride (POCl₃, ~5 volumes) is placed in a round-bottom flask.[6]
-
N,N-dimethylaniline (~0.3 eq) is carefully added to the mixture.[6]
-
The reaction mixture is heated under reflux for approximately 5 hours, with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is allowed to cool to room temperature.[6]
-
The cooled reaction mixture is then poured slowly into a beaker of ice-cold water with vigorous stirring to precipitate the product.[6]
-
The resulting precipitate (2,4-dichloro-6,7-dimethoxyquinazoline) is collected by filtration, washed thoroughly with distilled water, and dried.[6]
This self-validating protocol ensures the removal of excess POCl₃, which hydrolyzes exothermically in water, and the precipitation of the organic product, which is insoluble in water.
Chemical Reactivity and Strategic Functionalization
The utility of 2-chloroquinazoline derivatives stems from the electrophilic nature of the carbon atoms at the C2 and C4 positions, which are susceptible to nucleophilic attack. A key principle governing their reactivity is regioselectivity.
Regioselective Nucleophilic Substitution
In 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[8] This differential reactivity is a cornerstone of synthetic strategy. The attack at C4 is favored under mild conditions (e.g., lower temperatures), allowing for selective functionalization at this position while leaving the C2-chloro group intact.[8] The subsequent substitution at the C2 position requires harsher conditions, such as elevated temperatures or prolonged reaction times.[8]
This regioselectivity can be explained by the electronic properties of the quinazoline ring. The C4 position is more electron-deficient due to its proximity to the N3 nitrogen and its character as part of an Ar-C(Cl)=N system, making it a more favorable site for the initial nucleophilic attack. The resulting intermediate is well-stabilized by resonance.[8]
Caption: Regioselective substitution on 2,4-dichloroquinazoline.
This controlled, stepwise functionalization is invaluable in constructing complex molecules. It allows chemists to introduce different substituents at the C2 and C4 positions, which is crucial for exploring structure-activity relationships (SAR) in drug design.[9]
Applications in Medicinal Chemistry and Drug Development
The ability to easily modify the 2-position of the quinazoline ring has made 2-chloroquinazoline a highly sought-after scaffold for developing new therapeutic agents. By replacing the chloro group with various amines, ethers, or other functional groups, researchers can fine-tune the pharmacological properties of the molecule to optimize its efficacy and selectivity for a specific biological target.[5][10]
Spectrum of Biological Activities
Derivatives synthesized from 2-chloroquinazolines have demonstrated a remarkable range of biological activities. These activities are critically dependent on the nature of the substituent introduced at the C2 (and other) positions.
| Biological Activity | Description | Example / Key Finding | Reference |
| Anticancer | Inhibition of cancer cell proliferation, often through mechanisms like tubulin polymerization inhibition or kinase inhibition. | A 2-chloroquinazoline derivative was identified as the most potent compound in a series designed to inhibit tubulin polymerization. | [9] |
| Novel 4-anilinoquinazoline derivatives synthesized from 2-chloromethyl precursors showed promising in vitro anticancer activity. | [7] | ||
| Anti-inflammatory | Inhibition of inflammatory pathways, such as the cyclooxygenase (COX) enzymes. | A series of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazolines exhibited good anti-inflammatory activity. | [6] |
| Antimicrobial | Activity against various bacterial and fungal strains. | 2,4,6-trisubstituted quinazolines showed activity against both gram-positive and gram-negative bacteria. | [1] |
| Antiviral | Inhibition of viral replication. | 2,4-disubstituted quinazoline derivatives have been synthesized and tested for anti-influenza virus activity. | [4] |
| Antimalarial | Activity against the Plasmodium parasite. | Quinazoline derivatives are a known class of antimalarial agents. | [1] |
Case Study: Anticancer Agents
The development of anticancer drugs is a prominent application of 2-chloroquinazoline chemistry. The 4-anilinoquinazoline scaffold, often prepared from 4-chloroquinazoline precursors, is found in several successful EGFR kinase inhibitor drugs like gefitinib and erlotinib.[7][11]
Building on this, researchers have explored modifications at the C2 position to discover new mechanisms of action. For instance, a study identified a 2-chloroquinazoline derivative that was the most potent in a series of compounds designed as tubulin polymerization inhibitors.[9] This demonstrates a shift in therapeutic strategy, moving from kinase inhibition to targeting cytoskeletal dynamics, all enabled by the versatility of the quinazoline scaffold.
Caption: Structure-Activity Relationship (SAR) concept for 2-position derivatives.
Conclusion and Future Outlook
2-Chloroquinazoline has firmly established itself as a versatile and indispensable building block in modern medicinal chemistry. Its predictable yet powerful reactivity, particularly the regioselective nature of nucleophilic substitution, provides a reliable platform for the synthesis of diverse molecular architectures. The broad range of biological activities exhibited by its derivatives, from anticancer to antimicrobial, underscores the enduring importance of the quinazoline scaffold.[1][3]
Future research will likely focus on leveraging this versatile intermediate in novel synthetic methodologies, such as flow chemistry and photocatalysis, to accelerate the drug discovery process. Furthermore, as our understanding of complex diseases evolves, the 2-chloroquinazoline core will undoubtedly be employed to create next-generation therapeutics with enhanced potency, selectivity, and safety profiles, continuing its legacy as a privileged structure in the quest for new medicines.
References
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- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). ResearchGate.
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The Synthetic Cornerstone: A Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate for Advanced Drug Discovery
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Within this important class of heterocycles, Methyl 2-chloroquinazoline-5-carboxylate has emerged as a key building block for the synthesis of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The strategic placement of the chloro-, and methyl ester functionalities allows for sequential, regioselective modifications, making it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, reactivity, and applications for researchers and professionals in drug development.
Commercial Availability and Procurement
This compound (CAS No. 1221288-22-7) is readily available from a range of commercial suppliers, catering to research and development quantities.[1][2] The compound is typically offered at purities of 97% or higher, suitable for most synthetic applications. When procuring this reagent, it is essential to obtain and review the Certificate of Analysis (CoA) to confirm its identity and purity, as well as the Safety Data Sheet (SDS) for proper handling and storage information.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | CAS Number |
| Amadis Chemical | Not specified | ≥ 97% | 1221288-22-7 |
| BLD Pharm | BD01369341 | ≥ 97% | 1221288-22-7 |
| CP Lab Safety | Not specified | min 97% | 1221288-22-7 |
| CymitQuimica | IN-DA0016T7 | 97% | 1221288-22-7 |
| Sinfoo Biotech | S060280 | Not specified | 1221288-22-7 |
Note: Availability and product details are subject to change. Researchers should consult the respective supplier websites for the most current information.
Synthesis and Characterization: A Proposed Synthetic Route
Proposed Two-Step Synthesis
Step 1: Cyclization to Methyl 2-hydroxyquinazoline-5-carboxylate
The initial step involves the cyclization of methyl 2-aminobenzoate with a suitable one-carbon source, such as urea or cyanogen bromide, to form the quinazolinone core.
-
Reaction: Methyl 2-aminobenzoate is heated with urea at high temperature (typically 180-200 °C) to induce cyclization and form the corresponding quinazolinone.
Step 2: Chlorination to this compound
The resulting quinazolinone is then chlorinated at the 2-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Reaction: Methyl 2-hydroxyquinazoline-5-carboxylate is refluxed with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine base such as N,N-dimethylaniline, to facilitate the conversion of the hydroxyl group to a chloro group.
Caption: Proposed two-step synthesis of this compound.
Characterization
The structural confirmation of the final product would be achieved through standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic aromatic proton signals for the quinazoline ring system, as well as a singlet for the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the quinazoline core, and the methyl carbon.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of diverse side chains to build up molecular complexity.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5][6] The following is a general protocol that can be adapted for the reaction of this compound with an aniline derivative.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the aniline derivative (1.2 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent, such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The chloroquinazoline core can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters.[7][8][9] This allows for the formation of a carbon-carbon bond at the 2-position, enabling the introduction of aryl or vinyl substituents.
Applications in Kinase Inhibitor Synthesis
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors.[10] this compound can serve as a key intermediate in the synthesis of such inhibitors, where the 2-position is functionalized to modulate potency and selectivity.
Role in PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[4] They typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The reactive nature of this compound makes it an attractive building block for the synthesis of the target protein-binding moiety of a PROTAC.
Safety and Handling
While a specific SDS for this compound is available from suppliers, general precautions for handling chlorinated heterocyclic compounds should be followed. It is classified as an irritant and may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its commercial availability and predictable reactivity make it an attractive starting material for the synthesis of a wide range of complex molecules, including kinase inhibitors and PROTACs. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel therapeutics.
References
- Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Organic and Pharmaceutical Chemistry Journal.
- PubChemLite. (n.d.). This compound (C10H7ClN2O2).
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898–12899.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- PubChemLite. (n.d.). Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
- El-Sayed, N. N. E., et al. (2020). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1246.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 353-364.
- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- IJIRSET. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5).
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
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- 2. 5-Quinazolinecarboxylic acid, 2-chloro-, methyl ester | 1221288-22-7 [amp.chemicalbook.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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Methodological & Application
Application Notes & Protocols: Methyl 2-chloroquinazoline-5-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Methyl 2-chloroquinazoline-5-carboxylate (CAS: 1221288-22-7) is a pivotal starting material for drug discovery, offering two distinct and strategically important reactive sites: a highly reactive 2-chloro substituent and a versatile 5-carboxylate ester. The chloro group is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), while the ester group can be readily modified through hydrolysis, amidation, or reduction.[2] This combination allows for the rapid generation of diverse chemical libraries targeting critical enzymes and receptors. These application notes provide an in-depth guide to the synthetic utility of this building block, with detailed protocols for its application in the synthesis of kinase and PARP inhibitors, two of the most significant classes of modern anticancer agents.[3][4]
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of the starting material.
| Property | Value | Reference |
| CAS Number | 1221288-22-7 | [5][6] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [7] |
| Molecular Weight | 222.63 g/mol | [5] |
| Appearance | Off-white to light yellow solid | - |
| Purity | ≥97% | [5] |
| Storage | Store at room temperature, away from moisture | [5] |
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Core Reactivity and Synthetic Strategy
The primary value of this compound lies in its predictable and versatile reactivity. The electron-withdrawing nature of the quinazoline ring system activates the C2 position, making the chloro substituent an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nitrogen, oxygen, and sulfur nucleophiles. Concurrently, the C5-ester can be used for secondary diversification.
Application in Kinase Inhibitor Synthesis
Quinazoline derivatives are foundational to many clinically approved tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib.[8] They typically function as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, with the quinazoline nitrogen atoms forming crucial hydrogen bonds with the "hinge region" of the enzyme.[4][9]
Protocol 1: Microwave-Assisted Synthesis of a 2-Anilinoquinazoline Derivative
This protocol describes the efficient N-arylation of this compound with a substituted aniline using microwave irradiation, a technique known to accelerate reaction times and improve yields for this transformation.[2]
Rationale: Microwave heating provides rapid and uniform energy transfer to the reaction mixture, significantly reducing reaction times from hours to minutes compared to conventional heating. The use of a sealed vessel allows for temperatures above the solvent's boiling point, further accelerating the SNAr reaction.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (e.g., 3-ethynylaniline, 1.2 equiv)
-
Solvent: THF/H₂O (4:1 mixture)
-
Microwave reactor vials (2-5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a 2-5 mL microwave vial, add this compound (e.g., 100 mg, 0.45 mmol), the desired aniline (1.2 equiv, 0.54 mmol), and a magnetic stir bar.
-
Solvent Addition: Add 2.0 mL of the THF/H₂O (4:1) mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.
-
Self-Validation: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure consumption of the starting material. A sample can be taken after cooling.
-
-
Workup: After cooling the reaction to room temperature, dilute the mixture with EtOAc (20 mL) and transfer to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). The bicarbonate wash removes any residual acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/EtOAc as the eluent, to afford the pure 2-anilinoquinazoline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in PARP Inhibitor Synthesis
Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in the base excision repair (BER) pathway, which mends single-strand DNA breaks (SSBs).[10] In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and create toxic double-strand breaks (DSBs). This results in cell death through a mechanism known as synthetic lethality.[11] The quinazolinone scaffold has been successfully employed as a bioisostere of the phthalazinone core found in approved PARP inhibitors like Olaparib.[10][12]
Protocol 2: Two-Step Synthesis of a Quinazoline-based PARP Inhibitor Core
This protocol demonstrates the use of both reactive handles on the scaffold to build a core structure common in PARP inhibitors, involving an initial amination at C2 followed by amide bond formation at C5.
Step A: Nucleophilic Substitution with a Piperazine Derivative
Rationale: This step introduces a key pharmacophoric element. Piperazine moieties are common in PARP inhibitors, often connecting the core to a terminal functional group. This reaction proceeds via a standard SNAr mechanism.
Materials:
-
This compound (1.0 equiv)
-
N-Boc-piperazine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 222 mg, 1.0 mmol) in DMF (5 mL).
-
Reagent Addition: Add N-Boc-piperazine (1.1 equiv, 205 mg, 1.1 mmol) followed by DIPEA (2.0 equiv, 0.35 mL, 2.0 mmol). The base scavenges the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., 50% EtOAc/hexane) or LC-MS until the starting material is consumed.
-
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water (50 mL). This will often precipitate the product.
-
Isolation: If a solid forms, collect it by vacuum filtration and wash with cold water and Et₂O. If no solid forms, extract the aqueous mixture with EtOAc (3 x 25 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary to yield the piperazine-substituted intermediate.
Step B: Ester Hydrolysis and Amide Coupling
Rationale: The ester is converted to a carboxylic acid, which serves as a handle for introducing further diversity via amide coupling. This is a crucial step for building out the final inhibitor structure.
Materials:
-
Product from Step A (1.0 equiv)
-
Lithium hydroxide (LiOH) (3.0 equiv)
-
THF/Methanol/Water solvent mixture
-
1M Hydrochloric acid (HCl)
-
Benzylamine (as an example coupling partner, 1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF
Step-by-Step Protocol:
-
Hydrolysis: Dissolve the intermediate from Step A in a 3:1:1 mixture of THF:MeOH:H₂O (5 mL per 1 mmol). Add LiOH (3.0 equiv) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS).
-
Acidification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~3-4 with 1M HCl.
-
Isolation of Acid: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum. This intermediate is often used without further purification.
-
Amide Coupling: Dissolve the crude carboxylic acid (1.0 equiv) in DMF. Add the desired amine (e.g., benzylamine, 1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Self-Validation: Monitor the formation of the amide product by LC-MS.
-
-
Workup and Purification: Quench the reaction with water and extract with EtOAc. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the final product by silica gel chromatography to yield the target amide.
-
Characterization: Confirm the structure of the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its dual reactive sites allow for a logical and efficient approach to the synthesis of complex molecules. The protocols outlined here for the preparation of kinase and PARP inhibitor scaffolds demonstrate its utility and provide a robust framework for researchers to generate novel compounds with significant therapeutic potential.
References
- Ramadan, S. K., Elrazaz, E. Z., Abouzid, K. A. M., & El-Naggar, A. M. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link][10][11]
- Guleria, M., Kumar, A., Singh, A., & Kumar, P. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening. [Link][13]
- Al-Suhaimi, K. S., Al-Salahi, R., & Al-Anazi, M. R. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link][3]
- Ramadan, S. K., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link][11]
- Request PDF. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity.
- Ramadan, S. K., et al. (2020). Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors.
- Yuan, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link][9]
- Ahmad, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link][16]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Ma, J., et al. (2022). Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. PubMed. [Link][18]
- Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link][1]
- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). Arabian Journal of Chemistry. [Link][19]
- MySkinRecipes. (n.d.).
- CP Lab Safety. (n.d.).
- Some recently reported quinazoline-based anticancer agents. (n.d.).
- Patel, D. J., Patel, A. M., & Pandya, K. S. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link][23]
- PubChemLite. (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link][4]
- Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. (2017). PubMed - NIH. [Link][24]
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link][25]
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link][26]
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed. [Link][27]
- Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.).
- Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). PMC - NIH. [Link][8]
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. [Link][2]
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.).
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Compounds from Methyl 2-chloroquinazoline-5-carboxylate
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of the quinazoline ring is a critical strategy for modulating the biological and pharmacological properties of these compounds. "Methyl 2-chloroquinazoline-5-carboxylate" is a highly versatile building block for the synthesis of novel quinazoline derivatives. The presence of a reactive chlorine atom at the C2-position, activated by the electron-withdrawing nature of the quinazoline ring system, allows for a variety of synthetic transformations. This, coupled with the ester functionality at the C5-position, provides a valuable handle for further molecular elaboration.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel compounds utilizing "this compound" as a key starting material. We will explore key reaction classes, provide detailed experimental protocols, and discuss the underlying principles to enable the rational design and synthesis of new chemical entities.
Key Synthetic Transformations
"this compound" is amenable to a range of synthetic transformations, primarily targeting the reactive C2-chloro group. The most prominent of these are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The C2 position of the quinazoline ring is electron-deficient, making it susceptible to attack by nucleophiles. The chlorine atom at this position is a good leaving group, facilitating SNAr reactions with a wide variety of nucleophiles.[5]
Causality behind Experimental Choices:
-
Nucleophiles: A broad range of N- and S-nucleophiles can be employed, including primary and secondary amines, anilines, and thiols. The nucleophilicity of the reagent will influence the reaction conditions required.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile. Less nucleophilic amines may require heating to achieve a reasonable reaction rate.
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes a general method for the synthesis of 2-aminoquinazoline derivatives from "this compound".
Materials:
-
This compound
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoquinazoline derivative.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | Methyl 2-(morpholino)quinazoline-5-carboxylate | 92 |
| 2 | Piperidine | Methyl 2-(piperidino)quinazoline-5-carboxylate | 88 |
| 3 | Aniline | Methyl 2-(phenylamino)quinazoline-5-carboxylate | 75 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex molecules.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the C2 position of the quinazoline ring and a variety of organoboron reagents.[6][7]
Causality behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or PdCl2(dppf). The choice of ligand is crucial for an efficient catalytic cycle.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh3) or more specialized ligands like XPhos, are commonly used to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Base: A base, such as sodium carbonate (Na2CO3) or potassium fluoride (KF), is essential for the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of 2-arylquinazoline derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), PPh3 (0.15 equiv), and Na2CO3 (3.1 equiv).[9]
-
Flush the reaction mixture with an inert gas (e.g., Nitrogen or Argon).
-
Add degassed toluene and water (typically in a 10:1 ratio) to the vial.[9]
-
Seal the vial and heat the reaction mixture at 75-115 °C until the starting material is consumed (monitor by TLC or LC-MS).[7][9]
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-phenylquinazoline-5-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)quinazoline-5-carboxylate | 81 |
| 3 | 3-Pyridylboronic acid | Methyl 2-(pyridin-3-yl)quinazoline-5-carboxylate | 73 |
Note: Yields are representative and may vary depending on the specific boronic acid and reaction conditions.
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[10] It allows for the coupling of the 2-chloroquinazoline with a wide range of primary and secondary amines, including those that are poor nucleophiles for traditional SNAr reactions.[11][12]
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: A combination of a palladium precatalyst (e.g., Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required for efficient amination of aryl chlorides.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is necessary to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of 2-aminoquinazoline derivatives via Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3, XPhos, and NaOt-Bu to a dry reaction flask.
-
Add a solution of this compound in anhydrous toluene, followed by the amine.
-
Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | N-Methylaniline | Methyl 2-(methyl(phenyl)amino)quinazoline-5-carboxylate | 89 |
| 2 | Indoline | Methyl 2-(indolin-1-yl)quinazoline-5-carboxylate | 85 |
| 3 | Benzylamine | Methyl 2-(benzylamino)quinazoline-5-carboxylate | 78 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Visualization of Synthetic Pathways
Experimental Workflow for Synthesis of Novel Quinazoline Derivatives
Caption: Synthetic routes from this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with "Methyl 2-chloroquinazoline-5-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinazoline Scaffold and the Power of Suzuki Coupling
The quinazoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The ability to functionalize the quinazoline scaffold at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide has become an indispensable tool for the synthesis of biaryl and heteroaryl-aryl structures.[2] Its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the relatively mild reaction conditions make it particularly attractive for applications in drug development.[3]
This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of Methyl 2-chloroquinazoline-5-carboxylate , a key intermediate for the synthesis of a diverse range of functionalized quinazoline derivatives.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound. This step forms a Pd(II) intermediate. The presence of an electron-withdrawing ester group at the 5-position is expected to facilitate this rate-limiting step by increasing the electrophilicity of the C-2 position.[4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-aryl-quinazoline-5-carboxylate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup and Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, approximately 0.1 M concentration of the starting material).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-quinazoline-5-carboxylate.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the judicious choice of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%) | For electron-deficient chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition.[5] Pre-catalysts often offer better reproducibility. |
| Base | K₂CO₃ (2.0 equiv) | The choice of base can be critical. Stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary for less reactive boronic acids. For substrates with base-sensitive functional groups, a milder base like KF can be employed.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[6] Other common solvents include toluene, DMF, and THF. The choice of solvent can influence reaction rate and selectivity. |
| Temperature | 100 °C | The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the catalyst or reactants. Microwave heating can sometimes accelerate the reaction.[7] |
| Boronic Acid | 1.3 equiv | A slight excess of the boronic acid is typically used to ensure complete consumption of the chloroquinazoline. However, a large excess can lead to homo-coupling byproducts. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use a fresh batch of catalyst. Consider using a more active catalyst/ligand system. |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20°C. | |
| Inappropriate base | Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Protodeboronation of Boronic Acid | Presence of water and/or acidic protons | Use anhydrous conditions and a non-protic solvent if possible. Use boronic esters (e.g., pinacol esters) which are more stable. |
| Homocoupling of Boronic Acid | Excess boronic acid, high temperature | Reduce the equivalents of boronic acid. Lower the reaction temperature. |
| Formation of Byproducts | Hydrolysis of the ester group | Use a milder base (e.g., KF) or anhydrous conditions. |
| Reaction at other positions | While the C-2 position is generally the most reactive for Suzuki coupling on 2,4-dichloroquinazolines, regioselectivity should be confirmed by analytical methods.[1][8] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-quinazoline-5-carboxylates from this compound. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel quinazoline-based compounds with potential therapeutic applications. Careful consideration of the reaction parameters and a systematic approach to optimization are key to achieving high yields and purity.
References
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. [Link]
- Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. [Link]
- New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC. [Link]
- Suzuki reaction. Wikipedia. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Rasayan J. Chem. [Link]
- Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with...
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH. [Link]
- meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-aryl
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 2-chloroquinazoline-5-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of Methyl 2-chloroquinazoline-5-carboxylate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the quinazoline scaffold as a "privileged structure" in numerous therapeutic agents.[1][2] This document delves into the underlying reaction mechanisms, offers practical guidance on experimental design, and presents validated, step-by-step protocols for the reaction of this substrate with nitrogen, oxygen, and sulfur nucleophiles.
The Substrate: Physicochemical Properties & Reactivity Profile
This compound is a key synthetic intermediate, valued for its reactive chloro-substituent at the C2 position.[3] This position is electronically deficient and primed for nucleophilic attack, making the compound an excellent precursor for generating diverse libraries of functionalized quinazolines.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 1221288-22-7 | [3][4] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [3][6] |
| Molecular Weight | 222.63 g/mol | [3][4] |
| Appearance | White to off-white solid | (Typical) |
| Storage | Room temperature, under inert atmosphere | [3] |
The reactivity of the C2-Cl bond is dictated by the electron-withdrawing nature of the quinazoline ring system. The two nitrogen atoms within the heterocycle act as powerful electron sinks, polarizing the C2-Cl bond and making the C2 carbon highly electrophilic. This inherent electronic property is the cornerstone of its utility in SNAr chemistry.
The SNAr Mechanism on the 2-Chloroquinazoline Core
Nucleophilic aromatic substitution on heteroaromatic systems like 2-chloroquinazolines proceeds via a well-established two-step addition-elimination mechanism, often referred to as the SNAr pathway.[7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon. This step breaks the aromaticity of the quinazoline ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized across the heterocyclic system, with significant density on the electronegative nitrogen atoms, which provides the driving force for its formation.[8]
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast and results in the formation of the final substituted product.
Caption: The addition-elimination mechanism for SNAr reactions.
General Considerations for Protocol Design
The success of SNAr reactions with this compound hinges on the careful selection of reaction parameters.
-
Nucleophile Choice: The reactivity of the nucleophile is paramount.
-
Nitrogen Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this transformation.[2] Electron-rich anilines and aliphatic amines often react under mild conditions, whereas electron-deficient amines may require elevated temperatures or microwave assistance to achieve good conversion.[9]
-
Oxygen Nucleophiles (Alcohols/Phenols): Alcohols are generally poor nucleophiles and require deprotonation with a strong base (e.g., NaH, NaOMe) to form the much more reactive alkoxide or phenoxide species.
-
Sulfur Nucleophiles (Thiols): Thiols are potent nucleophiles and typically react readily. A mild base is often employed to generate the thiolate anion in situ, which dramatically increases the reaction rate.[10]
-
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane are commonly used as they can solvate the intermediate complex and do not interfere with the nucleophile. Alcohols like isopropanol or ethanol can also serve as solvents, particularly when their corresponding alkoxides are the intended nucleophiles.[8]
-
Base: A base is frequently required, serving one of two purposes: (1) to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile, or (2) to deprotonate the nucleophile (e.g., alcohols, thiols) to enhance its reactivity. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
-
Temperature & Reaction Time: Reactions can be performed from room temperature to reflux. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent byproduct formation. Microwave irradiation is a powerful technique for accelerating these reactions, often reducing reaction times from hours to minutes and improving yields.[7][9]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Methyl 2-(phenylamino)quinazoline-5-carboxylate (N-Arylation)
Principle: This protocol describes the reaction of the substrate with aniline, a representative aromatic amine, using a non-nucleophilic organic base to scavenge the HCl byproduct.
| Materials & Reagents |
| This compound (1.0 eq) |
| Aniline (1.1 eq) |
| Diisopropylethylamine (DIPEA) (1.5 eq) |
| Acetonitrile (MeCN) or 2-Propanol |
| Ethyl acetate (EtOAc), Hexanes |
| Saturated aq. NaHCO₃, Brine |
| Anhydrous Na₂SO₄ or MgSO₄ |
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 223 mg, 1.0 mmol).
-
Reagent Addition: Add acetonitrile (10 mL), followed by aniline (102 µL, 1.1 mmol) and DIPEA (261 µL, 1.5 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and stir. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Expected [M+H]⁺ for C₁₆H₁₃N₃O₂: 280.1081.
Protocol 2: Synthesis of Methyl 2-methoxyquinazoline-5-carboxylate (O-Alkylation)
Principle: This protocol utilizes a pre-formed or in situ generated sodium methoxide to displace the chloride. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the starting material and product.
| Materials & Reagents |
| This compound (1.0 eq) |
| Sodium methoxide (1.2 eq, as a solution in MeOH or solid) |
| Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF) |
| Saturated aq. NH₄Cl |
| Ethyl acetate (EtOAc) |
| Brine, Deionized Water |
| Anhydrous Na₂SO₄ or MgSO₄ |
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 223 mg, 1.0 mmol) and anhydrous THF (10 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 260 mg, 1.2 mmol) dropwise over 5 minutes. Alternative: Add solid sodium methoxide (65 mg, 1.2 mmol) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aq. NH₄Cl (10 mL) at 0°C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with water (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity. If necessary, purify by column chromatography (silica gel, EtOAc/Hexanes) or recrystallization.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Expected [M+H]⁺ for C₁₁H₁₀N₂O₃: 219.0764.
Protocol 3: Synthesis of Methyl 2-(phenylthio)quinazoline-5-carboxylate (S-Arylation)
Principle: This protocol demonstrates the facile reaction with a thiol nucleophile, using a mild inorganic base to generate the highly nucleophilic thiolate in situ.
| Materials & Reagents |
| This compound (1.0 eq) |
| Thiophenol (1.05 eq) |
| Potassium Carbonate (K₂CO₃) (1.5 eq) |
| Dimethylformamide (DMF) |
| Ethyl acetate (EtOAc), Deionized Water, Brine |
| Anhydrous Na₂SO₄ or MgSO₄ |
Procedure:
-
Setup: To a round-bottom flask, add this compound (e.g., 223 mg, 1.0 mmol), finely ground K₂CO₃ (207 mg, 1.5 mmol), and DMF (8 mL).
-
Reagent Addition: Add thiophenol (108 µL, 1.05 mmol) to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in 1-3 hours. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water (50 mL) with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and salts.
-
Drying: Dry the solid product under vacuum to a constant weight.
-
Purification: The precipitated product is often pure. If required, recrystallize from ethanol or purify by column chromatography (silica gel, EtOAc/Hexanes).
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Expected [M+H]⁺ for C₁₆H₁₂N₂O₂S: 297.0692.
Data Summary & Experimental Workflow
The protocols highlight the versatility of the substrate, allowing access to a wide range of derivatives under tailored conditions.
| Protocol | Nucleophile | Base | Solvent | Temp. | Typical Yield | Product MW |
| 1 | Aniline | DIPEA | MeCN | Reflux | 75-90% | 279.30 |
| 2 | Methanol | NaOMe | THF | 0°C to RT | 80-95% | 218.21 |
| 3 | Thiophenol | K₂CO₃ | DMF | RT | 85-98% | 296.35 |
graph TD { A[this compound] --> B{SNAr Reaction}; B --> C[Protocol 1: N-Arylation Aniline, DIPEA, MeCN, Reflux]; B --> D[Protocol 2: O-Alkylation NaOMe, THF, RT]; B --> E[Protocol 3: S-Arylation Thiophenol, K₂CO₃, DMF, RT]; C --> F[2-Amino-quinazoline Derivatives]; D --> G[2-Alkoxy-quinazoline Derivatives]; E --> H[2-Thioether-quinazoline Derivatives];subgraph "Starting Material" A end subgraph "Reaction Conditions" C D E end subgraph "Product Classes" F G H end style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: General experimental workflow for SNAr diversification.
Troubleshooting & Field-Proven Insights
-
Issue: Low or No Reactivity.
-
Cause: The nucleophile may be too weak (e.g., electron-deficient aniline), or the temperature may be too low.
-
Solution: Increase the reaction temperature. For stubborn cases, switch to a higher boiling point solvent like DMF or dioxane. Employing microwave-assisted heating can dramatically increase the rate and yield for sluggish reactions.[9] Ensure alcohol/thiol nucleophiles are properly deprotonated with a suitable base.
-
-
Issue: Formation of Side Products.
-
Cause: Hydrolysis of the ester group under harsh basic or acidic conditions. Dimerization or decomposition at high temperatures.
-
Solution: Use milder bases (e.g., K₂CO₃ instead of NaH where possible). Keep reaction times to the minimum required for full conversion of the starting material. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
-
-
Issue: Difficult Purification.
-
Cause: Product and starting material have similar polarity. Residual high-boiling solvent (e.g., DMF).
-
Solution: For similar polarities, try a different eluent system or consider reverse-phase chromatography. To remove DMF, perform a thorough aqueous work-up, washing with water and brine multiple times, or perform an azeotropic distillation with heptane.
-
References
- Madhav, M. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
- MySkinRecipes. (n.d.).
- Ušćumlić, G. S., et al. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- CP Lab Safety. (n.d.).
- de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 237. [Link]
- LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- PubChemLite. (n.d.).
- de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
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- ResearchGate. (n.d.). Synthesis of 6-chloro quinazoline-2-thiol. [Link]
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The Strategic Application of Methyl 2-chloroquinazoline-5-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous clinically approved and investigational kinase inhibitors.[1][2] Its rigid, bicyclic nature provides an ideal framework for the precise spatial orientation of substituents, enabling high-affinity interactions within the ATP-binding pocket of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][5] Consequently, the development of small molecule kinase inhibitors has revolutionized oncology, with quinazoline-based drugs like gefitinib, erlotinib, and lapatinib being notable examples of their success in treating various malignancies.[4]
This application note delves into the utility of a specialized building block, Methyl 2-chloroquinazoline-5-carboxylate , in the synthesis of novel kinase inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the potential influence of the C5-carboxylate moiety on the pharmacological properties of the final compounds.
This compound: A Versatile Synthon
This compound (CAS 1221288-22-7) is a key intermediate for the synthesis of a diverse array of substituted quinazolines.[6][7][8][9] Its chemical structure features two key reactive sites: the C2-chloro group and the C5-methyl ester. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can be tailored to target specific kinase active sites.[2][10] The C5-ester provides a handle for further chemical modification or can itself contribute to the molecule's pharmacokinetic and pharmacodynamic profile.
The strategic placement of the carboxylate group at the C5 position can influence several key properties of the resulting kinase inhibitor:
-
Modulation of Physicochemical Properties: The ester can be hydrolyzed to the corresponding carboxylic acid, which can alter the solubility, polarity, and cell permeability of the molecule.[11]
-
Introduction of New Interaction Points: The carboxylate group can serve as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the kinase active site.
-
Bioisosteric Replacement: The carboxylate can be converted to other functional groups, such as amides or tetrazoles, to fine-tune the compound's biological activity and metabolic stability.[1][12]
Synthetic Strategy and Protocols
The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence. A generalized synthetic workflow is presented below, followed by a detailed experimental protocol for a representative transformation.
Generalized Synthetic Workflow
Caption: Generalized workflow for synthesizing kinase inhibitors.
Experimental Protocol: Nucleophilic Aromatic Substitution at the C2 Position
This protocol describes a representative nucleophilic aromatic substitution reaction at the C2 position of this compound with a generic aniline nucleophile.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-anilinoquinazoline derivative.
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the charged intermediates.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic attack on the electron-deficient quinazoline ring.
Data Presentation: Representative Kinase Inhibitor Profile
The following table summarizes hypothetical data for a novel kinase inhibitor synthesized using this compound as a starting material.
| Parameter | Value |
| Compound ID | QZ-5-COOH-01 |
| Target Kinase | Epidermal Growth Factor Receptor (EGFR) |
| IC50 (Enzymatic Assay) | 15 nM |
| Cellular Potency (A431 cells) | 85 nM |
| Aqueous Solubility (pH 7.4) | 50 µg/mL |
| LogD (pH 7.4) | 2.8 |
Signaling Pathway and Mechanism of Action
Quinazoline-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Inhibition of EGFR signaling by a quinazoline inhibitor.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its dual reactivity at the C2 and C5 positions allows for the generation of diverse chemical libraries with tunable pharmacological properties. The strategic incorporation of the C5-carboxylate moiety offers a promising avenue for modulating the solubility, metabolic stability, and target engagement of the final compounds. Future research in this area will likely focus on exploring a wider range of nucleophiles for the C2 position and diverse modifications of the C5-carboxylate to develop next-generation kinase inhibitors with enhanced efficacy and selectivity.
References
- Hassan, A. et al. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
- Al-Ostoot, F. H. et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
- BenchChem (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. BenchChem.
- Ismaeel, F. et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
- Google Patents (2014). Quinazoline compounds as kinase inhibitors. US8785459B2.
- Saeed, A. et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.
- CymitQuimica (n.d.). CAS 1221288-22-7: Methyl 2-chloroquinazolin.... CymitQuimica.
- CP Lab Safety (n.d.).
- Google Patents (2013). Quinazoline compounds and methods of use thereof. MX2013002384A.
- ResearchGate (n.d.). Representative Examples for Quinazoline SAR.
- Sinfoo Biotech (n.d.).
- BLD Pharm (n.d.).
- Google Patents (2005). Quinazoline based protein kinase inhibitors. WO2005097134A2.
- Google Patents (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof. US9388160B2.
- Googleapis (2005). (12)
- Alam, O. et al. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry.
- Kumar, A. et al. (2011). Synthesis of quinazolines as tyrosine kinase inhibitors. Mini-Reviews in Medicinal Chemistry.
- Taylor & Francis (2023). Quinazoline – Knowledge and References. Taylor & Francis.
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Application Notes and Protocols: Selective Amination of Methyl 2-chloroquinazoline-5-carboxylate
Abstract: This document provides a comprehensive technical guide for the selective amination of methyl 2-chloroquinazoline-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We present detailed protocols for two robust and widely applicable methodologies: traditional Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig cross-coupling. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step experimental procedures, data interpretation, and troubleshooting advice to facilitate the successful synthesis of 2-aminoquinazoline derivatives.
Introduction: The Significance of the 2-Aminoquinazoline Scaffold
The quinazoline framework is a privileged heterocyclic motif frequently found in a multitude of pharmacologically active agents.[1] Specifically, the 2-aminoquinazoline core is a cornerstone in the design of therapeutics targeting a wide array of biological targets, including kinases, receptors, and enzymes. Its prevalence in FDA-approved drugs such as Prazosin (an α1-blocker) and Gefitinib (an EGFR inhibitor) underscores the therapeutic importance of this scaffold.[2]
The functionalization of the quinazoline ring is a critical strategy for modulating the biological activity of these compounds. This compound serves as a versatile precursor, where the chlorine atom at the C2 position is activated for displacement by various amine nucleophiles. The successful and efficient execution of this amination step is pivotal for the generation of libraries of novel compounds for drug discovery and development programs. This guide details two primary synthetic strategies to achieve this transformation, catering to different substrate scopes and laboratory capabilities.
Mechanistic Considerations: SNAr vs. Palladium Catalysis
The choice between Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed approach like the Buchwald-Hartwig amination depends on several factors, including the nucleophilicity of the amine, steric hindrance, and the presence of sensitive functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often straightforward method for the amination of electron-deficient aryl halides. The quinazoline ring system is inherently electron-deficient, which facilitates nucleophilic attack.
Causality of Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism.[3]
-
Addition: The amine nucleophile attacks the electrophilic carbon atom at the C2 position of the quinazoline ring, which bears the chloro leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the quinazoline ring system.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the 2-aminoquinazoline product.
While traditionally viewed as a stepwise process, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, depending on the specific reactants and conditions.[3][4] For practical purposes, the addition-elimination model remains a valuable predictive tool. The reaction is often promoted by heat and can be either base-mediated to deprotonate the amine or, in some cases with highly activated systems, can proceed under neutral or even mildly acidic conditions.[5]
Caption: Figure 1: S-N-Ar Reaction Mechanism
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6] It offers a broader substrate scope than SNAr, particularly for less nucleophilic amines or sterically hindered partners.
Causality of Mechanism: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[6][7]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, undergoes oxidative addition into the C-Cl bond of the this compound, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This key step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[7]
Caption: Figure 2: Buchwald-Hartwig Catalytic Cycle
Experimental Protocols
The following protocols are designed as robust starting points for the amination of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific amine nucleophiles.
Caption: Figure 3: General Experimental Workflow
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is generally effective for primary and secondary aliphatic amines, as well as electron-rich anilines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Isopropanol)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
-
TLC plates, LC-MS for reaction monitoring
-
Ethyl acetate, water, brine for workup
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., DMF, approx. 0.1-0.2 M concentration relative to the starting material).
-
Add the amine nucleophile (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C). Higher temperatures may be required for less reactive amines.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography or recrystallization to yield the pure methyl 2-aminoquinazoline-5-carboxylate derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is advantageous for a wider range of amines, including less nucleophilic anilines and sterically hindered amines.[9][10]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%; or Pd(OAc)₂, 2-4 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like BrettPhos, 2-5 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄) (1.5 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed microwave vial, inert atmosphere setup (N₂ or Ar)
-
TLC plates, LC-MS for reaction monitoring
-
Ethyl acetate, water, brine for workup
-
Celite for filtration
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the this compound (1.0 eq) and the amine nucleophile (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., Toluene, approx. 0.1-0.2 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C).[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography. If the product is a solid, recrystallization may be an effective purification method.
Data Presentation: Summary of Reaction Parameters
The choice of methodology and specific conditions will influence the reaction outcome. The following table provides a comparative overview based on literature precedents for similar heterocyclic systems.
| Parameter | SNAr Amination | Buchwald-Hartwig Amination | Rationale & Key References |
| Amine Scope | Good for aliphatic & electron-rich aromatic amines. | Excellent for a broad range of amines, including hindered and electron-poor anilines. | Buchwald-Hartwig offers a wider scope due to the catalytic cycle mechanism.[6][7] |
| Typical Solvents | Polar aprotic (DMF, DMSO) or polar protic (Isopropanol, Ethanol). | Aprotic, non-polar to moderately polar (Toluene, Dioxane, THF). | Solvent choice affects solubility and intermediate stability. |
| Typical Bases | Inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (Et₃N). | Strong, non-nucleophilic bases (NaOt-Bu, K₃PO₄) or carbonates (Cs₂CO₃). | The base in Buchwald-Hartwig is crucial for deprotonating the amine-Pd complex.[7] |
| Temperature | 80 - 150 °C | 80 - 120 °C | Both methods typically require heating to overcome activation barriers. |
| Catalyst/Ligand | None | Pd(0) or Pd(II) source + Phosphine Ligand (e.g., Xantphos, BINAP). | The catalyst/ligand system is the core of the Buchwald-Hartwig transformation.[10][11] |
| Expected Yields | Moderate to High (50-95%) | Good to Excellent (60-98%) | Yields are highly dependent on the specific amine and optimized conditions. |
| Key Advantage | Simplicity, cost-effective (no catalyst). | Broad substrate scope, high efficiency for challenging couplings. | SNAr is operationally simpler if the amine is sufficiently reactive. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient temperature. 2. Inactive catalyst (Buchwald-Hartwig). 3. Base is too weak. 4. Poor reactant solubility. | 1. Increase reaction temperature incrementally. 2. Use a fresh palladium precatalyst and ensure the reaction is under a strict inert atmosphere. 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ in SNAr; or Cs₂CO₃ to NaOt-Bu in Buchwald-Hartwig). 4. Change to a solvent with better solubilizing properties (e.g., DMF or DMSO for SNAr). |
| Side Product Formation | 1. Hydrolysis of the ester group. 2. Dehalogenation of starting material (Buchwald-Hartwig). 3. Dimerization or other side reactions. | 1. Use anhydrous conditions and a non-nucleophilic base. If hydrolysis occurs during workup, perform it at a lower temperature. 2. Ensure the amine is pure and the system is free of water. Screen different ligands.[9] 3. Lower the reaction temperature or dilute the reaction mixture. |
| Difficulty in Purification | 1. Product co-elutes with starting material or impurities. 2. Streaking on silica gel column. | 1. Adjust the solvent system for chromatography (e.g., add a small amount of a more polar solvent or a modifier like triethylamine for basic products). 2. If the product is basic, pre-treat the silica gel with a small percentage of triethylamine in the eluent. Consider recrystallization if the product is a solid. |
References
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- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). MDPI.
- Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (2024, July 31). Chemistry Stack Exchange.
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). MDPI.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. (n.d.). NCBI.
- A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - NIH. (n.d.). National Institutes of Health.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. (2024, December 12). ResearchGate.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - University of Cambridge. (n.d.). University of Cambridge.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). J&K Scientific.
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). National Institutes of Health.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit.
- Buchwald Hartwig Coupling - Common Organic Chemistry. (n.d.). The Board of Regents of the University of Wisconsin System.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.). MDPI.
- Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - ResearchGate. (2024, June 12). ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). MDPI.
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). National Institutes of Health.
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Application Note: Methyl 2-chloroquinazoline-5-carboxylate as a Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1][3][4] This application note details the strategic use of Methyl 2-chloroquinazoline-5-carboxylate as a key starting material for the synthesis of a diverse library of quinazoline derivatives. We provide a comprehensive guide, including synthetic protocols, characterization strategies, and methodologies for antimicrobial evaluation, designed to empower researchers in the discovery of next-generation antimicrobial compounds.
Introduction: The Quinazoline Core in Antimicrobial Drug Discovery
Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists.[5] Their derivatives are known to exhibit remarkable pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][6] Marketed drugs such as the antifungal Albaconazole underscore the therapeutic potential of this scaffold.[1] The structural versatility of the quinazoline ring allows for substitutions at multiple positions, enabling fine-tuning of its biological activity. Structure-activity relationship (SAR) studies have consistently shown that modifications at the 2 and 3 positions of the quinazoline ring are particularly crucial for modulating antimicrobial potency.[3]
This compound (CAS No. 1221288-22-7) is an ideal starting reagent for building a library of potential antimicrobial agents.[7][8] Its key features include:
-
A Reactive C2-Chloride: The chlorine atom at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of amines, thiols, and other nucleophiles. This allows for the introduction of diverse functional groups known to enhance antimicrobial activity.
-
A Modifiable C5-Ester: The methyl ester at the 5-position provides a secondary site for chemical modification. It can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the synthesized library.
This guide provides a systematic approach to leveraging these reactive sites for the rational design and synthesis of novel quinazoline-based antimicrobial candidates.
Synthetic Strategy & Protocols
The overarching synthetic strategy involves a two-pronged approach: diversification at the C2 position via nucleophilic aromatic substitution, followed by potential modification at the C5 position.
General Workflow for Synthesis
The workflow begins with the reaction of the starting material with a library of selected nucleophiles. The resulting products are then purified and characterized before proceeding to biological evaluation.
Caption: Synthetic and evaluation workflow.
Protocol: Synthesis of 2-Substituted-Quinazoline-5-Carboxylate Derivatives
This protocol describes a general procedure for the nucleophilic substitution reaction at the C2 position.
Rationale: The choice of a suitable base (e.g., K₂CO₃ or triethylamine) is critical to deprotonate the incoming nucleophile, enhancing its reactivity towards the electron-deficient quinazoline ring. The solvent, such as DMF or Dioxane, is selected for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive it to completion.
Materials:
-
This compound
-
Desired Nucleophile (e.g., 4-methylaniline, morpholine, thiophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the chosen nucleophile (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a reactant concentration of approximately 0.2 M.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-substituted derivative.[9]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]
Antimicrobial Activity Evaluation
The efficacy of the newly synthesized compounds is determined by assessing their ability to inhibit the growth of pathogenic microbes. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).[12]
Protocol: Broth Microdilution MIC Assay
Rationale: This method provides a quantitative measure of antimicrobial activity by determining the lowest concentration of a compound that prevents visible microbial growth. It is a standardized, high-throughput method suitable for screening a library of compounds against a panel of microorganisms.
Materials:
-
Synthesized quinazoline derivatives (dissolved in DMSO)
-
Microbial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO vehicle)
-
Microplate reader or incubator
Step-by-Step Procedure:
-
Prepare Inoculum: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of each synthesized compound in DMSO. Perform a serial two-fold dilution of the compounds directly in the 96-well plates using the appropriate broth, typically covering a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well, including positive (broth + inoculum + control drug) and negative (broth + inoculum + DMSO) control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density.[13]
Data Presentation and Interpretation
The results of the MIC assay should be tabulated for clear comparison. This allows for the identification of promising lead compounds and the elucidation of structure-activity relationships.
Table 1: Hypothetical MIC Data for Synthesized Quinazoline Derivatives (µg/mL)
| Compound ID | R-Group at C2 | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| SQ-01 | 4-Methylphenylamino | 8 | 32 | 16 |
| SQ-02 | Morpholino | 16 | >64 | 32 |
| SQ-03 | 4-Chlorophenylamino | 4 | 16 | 8 |
| SQ-04 | Thiophenoxy | 32 | 64 | >64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
Interpretation: In this hypothetical example, compound SQ-03 , featuring a chloro-substituted phenylamino group at the C2 position, demonstrates the most potent and broad-spectrum activity, suggesting that electron-withdrawing groups on the C2 substituent may be favorable for antimicrobial action.[13]
Potential Mechanisms of Action
While the precise mechanism must be determined experimentally for novel compounds, quinazoline derivatives have been reported to exert their antimicrobial effects through various pathways. Understanding these possibilities can guide further mechanistic studies.
Caption: Potential antimicrobial mechanisms of action.
-
Inhibition of Penicillin-Binding Proteins (PBPs): Some quinazolinones act as non-β-lactam inhibitors of PBPs, which are crucial enzymes in bacterial cell wall synthesis. This mechanism is particularly relevant for activity against Gram-positive bacteria like MRSA.[12]
-
Interaction with DNA: The planar structure of the quinazoline ring allows it to intercalate with microbial DNA, disrupting replication and transcription processes.[3][14]
-
Enzyme Inhibition: Quinazolines can inhibit other essential enzymes, such as thymidylate synthase, which is involved in nucleotide synthesis.[3]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial compounds. The strategic functionalization of its C2 and C5 positions allows for the creation of large, diverse chemical libraries. By combining rational synthetic design with systematic antimicrobial screening, researchers can effectively explore the chemical space around the quinazoline scaffold to identify potent lead compounds. The protocols and methodologies outlined in this guide provide a robust framework for advancing drug discovery efforts against infectious diseases.
References
- Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry.
- Malysheva, L. N., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology.
- V, A. & P, S. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.
- Luo, Y., et al. (2020). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. Molecules.
- Patil, S. A., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Gao, C., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Topics in Medicinal Chemistry.
- Mosa, F. A., et al. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Gao, C., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate.
- Tooke, C. L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal.
- Reddy, C. S., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research.
- Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica.
- Eldehna, W. M., et al. (2021). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports.
- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
- Elsherbeny, M. A., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry.
- PubChem. (n.d.). This compound.
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Application Note: Experimental Protocols for the Functionalization of Methyl 2-chloroquinazoline-5-carboxylate
Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinazoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, heterocyclic framework is adept at presenting substituents in well-defined spatial orientations, enabling potent and selective interactions with a wide array of biological targets. Molecules incorporating this scaffold have demonstrated efficacy as anticancer agents, kinase inhibitors, and antihypertensives.[2][3]
Methyl 2-chloroquinazoline-5-carboxylate is a highly versatile and valuable building block for the synthesis of diverse quinazoline libraries. It possesses two key points of reactivity:
-
The C2-Chloro Substituent: The chlorine atom at the 2-position is activated towards displacement by the electron-withdrawing nature of the quinazoline ring nitrogens. This makes it an excellent electrophilic partner for a variety of transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4]
-
The C5-Methyl Ester: This group serves as a synthetic handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations, or it can be left unmodified to influence the electronic properties and solubility of the final compound.
This guide provides detailed, field-proven protocols for three fundamental and powerful transformations of this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura C-C bond formation, and Buchwald-Hartwig C-N amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
Principle & Rationale: The SNAr reaction is often the most direct method for forming C-N, C-O, or C-S bonds on electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex.[5] For the reaction of this compound with an amine, the electron-withdrawing quinazoline core stabilizes this intermediate, facilitating the displacement of the chloride leaving group.
A base is typically employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1] Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the charged intermediate without interfering with the nucleophile.
Caption: General workflow for the SNAr reaction.
Protocol 1: Synthesis of Methyl 2-(morpholino)quinazoline-5-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 222 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add anhydrous DMF (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water (50 mL) with stirring. A precipitate of the product should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove residual DMF and salts.
-
Dry the crude product under vacuum.
-
If necessary, purify the product further by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle & Rationale: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[6][7] The catalytic cycle involves three primary steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation of the organic group from the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]
The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] A mixed solvent system, such as dioxane/water or DMF/water, is often used to dissolve both the organic and inorganic reagents.[7] For chloroquinazolines, a catalyst system like Pd(dppf)Cl₂ or one generated in situ from a Pd(0) source and a phosphine ligand is often effective.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Synthesis of Methyl 2-(phenyl)quinazoline-5-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
Procedure:
-
In a Schlenk flask, combine this compound (222 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), cesium carbonate (977 mg, 3.0 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon is preferred). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (ethyl acetate/hexanes gradient) to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Effective for cross-coupling of aryl chlorides; the dppf ligand is robust.[10] |
| Base | Cs₂CO₃ | Highly effective in Suzuki couplings, promotes formation of the active boronate. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for dissolving both organic substrates and inorganic base.[10] |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier for C-Cl bond cleavage. |
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
Principle & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[11] It has largely replaced harsher, classical methods due to its broad substrate scope and high functional group tolerance. The mechanism is similar to the Suzuki coupling but involves the coordination of the amine and a crucial deprotonation step by a strong, non-nucleophilic base to form a palladium-amido complex prior to reductive elimination.[11][12]
The choice of ligand is critical for success, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, XPhos) are required to promote the oxidative addition and facilitate the final reductive elimination step.[13] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are necessary for the deprotonation of the amine once coordinated to the palladium center.[12]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: Synthesis of Methyl 2-(phenylamino)quinazoline-5-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Glovebox Recommended: Add this compound (222 mg, 1.0 mmol), XantPhos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube equipped with a stir bar.
-
Add Pd₂(dba)₃ (18 mg, 0.02 mmol) to the tube.
-
Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with Argon three times.
-
Add anhydrous toluene (10 mL) via syringe, followed by aniline (110 µL, 1.2 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring in a preheated oil bath.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired arylamine.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XantPhos | A robust system for C-N coupling of aryl chlorides; XantPhos is a versatile ligand.[13] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine-Pd complex.[12] |
| Solvent | Toluene | Anhydrous, non-polar aprotic solvent standard for this reaction. |
| Atmosphere | Inert (Argon) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Safety & Troubleshooting
-
Safety: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood or glovebox. Strong bases like NaOtBu are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE).[14] Always consult the Safety Data Sheets (SDS) for all reagents.
-
Inert Atmosphere: The success of palladium-catalyzed reactions is highly dependent on maintaining strictly anhydrous and oxygen-free conditions. Ensure all glassware is oven-dried and reactions are performed under a positive pressure of nitrogen or argon.
-
Low Yields: If starting material is recovered, consider increasing the reaction temperature, time, or catalyst/ligand loading. If decomposition is observed, a lower temperature or a different ligand/base combination may be necessary.
-
Hydrolysis: The ester group may be susceptible to hydrolysis, especially under strongly basic conditions at high temperatures. If this is problematic, consider using a milder base (e.g., K₃PO₄ for Suzuki) or protecting the ester if necessary.
Conclusion
This compound is a powerful and adaptable starting material for the synthesis of diverse and complex molecules. The protocols outlined in this guide for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide reliable starting points for accessing novel C-N and C-C coupled quinazoline derivatives. By understanding the principles and rationale behind these methods, researchers can effectively leverage this building block to accelerate discovery programs in medicinal chemistry and materials science.
References
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. - SciSpace
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry
- A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annul
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
- Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid - Benchchem
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Quinazoline synthesis - Organic Chemistry Portal
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchG
- Synthetic route for the synthesis of quinazoline derivatives (7–27).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Royal Society of Chemistry
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem
- Buchwald–Hartwig amin
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem
- Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group - ResearchG
- Suzuki Coupling - Organic Chemistry Portal
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Buchwald Lab @ MIT
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
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- 3. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 2-chloroquinazoline-5-carboxylate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatile biological activity is often modulated by the nature and position of its substituents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool for the late-stage functionalization of heterocyclic cores, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed guide for the Suzuki-Miyaura coupling of Methyl 2-chloroquinazoline-5-carboxylate with a variety of boronic acids, a key transformation for the synthesis of novel 2-arylquinazoline derivatives with potential applications in drug discovery and materials science.
While chloroquinazolines are often more economical starting materials than their bromo- or iodo- counterparts, their lower reactivity necessitates carefully optimized reaction conditions.[3] This document outlines a robust protocol derived from established methodologies for structurally similar 2-chloroquinazoline derivatives, offering a solid foundation for researchers to successfully implement this transformation.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on optimized conditions reported for the Suzuki-Miyaura coupling of 4-amino-2-chloroquinazoline, a closely related substrate.[4] Researchers should consider this as a starting point and may need to optimize conditions for their specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dcpf)Cl₂) (8 mol%)
-
Base: Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous solvent: 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or microwave vial)
-
Magnetic stirrer and heating apparatus (oil bath or microwave reactor)
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(dcpf)Cl₂ (0.08 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting chloroquinazoline.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-amino-2-chloro-6,7-dimethoxyquinazoline with various arylboronic acids under the optimized conditions.[4] These results can serve as a benchmark for the expected reactivity of this compound.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 92 |
| 2 | 4-Methylphenylboronic acid | 82 |
| 3 | 4-Methoxyphenylboronic acid | 78 |
| 4 | 4-Cyanophenylboronic acid | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 72 |
| 6 | 2-Naphthylboronic acid | 76 |
| 7 | Thiophene-2-boronic acid | 82 |
| 8 | Furan-2-boronic acid | 70 |
Troubleshooting and Optimization
While the provided protocol is robust, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the palladium catalyst is of high quality and has not been deactivated by exposure to air or moisture. Consider using a different palladium precatalyst or ligand system. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be beneficial.[3]
-
Inefficient Base: The choice of base is critical. If K₃PO₄ is ineffective, other bases such as Cs₂CO₃ or K₂CO₃ can be screened.[4] The base must be anhydrous for reactions in anhydrous solvents.
-
Solvent Effects: While 1,4-dioxane is a common choice, other solvents like toluene, DMF, or a mixture of an organic solvent with water can be explored.[1] The addition of water can sometimes be beneficial, even in small amounts.
-
Temperature and Reaction Time: Increasing the temperature or extending the reaction time may be necessary for less reactive boronic acids. Microwave irradiation can also be employed to accelerate the reaction.[3]
-
-
Side Reactions:
-
Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene. This is more common with heteroarylboronic acids. Using a higher equivalent of the boronic acid or anhydrous conditions can sometimes mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur. This can often be suppressed by ensuring a strictly oxygen-free environment and by the choice of an appropriate ligand.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-arylquinazoline derivatives from this compound. The provided protocol, based on established literature for similar substrates, offers a reliable starting point for this transformation. Careful consideration of the catalyst system, base, and solvent, along with diligent monitoring and optimization, will enable researchers to efficiently access a diverse range of novel quinazoline-based compounds for further investigation in drug discovery and materials science.
References
- Maddela, R., et al. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. Journal of Heterocyclic Chemistry, 54(5), 2849-2856. [Link]
- Molefe, M. M., et al. (2016).
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. [Link]
- Larsen, R. D., et al. (2004). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 69(10), 3360-3367. [Link]
- Kovács, D., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969. [Link]
- Bandyopadhyay, A., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Tetrahedron Letters, 53(38), 5143-5146. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Application Notes and Protocols: High-Throughput Screening Assays for Novel Kinase Inhibitors Derived from a Methyl 2-chloroquinazoline-5-carboxylate Scaffold
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase-Targeted Drug Discovery
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized for its versatile synthetic accessibility and its ability to form the structural basis for a multitude of pharmacologically active compounds.[1][2] This heterocyclic scaffold is a prominent feature in numerous FDA-approved therapeutics, particularly in the realm of oncology, where it has proven to be a highly effective framework for the development of potent protein kinase inhibitors.[2][3] Marketed drugs such as gefitinib and erlotinib, both potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, underscore the therapeutic potential inherent to the quinazoline core.[3]
Protein kinases have emerged as one of the most critical classes of drug targets, given their central role in cellular signaling pathways and their frequent dysregulation in diseases like cancer.[4][5] The development of small molecule inhibitors that can selectively target these enzymes is a major focus of modern drug discovery.[6] The "Methyl 2-chloroquinazoline-5-carboxylate" core represents a versatile starting point for the synthesis of diverse chemical libraries. By functionalizing the chloro- and carboxylate- positions, a vast chemical space can be explored to identify novel compounds with high affinity and selectivity for specific kinase targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of high-throughput screening (HTS) assays to identify and characterize novel kinase inhibitors derived from a "this compound" library. We will detail robust protocols for both a primary screening campaign and subsequent hit confirmation and characterization, ensuring a high degree of scientific integrity and providing a clear path from a large compound library to validated lead candidates.
I. The High-Throughput Screening (HTS) Workflow for Kinase Inhibitor Discovery
The successful identification of novel kinase inhibitors from a large chemical library requires a systematic and rigorous HTS workflow. This process is designed to efficiently test thousands of compounds and progressively narrow down the candidates to a small number of high-quality hits.
Caption: A generalized workflow for the discovery of kinase inhibitors using HTS.
II. Primary Screening Assay: Homogeneous Luminescence-Based Kinase Assay
For the primary screen, a homogeneous, "mix-and-read" luminescence-based assay is highly recommended due to its simplicity, robustness, and low susceptibility to interference from library compounds.[7][8] The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction. As the kinase consumes ATP to phosphorylate its substrate, a decrease in ATP levels corresponds to higher kinase activity. Conversely, an inhibitor will prevent ATP consumption, resulting in a higher ATP concentration and a stronger luminescent signal.[9][10]
Caption: Principle of the luminescence-based kinase assay.
Protocol: 1536-Well Plate Luminescence-Based Kinase Assay
This protocol is designed for a high-throughput environment using 1536-well plates. All liquid handling steps should be performed with automated liquid handlers to ensure precision and reproducibility.[11]
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Peptide substrate for the kinase
-
ATP (at a concentration equal to the Km for the kinase)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound derivative library (10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO (negative control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[7]
-
Solid white 1536-well assay plates
-
Acoustic liquid handler for compound dispensing
-
Multichannel liquid dispenser
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 2.5 nL of the quinazoline derivative library compounds (10 mM stock) into the assay plate wells. This results in a final assay concentration of 10 µM.
-
Dispense 2.5 nL of DMSO into the negative control wells (maximum signal).
-
Dispense 2.5 nL of the positive control inhibitor into the positive control wells (minimum signal).
-
-
Enzyme Addition:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Dispense 1 µL of the 2X kinase solution into all wells except the "no enzyme" control wells. Add 1 µL of kinase assay buffer to these wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinase.[9]
-
-
Reaction Initiation:
-
Prepare a 2X substrate/ATP solution in kinase assay buffer.
-
Dispense 1 µL of the 2X substrate/ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 2 µL.
-
Cover the plate and incubate for 1 hour at room temperature. The incubation time may need to be optimized for the specific kinase.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 2 µL of the detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[8]
-
Read the luminescence on a plate reader.
-
III. Assay Validation and Quality Control
Rigorous assay validation is crucial before embarking on a full-scale HTS campaign.[12] The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[13][14] It reflects the dynamic range of the assay and the data variation associated with the signal measurements.
Z'-Factor Calculation:
Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )
Where:
-
Meanpos and SDpos are the mean and standard deviation of the positive control (e.g., Staurosporine, maximum inhibition).
-
Meanneg and SDneg are the mean and standard deviation of the negative control (DMSO, no inhibition).
Data Interpretation:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
| (Source: Zhang et al., 1999; GraphPad)[13][14] |
An assay with a Z'-factor of ≥ 0.5 is considered suitable for HTS.[15]
IV. Secondary Assay: Fluorescence Polarization (FP) for Hit Confirmation
Hits identified in the primary screen should be confirmed using an orthogonal assay to eliminate false positives.[16] A fluorescence polarization (FP) assay is an excellent choice for a secondary screen as its detection method is fundamentally different from the primary luminescence assay.[17] FP measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.
Caption: Principle of a competitive fluorescence polarization assay.
Protocol: 384-Well Competitive FP Assay
This protocol describes a competitive binding assay where the test compound displaces a fluorescent tracer from the kinase's active site.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (a ligand that binds to the kinase's active site)
-
FP assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Confirmed hits from the primary screen
-
Black, low-volume 384-well assay plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the confirmed hit compounds in DMSO.
-
Dispense 100 nL of the compound dilutions into the assay plate wells.
-
-
Reagent Addition:
-
Prepare a solution containing the kinase and the fluorescent tracer in FP assay buffer. The concentrations of both will need to be optimized to achieve a good assay window.[18]
-
Dispense 10 µL of the kinase/tracer solution into all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The data will be used to generate dose-response curves, from which the IC50 value (the concentration of inhibitor required to displace 50% of the tracer) can be calculated. This provides a quantitative measure of the compound's potency.
V. Data Analysis and Hit Prioritization
-
Primary Screen Data: Raw luminescence data should be normalized to the plate controls. The percent inhibition for each compound can be calculated as follows:
% Inhibition = 100 * (1 - ( (Signalcompound - Meanpos) / (Meanneg - Meanpos) ))
Hits are typically defined as compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls.
-
Dose-Response Data: Data from the secondary FP assay should be plotted as percent inhibition versus the logarithm of the compound concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value.
-
Hit Triaging: Confirmed hits should be further triaged based on their potency (IC50), structural features (to identify promising scaffolds and remove known problematic compounds), and initial structure-activity relationship (SAR) trends.
VI. Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-factor (<0.5) | High variability in controls, small assay window | Optimize reagent concentrations, check liquid handling precision, increase incubation times.[11] |
| False Positives | Compound autofluorescence/luminescence, compound aggregation | Run counter-screens without the enzyme, use orthogonal assays.[11] |
| False Negatives | Low compound potency, poor compound solubility | Increase screening concentration (if possible), check compound integrity and solubility in assay buffer. |
| Edge Effects on Plates | Temperature or evaporation gradients | Use lidded plates, ensure proper plate incubation, randomize sample layout on plates.[19] |
Conclusion
The "this compound" scaffold provides a fertile starting point for the discovery of novel kinase inhibitors. By employing a robust and well-validated HTS cascade, as outlined in these application notes, researchers can efficiently screen large libraries of derivatives to identify potent and selective lead compounds. The combination of a high-throughput luminescence-based primary assay and a confirmatory fluorescence polarization secondary assay provides a reliable and effective strategy for minimizing false positives and ensuring the quality of the resulting hits. Subsequent characterization of these hits will pave the way for the development of the next generation of kinase-targeted therapeutics.
References
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- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. [Link]
- Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix Website. [Link]
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- Eglen, R. M., & Singh, R. (2016). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 10, 34–43. [Link]
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Website. [Link]
- Koyama, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 626–635. [Link]
- BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs Website. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
- National Center for Biotechnology Information. (2012).
- BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH Website. [Link]
- Mo, J., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Luminescence, 30(5), 527–536. [Link]
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Website. [Link]
- IU Indianapolis ScholarWorks. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]
- Card, A., et al. (2010). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 15(3), 286–298. [Link]
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
- National Center for Biotechnology Information. (2022). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PubChem. [Link]
- BPS Bioscience. (n.d.).
- ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
- Springer Nature. (2015).
- Liu, X., et al. (2021). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. European Journal of Medicinal Chemistry, 225, 113778. [Link]
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 857. [Link]
- International Journal of Innovative Research in Technology. (2024). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. [Link]
- Kumar, S., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Arabian Journal of Chemistry, 9, S1341–S1352. [Link]
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- MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6296. [Link]
- ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
- Malo, N., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- National Center for Biotechnology Information. (n.d.).
- PubChemLite. (n.d.).
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Website. [Link]
- MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]
- Cui, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6776–6802. [Link]
- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. CP Lab Safety Website. [Link]
- Al-Ostath, A. I., et al. (2022).
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- ResearchGate. (2023). Biological activities of recent advances in quinazoline.
- Chapman University Digital Commons. (2015). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. [Link]
- National Center for Biotechnology Information. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PubChem. [Link]
- Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
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Application Note: Methyl 2-chloroquinazoline-5-carboxylate as a Versatile Precursor for Novel Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological molecules and processes with high sensitivity and specificity. The quinazoline scaffold is a privileged heterocyclic structure found in numerous bioactive compounds and has emerged as a promising core for the development of novel fluorophores.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal platform for constructing probes with desirable photophysical characteristics, such as high quantum yields and large Stokes shifts.[3][4][5] Methyl 2-chloroquinazoline-5-carboxylate is a key building block in this field, offering a reactive handle for the strategic introduction of various functionalities to modulate the fluorescence output in response to specific analytes or environmental changes.[6]
This application note provides a comprehensive guide to the use of this compound in the synthesis of quinazoline-based fluorescent probes. We will delve into the chemical principles, provide a detailed synthetic protocol, and discuss the characterization of these valuable research tools.
Chemical Properties and Reactivity
The synthetic utility of this compound lies in the reactivity of the chlorine atom at the C2 position. This position is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions that are fundamental to the synthesis of a wide array of substituted quinazolines.[7][8] The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. This allows for the covalent attachment of various recognition moieties (e.g., amines, thiols, phenols) that can impart selectivity towards a specific biological target, or fluorophores to create donor-acceptor systems with tailored optical properties.[3][4]
It is important to note that in di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles under milder conditions.[7][9][10][11] However, for this compound, the C2 position is the primary site for substitution, providing a direct route to 2-substituted quinazoline derivatives.
General Synthetic Strategy: Nucleophilic Aromatic Substitution
The core of the synthetic strategy involves the SNAr reaction between this compound and a suitable nucleophile. This is typically an amine-containing molecule that will serve as the recognition element or a part of the fluorophore system.
The general workflow for this synthesis can be visualized as follows:
Caption: Figure 1. General workflow for the synthesis of fluorescent probes.
Detailed Protocol: Synthesis of a Quinazoline-based Fluorescent Probe
This protocol describes the synthesis of a generic quinazoline-based fluorescent probe via a nucleophilic aromatic substitution reaction. As a representative example, we will use a substituted aniline as the nucleophile.
Materials and Reagents:
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Add the substituted aniline (1.1 eq.) and anhydrous DMF. Stir the mixture at room temperature to dissolve the solids.
-
Initiation of Reaction: Add DIPEA (2.0 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to 100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Expected Photophysical Properties
The photophysical properties of the resulting quinazoline-based probes are highly dependent on the nature of the substituent introduced at the C2 position. The donor-acceptor design is a classic and effective method for creating new fluorescent molecules.[3][4] By attaching an electron-donating group (the nucleophile) to the electron-accepting quinazoline core, probes with a wide range of emission wavelengths can be synthesized.[1][3][4]
| Property | Expected Range | Factors Influencing the Property |
| Absorption Maximum (λabs) | 350 - 450 nm | Electron-donating strength of the substituent, solvent polarity. |
| Emission Maximum (λem) | 400 - 600 nm | Intramolecular charge transfer (ICT) character, solvent polarity.[1][3][4] |
| Stokes Shift | 50 - 150 nm | The difference in the geometry of the ground and excited states. Larger shifts are often observed in probes with significant ICT character.[1] |
| Quantum Yield (ΦF) | 0.1 - 0.9 | Structural rigidity, presence of non-radiative decay pathways. Some quinazoline derivatives have been reported with quantum yields over 80%.[1][3][4] |
Table 1. General photophysical properties of quinazoline-based fluorescent probes.
Visualization of the Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The key steps are illustrated below.
Caption: Figure 2. Simplified mechanism of the SNAr reaction.
This compound is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward nucleophilic aromatic substitution chemistry at the C2 position allows for the facile introduction of a wide variety of functional groups. This enables the rational design of probes with tailored photophysical properties for specific applications in chemical biology, diagnostics, and drug development. The quinazoline core provides a robust and photostable platform, and the resulting probes often exhibit high quantum yields and sensitivity to their environment, making them powerful tools for modern scientific research.
References
- Wang, Z., Li, H., Peng, Z., Wang, Z., Wang, Y., & Lu, P. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(51), 30297-30303. [Link]
- National Center for Biotechnology Information. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. PubMed Central. [Link]
- Wang, Z., Li, H., Peng, Z., Wang, Z., Wang, Y., & Lu, P. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. OUCI. [Link]
- Wang, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances. This is a duplicate of the first reference, but the search results provided it multiple times with slightly different URLs.
- This search result is a duplic
- Zhang, Y., et al. (2021). Conjugated structures based on quinazolinones and their application in fluorescent labeling. RSC Advances. [Link]
- Xu, H., et al. (2015). A fluorescent sensor based on quinazoline ketone derivatives for selectivity of Fe3+. Taylor & Francis Online. [Link]
- Li, J., et al. (2020). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Omega. [Link]
- Wang, Y., et al. (2022).
- This search result is a duplic
- Madhav. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
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- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Abdel-Megeid, F. M. E., et al. (2013). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- This search result is not directly relevant to the synthesis using the specified starting material but discusses other quinazolinone deriv
Sources
- 1. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Preparation and photophysical properties of quinazoline-based fluorophores | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lassbio.com.br [lassbio.com.br]
- 11. researchgate.net [researchgate.net]
- 12. This compound,(CAS# 1221288-22-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 13. 1221288-22-7|this compound|BLD Pharm [bldpharm.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Leveraging Methyl 2-chloroquinazoline-5-carboxylate in Fragment-Based Drug Design
Introduction: The Strategic Advantage of the Quinazoline Scaffold in Fragment-Based Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation, offering an efficient alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more effectively, often yielding hits with high ligand efficiency. Within the vast landscape of chemical fragments, "privileged scaffolds" serve as exceptional starting points due to their pre-validated ability to interact with multiple biological targets. The quinazoline core is a prime example of such a scaffold, featuring prominently in numerous clinically approved drugs, particularly in oncology. Its rigid bicyclic structure provides a well-defined vectoral framework for substituent placement, enabling precise interactions with protein binding sites.
This guide focuses on a specific, strategically functionalized fragment: Methyl 2-chloroquinazoline-5-carboxylate . This compound is an exemplary tool for FBDD campaigns, offering a combination of a privileged core and two distinct, chemically tractable vectors for rapid fragment elaboration. The 2-chloro position is a versatile handle for nucleophilic substitution, allowing for "fragment growing" into adjacent pockets, while the 5-carboxylate group provides a site for "fragment linking" or further optimization of physicochemical properties. This document provides a comprehensive overview of its properties, detailed protocols for its use in primary screening and hit validation, and a strategic guide to its elaboration into potent lead compounds.
Physicochemical Profile of a Privileged Fragment
A successful fragment must possess properties that make it an ideal starting point for a medicinal chemistry campaign. This compound is well-aligned with the principles of FBDD, such as the "Rule of Three."
| Property | Value | FBDD Guideline ("Rule of Three") |
| Molecular Weight | 222.63 g/mol | < 300 |
| cLogP | ~2.4 (predicted) | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 (2 ring N, 2 ester O) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Note: While the number of hydrogen bond acceptors is four, the overall profile is highly favorable for a fragment library.
FBDD Workflow Using this compound
The journey from a fragment hit to a lead candidate is a multi-step process involving primary screening, hit validation, and structural characterization to guide chemical elaboration.
Caption: FBDD workflow from initial screen to lead candidate.
Part 1: Primary Screening Methodologies
The initial step is to identify if this compound binds to the target protein. Due to the expected weak affinity of fragments, highly sensitive biophysical techniques are required.
Protocol 1: NMR-Based Screening using Saturation Transfer Difference (STD) Spectroscopy
STD-NMR is a powerful ligand-observed method for detecting transient binding of small molecules to a macromolecule. It is particularly effective for fragments as it can reliably detect weak interactions.
Principle: Protons on the protein are selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligand. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals only the signals of the binding fragments.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl in 99.9% D₂O).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO-d6).
-
The final NMR sample should contain the protein and the fragment in a molar ratio of approximately 1:100 (e.g., 10 µM protein and 1 mM fragment). Ensure the final DMSO-d6 concentration is below 5% to avoid protein denaturation.
-
-
NMR Spectrometer Setup (500 MHz or higher recommended):
-
Tune and shim the probe for the sample. Calibrate the 90° pulse width.
-
Acquire a standard 1D ¹H spectrum to identify the chemical shifts of the fragment.
-
-
STD Experiment Setup:
-
Load a standard STD pulse sequence (e.g., stddiff.esgp on Bruker systems).
-
On-resonance irradiation: Set the frequency to a region where only protein signals are present (e.g., 0.5 ppm or -1.0 ppm for aliphatic protons).
-
Off-resonance irradiation: Set the frequency to a region devoid of both protein and fragment signals (e.g., 30-40 ppm).
-
Saturation time: A key parameter. Start with a saturation time of 2 seconds. This can be optimized based on the system.
-
Acquisition: Collect a sufficient number of scans (e.g., 128 or 256) for a good signal-to-noise ratio. The number of scans should be a multiple of 8 or 16 for proper phase cycling.
-
-
Data Processing and Analysis:
-
Process the data to generate the difference spectrum.
-
The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding.
-
The relative intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein surface (epitope mapping).
-
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface. It is highly sensitive and provides kinetic data (association and dissociation rates).
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in mass at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Step-by-Step Protocol:
-
Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. Covalent bonds form between lysine residues on the protein and the activated surface.
-
Deactivate any remaining active esters using an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a solution of this compound in the running buffer (e.g., PBS or HEPES-buffered saline with 0.05% P20 surfactant and a small percentage of DMSO, matched to the fragment stock).
-
Screen at a high concentration, typically 100-200 µM, to detect weak binders.
-
Inject the fragment solution over the reference and protein-coated flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the SPR response. A higher RU signal in the protein channel compared to the reference channel indicates binding.
-
-
Data Analysis:
-
Subtract the reference channel signal from the protein channel signal to obtain the specific binding sensorgram.
-
A clear increase in RU upon fragment injection, followed by a decrease upon dissociation, constitutes a hit. The magnitude of the response at steady-state is proportional to the amount of bound fragment.
-
Protocol 3: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a rapid and cost-effective method to screen for ligand binding by measuring changes in protein thermal stability.
Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). DSF monitors the unfolding of a protein as a function of temperature, often using a fluorescent dye (like SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
Step-by-Step Protocol:
-
Assay Setup (in a 96- or 384-well PCR plate):
-
For each well, prepare a reaction mixture containing:
-
Target protein (final concentration typically 2-5 µM).
-
SYPRO Orange dye (e.g., 5X final concentration from a 5000X stock).
-
This compound (final concentration e.g., 100 µM).
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) to the final volume (e.g., 20 µL).
-
-
Include control wells with protein and dye but no fragment (negative control) and wells with a known binder if available (positive control).
-
-
Data Collection (using a real-time PCR instrument):
-
Place the sealed plate in the instrument.
-
Set up a melt curve experiment. The temperature is ramped up incrementally (e.g., from 25 °C to 95 °C at a rate of 1 °C/minute).
-
The fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.
-
The Tm is the temperature at the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
A positive thermal shift (ΔTm > 1-2 °C) in the presence of the fragment compared to the negative control indicates a stabilizing interaction and is considered a hit.
-
Part 2: Hit Validation and Elaboration Strategy
Once this compound is identified as a hit in a primary screen, the next steps are to confirm the binding orthogonally, determine its affinity, and understand its binding mode to guide chemical synthesis.
Orthogonal Hit Confirmation
It is crucial to confirm hits using a technique with a different physical principle to eliminate artifacts. For instance, if SPR was the primary screen, a ligand-observed NMR method like STD or a protein-observed method like ¹H-¹⁵N HSQC would be an excellent orthogonal validation. If DSF was the primary method, SPR would provide confirmation and kinetic data.
Affinity Determination using Isothermal Titration Calorimetry (ITC)
While SPR can provide kinetic and affinity data, ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the most valuable step for guiding hit-to-lead optimization.
General Protocol:
-
Crystal Generation: High-quality crystals of the apo-protein are grown using vapor diffusion or other crystallization methods.
-
Ligand Soaking: The apo-crystals are transferred to a solution containing a high concentration of this compound (typically 1-10 mM) and incubated for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.
-
Data Collection: The soaked crystal is cryo-cooled and diffraction data are collected using an X-ray source.
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. The structure of the protein-fragment complex is then built into this map and refined. The resulting model will show the precise binding location, orientation, and interactions of the fragment with the protein.
Strategy for Fragment Elaboration
The crystal structure reveals the vectors for chemical modification. The dual functionality of this compound provides two clear paths for optimization.
Caption: Chemical elaboration pathways for the fragment.
-
Fragment Growing at the 2-Position: The electron-withdrawing nature of the quinazoline ring system makes the 2-chloro group susceptible to nucleophilic aromatic substitution (SnAr). This allows for the "growing" of the fragment into nearby pockets identified from the crystal structure. A small library of amines, thiols, or alcohols can be reacted with the fragment to probe these interactions, rapidly generating structure-activity relationship (SAR) data.
-
Fragment Linking/Optimization at the 5-Position: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines via standard amide bond formation chemistry to link to another nearby fragment or to introduce new functional groups that can form additional interactions (e.g., hydrogen bonds) or improve physicochemical properties like solubility.
Conclusion
This compound represents a highly valuable starting point for fragment-based drug design campaigns. Its privileged quin
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloroquinazoline-5-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 2-chloroquinazoline-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Here, we address common challenges encountered during its synthesis, offering field-proven insights and systematic troubleshooting protocols to enhance reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A common and reliable method involves a two-step process starting from Methyl 2-aminoterephthalate. The first step is a cyclization reaction to form the quinazolinone core, followed by a chlorination step to yield the final product. This pathway is favored for its use of readily available starting materials and generally robust reaction conditions.
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in quinazoline syntheses can often be traced back to a few key areas:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or atmospheric control can hinder the reaction.
-
Reagent Quality and Stoichiometry: Impurities in starting materials or incorrect molar ratios can lead to side reactions.
-
Inappropriate Solvent or Base Selection: The polarity of the solvent and the strength of the base are critical and can dramatically influence the reaction pathway and rate.[1]
-
Inefficient Chlorination: The chlorination step is often challenging and can suffer from incomplete conversion or degradation of the product.
-
Product Loss During Workup: The product may be lost during extraction or purification steps if the protocol is not optimized.[2]
Q3: How critical are the solvent and base choices for the initial cyclization step?
They are extremely critical. The solvent's polarity can dictate the reaction pathway. Polar aprotic solvents like DMF or DMSO are often preferred as they can enhance reactant solubility and promote the desired C(sp²)-N bond formation.[1][2] In contrast, non-polar solvents may lead to the formation of undesired byproducts. The base facilitates the necessary deprotonation and cyclization steps. An insufficiently strong base may result in an incomplete reaction, while an overly strong base could promote side reactions. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DBU, DIPEA) depends on the specific reactants and solvent system.[1]
Q4: What are the typical side products I should watch out for?
During the synthesis, several side products can form:
-
Unreacted Starting Material: Indicating incomplete conversion.
-
Hydrolyzed Product: The chloro group at the C2 position or the methyl ester can be hydrolyzed to a hydroxyl or carboxylic acid group, respectively, if water is present, especially under harsh temperature or pH conditions.
-
Benzimidazole Byproducts: In some cases, particularly with non-polar solvents, the reaction pathway can shift to form benzimidazole derivatives.[1]
-
N-Oxides: If oxidizing conditions are inadvertently introduced.
Visualized Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Systematic Troubleshooting Guide
Low yield or impurities can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution & Rationale |
| 1. Low or No Product Formation (Cyclization Step) | Poor Reactant Solubility: Starting materials are not fully dissolved in the chosen solvent. | Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction kinetics. Ensure the reaction is heated sufficiently to dissolve all components.[1] |
| Insufficient Reaction Temperature: The activation energy for the cyclization is not being met. | Perform a temperature screening experiment. Set up small-scale reactions at incremental temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor progress by TLC or LC-MS to find the optimal point without causing degradation.[2] | |
| Incorrect Base Strength: The base is not strong enough to facilitate the necessary deprotonation for ring closure. | Screen stronger bases. If a weak base like Na₂CO₃ is ineffective, consider trying K₂CO₃ or an organic base like DBU. The pKa of the base should be matched to the substrate for efficient reaction without side product formation.[1] | |
| 2. Incomplete Chlorination | Chlorinating Agent is Deactivated: Reagents like POCl₃ or SOCl₂ are sensitive to moisture and can degrade over time. | Use a fresh bottle or freshly distilled chlorinating agent. Ensure the reaction is run under strictly anhydrous conditions (e.g., under N₂ or Argon atmosphere) using dry glassware and solvents. |
| Insufficient Temperature or Time: The reaction may be too slow at the current temperature. | Increase the reaction temperature or prolong the reaction time. Refluxing in POCl₃ is a common method. The addition of a catalytic amount of DMF can sometimes accelerate the reaction. Monitor by TLC/LC-MS until the quinazolinone starting material is consumed. | |
| 3. Significant Side Product Formation | Hydrolysis of Ester or Chloro Group: Presence of water in the reaction mixture or during workup. | Maintain anhydrous conditions throughout the synthesis. During workup, use a saturated NaHCO₃ solution for quenching, which is basic enough to neutralize acid but mild enough to minimize ester hydrolysis. Perform extractions quickly.[3] |
| Formation of Dimer/Polymer: High concentration can favor intermolecular reactions. | Run the reaction at a higher dilution. This can favor the intramolecular cyclization over intermolecular side reactions, although it may require longer reaction times. | |
| 4. Difficulties in Product Isolation | Product Loss During Extraction: The product may have some water solubility or is not fully extracted into the organic layer. | Optimize the workup pH. Ensure the aqueous layer is neutralized or slightly basic before extraction to keep the quinazoline product in its neutral, less water-soluble form. Screen extraction solvents (e.g., Ethyl Acetate, DCM) to find the one with the best partition coefficient for your product.[2] |
| Poor Crystallization / Oily Product: Impurities are inhibiting crystal lattice formation. | Perform a thorough recrystallization solvent screen. Test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes) at room temperature and their boiling points to find a system where the product has high solubility when hot and low solubility when cold.[2] |
Key Experimental Protocols
Protocol 1: Temperature Screening for Cyclization
-
Set up three identical small-scale reactions (e.g., 1 mmol scale) in parallel reaction tubes equipped with stir bars and reflux condensers.
-
Charge each tube with Methyl 2-aminoterephthalate, formamide (or another nitrogen source), and the chosen solvent/base system.
-
Place each tube in a pre-heated reaction block or oil bath set to a different temperature (e.g., T1 = 100 °C, T2 = 120 °C, T3 = 140 °C).
-
Run the reactions for a set time (e.g., 4 hours).
-
After cooling, take a small aliquot from each reaction, dilute it, and analyze by TLC and LC-MS to compare the consumption of starting material and the formation of the desired quinazolinone product.
-
Select the temperature that provides the best conversion with the fewest byproducts for scale-up.
Protocol 2: Solvent and Base Screening
-
Design a small array of reaction conditions in vials or a parallel synthesizer.
-
Keep the starting material concentration and temperature constant.
-
Vary the solvent (e.g., Toluene, Acetonitrile, DMF, DMSO) and the base (e.g., K₂CO₃, Cs₂CO₃, DBU, DIPEA) across the array.
-
Run the reactions for a predetermined time (e.g., 6 hours).
-
Analyze the outcome of each reaction by LC-MS to determine the relative yield of the desired product versus key impurities. This systematic approach quickly identifies the optimal combination for your specific substrate.
Protocol 3: Standard Recrystallization Procedure
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (determined from screening).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize recovery, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
References
[1] Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Available from: _ [2] Benchchem. Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Available from: [4] StackExchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [5] Khan, I., et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available from: [6] Glavač, N., et al. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available from: [7] Organic Chemistry Portal. Quinazoline synthesis. Available from: [8] CP Lab Safety. This compound, min 97%, 250 mg. Available from: [9] PubChemLite. This compound (C10H7ClN2O2). Available from: [10] SciSpace. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [11] ChemicalBook. 5-Chloroquinoline-2-carboxylic acid synthesis. Available from: [12] Sinfoo Biotech. This compound,(CAS# 1221288-22-7). Available from: [13] ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [14] Boger, D.L., et al. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. Available from: [15] Kurasov, P., et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH. Available from: [16] ResearchGate. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Available from: [17] de Farias, F.M., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [18] Google Patents. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. Available from: [3] Sundar, J.K., et al. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC - NIH. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. calpaclab.com [calpaclab.com]
- 9. PubChemLite - this compound (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 10. scispace.com [scispace.com]
- 11. 5-Chloroquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. sinfoobiotech.com [sinfoobiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2-chloroquinazoline-5-carboxylate
Here is the technical support center for the synthesis of "Methyl 2-chloroquinazoline-5-carboxylate".
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. As a key building block in medicinal chemistry, ensuring a high-purity, high-yield synthesis of this compound is critical. This document will help you navigate the common pitfalls and side reactions associated with its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and reliable pathway involves a two-step process starting from Methyl 2-aminobenzoate.
-
Cyclization: The initial step is the formation of the quinazolinone core. This is typically achieved by reacting Methyl 2-aminobenzoate with a source of formamide, such as formamide itself or by using reagents like urea, to yield Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.[1][2][3] This reaction, often a variation of the Niementowski synthesis, requires heating to drive the condensation and cyclization.[1]
-
Chlorination: The resulting quinazolinone is then chlorinated to give the final product. This is an electrophilic substitution reaction where the hydroxyl group of the quinazolinone tautomer is replaced by a chlorine atom. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF.[4]
Q2: Why is the chlorination step particularly prone to side reactions?
The chlorination step is the most critical and challenging part of the synthesis. The high reactivity of the chlorinating agents (like POCl₃) and the electrophilic nature of the quinazolinone ring system create a landscape for several potential side reactions. The key challenges are:
-
Harsh Conditions: The reaction often requires high temperatures, which can promote decomposition or the formation of polymeric byproducts.
-
Moisture Sensitivity: The 2-chloro group introduced is highly susceptible to nucleophilic attack, especially by water.[5][6] Any moisture present during the reaction or workup can lead to the hydrolysis of the product back to the starting quinazolinone.
-
Reactivity of the Quinazoline Core: The quinazoline ring itself is a complex electronic system. The two nitrogen atoms significantly influence the reactivity of the carbon atoms, making the C2 and C4 positions highly electrophilic and prone to nucleophilic substitution.[7][8]
Q3: What are the most common impurities I should expect to see?
The primary impurities are typically:
-
Unreacted Starting Material: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.
-
Hydrolysis Product: Identical to the starting material, formed during workup.
-
Dimeric/Polymeric Byproducts: High molecular weight species formed at elevated temperatures.
-
N-Oxides: Formed if oxidative conditions are inadvertently introduced during the synthesis of the quinazolinone ring.[9][10]
Q4: How can I best monitor the reaction's progress?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
-
TLC: Use a solvent system that gives good separation between the polar quinazolinone starting material and the less polar 2-chloro product (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot is a key indicator of completion.
-
LC-MS: This is the gold standard. It allows you to not only track the consumption of starting material and formation of product but also to identify the mass of any side products, which is crucial for troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem 1: My reaction is incomplete. TLC and LC-MS show a significant amount of starting quinazolinone remaining.
-
Probable Cause: Incomplete chlorination. This can be due to insufficient reactivity of the chlorinating agent, low temperature, or short reaction time.
-
Solutions & Scientific Rationale:
-
Increase Reaction Temperature and Time: The conversion of the C=O bond in the quinazolinone to the C-Cl bond requires significant energy input to overcome the activation barrier. Gradually increase the reflux temperature and monitor by TLC every hour. Be cautious, as excessive heat can lead to dimerization (see Problem 3).
-
Increase Stoichiometry of Chlorinating Agent: Ensure at least 3-5 equivalents of POCl₃ are used. The reaction consumes POCl₃, and using a larger excess can drive the equilibrium towards the product according to Le Châtelier's principle.
-
Use a Catalyst: Add a catalytic amount (0.1-0.2 equivalents) of N,N-Dimethylformamide (DMF) or a tertiary amine like N,N-Diisopropylethylamine (DIPEA). These catalysts react with POCl₃ to form a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻), which is a more potent chlorinating agent than POCl₃ alone, thus lowering the activation energy of the reaction.
-
Problem 2: The reaction appeared complete, but after workup, my main product is the starting material again.
-
Probable Cause: Hydrolysis of the product. The C2 position of the 2-chloroquinazoline is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms. This makes it very susceptible to attack by nucleophiles, including water.[5][6] This hydrolysis is rapid, especially in the presence of acid or base.
-
Solutions & Scientific Rationale:
-
Perform a Rigorously Anhydrous Workup: After the reaction is complete, quench the excess POCl₃ by pouring the reaction mixture slowly onto crushed ice or an ice-cold saturated sodium bicarbonate solution. The key is to keep the temperature low and neutralize the resulting acid (HCl and phosphoric acid) quickly. Never quench with water at room temperature.
-
Use Aprotic Solvents for Extraction: Extract the product with a water-immiscible aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate. Avoid using alcohols or other protic solvents at this stage.
-
Dry Thoroughly: After extraction, wash the combined organic layers with brine to remove residual water, and then dry over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
-
Problem 3: My LC-MS shows a significant peak with a mass approximately double that of the product.
-
Probable Cause: Dimerization. At high temperatures, a molecule of the 2-chloroquinazoline can react with another, either an unreacted quinazolinone or another product molecule, leading to the formation of dimeric structures.[11] This is more likely if the reaction is overheated or run for an excessively long time.
-
Solutions & Scientific Rationale:
-
Reduce Reaction Temperature: Find the minimum temperature at which the reaction proceeds to completion in a reasonable timeframe. It is better to run the reaction for longer at a slightly lower temperature (e.g., 90-100 °C) than quickly at a very high temperature (e.g., >120 °C).
-
Control Reaction Time: Once TLC or LC-MS indicates the consumption of starting material, begin the workup procedure promptly. Avoid refluxing for extended periods after completion.
-
Use Dilute Conditions: Running the reaction at a lower concentration can reduce the probability of intermolecular reactions that lead to dimerization.
-
Problem 4: I have an impurity with a mass of [M+16]. What is it and how do I avoid it?
-
Probable Cause: N-Oxide formation. This side product, this compound N-oxide, is typically formed during the initial cyclization step to create the quinazolinone ring, not during chlorination.[9][12] The oxidation can occur on either N1 or N3. This happens if oxidizing agents are present or if the reaction is exposed to air at high temperatures for long periods.
-
Solutions & Scientific Rationale:
-
Inert Atmosphere: When synthesizing the precursor quinazolinone, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.
-
Purify the Intermediate: It is crucial to purify the Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate intermediate before proceeding to the chlorination step. The N-oxide is more polar and can often be removed by column chromatography or recrystallization. Attempting to carry the crude material forward will lead to a difficult-to-separate impurity in the final product.
-
Visualized Workflows and Logic
Synthetic Pathway and Side Reactions
The following diagram illustrates the main synthetic route and the points at which common side reactions occur.
Caption: Synthetic pathway showing key side-product formation points.
Troubleshooting Flowchart
Use this flowchart to diagnose issues based on analytical data from your crude reaction mixture.
Caption: A logical flowchart for troubleshooting common synthesis issues.
Data & Protocols
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Neat or in high-boiling solvent (e.g., Toluene), 90-110 °C | Cost-effective, widely used, reliable | Harsh, produces acidic byproducts, requires careful quenching |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent | Volatile byproducts (SO₂, HCl) are easily removed | Highly corrosive and toxic, can cause charring |
| Oxalyl Chloride/(COCl)₂ | With catalytic DMF in a solvent like DCM or Toluene, RT to 40 °C | Milder conditions, volatile byproducts | More expensive, moisture sensitive |
Protocol 1: Optimized Chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate
This protocol assumes you have 1.0 g of the quinazolinone starting material and have ensured it is dry.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (1.0 g, 4.9 mmol).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 5 mL, ~53 mmol, 10 eq.). To this suspension, add 3-4 drops of N,N-Dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the reaction mixture to 100-105 °C with stirring. The suspension should gradually become a clear solution.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexane). The reaction is typically complete in 2-4 hours when the starting material spot is no longer visible.
-
Workup (Crucial Step):
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution (~150 mL).
-
Slowly and carefully add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. This is a highly exothermic and gas-evolving quench.
-
Once the addition is complete, continue stirring for 15-20 minutes until all gas evolution has ceased.
-
-
Extraction & Purification:
-
Extract the aqueous slurry with Dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane) to yield pure this compound.
-
References
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]
- One-Pot Conversion of Quinolines into Quinazolines. Synfacts. [Link]
- HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
- Quinazoline synthesis. Organic Chemistry Portal. [Link]
- HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. [Link]
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
- Model reaction for synthesis of quinazolin-4(3H)-one a.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
- Synthesis of Quinozoline-4-(3H)
- (PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities.
- Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC. [Link]
- Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. generis-publishing.com [generis-publishing.com]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scispace.com [scispace.com]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-chloroquinazoline-5-carboxylate Derivatives
Welcome to the technical support center for the purification of Methyl 2-chloroquinazoline-5-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to overcome common purification challenges. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your compounds.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutics.[1][2] Its purification, and that of its derivatives, can be challenging due to the presence of a basic quinazoline core and a potentially labile ester group. This guide will walk you through common purification hurdles and provide robust solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Column Chromatography Issues
Question 1: I'm observing poor separation of my target compound from a closely related impurity during column chromatography. How can I improve the resolution?
Answer:
Poor separation is a frequent challenge. Here’s a systematic approach to improving it:
-
Optimize Your Solvent System: The initial solvent system is critical. Aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate.[3]
-
Polarity Adjustment: If your compound and the impurity are moving too quickly (high Rf), decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio). Conversely, if they are moving too slowly, increase the polarity.[4]
-
Solvent Selectivity: If simply adjusting the polarity isn't effective, change the solvent system entirely. Different solvents interact with your compound and silica gel in unique ways. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order and improve separation.[4]
-
-
Consider a Modifier: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Add a Basic Modifier: Incorporating a small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.[4]
-
-
Check for Column Overloading: Loading too much crude material onto your column will inevitably lead to poor separation.[4]
-
Rule of Thumb: A good starting point is to load an amount of crude material that is 1-2% of the mass of the silica gel.[4] For difficult separations, this may need to be reduced further.
-
-
Gradient Elution: If your impurities have significantly different polarities, a gradient elution can be highly effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your target compound and then the more polar impurities.
Question 2: My compound appears to be decomposing on the silica gel column. What are my options?
Answer:
Compound instability on silica gel is a known issue, especially for sensitive molecules. Here’s how to troubleshoot this:
-
Deactivate the Silica Gel: As mentioned, the acidic nature of silica gel can be problematic. You can deactivate it by pre-treating it with a solution of your eluent containing a small amount of triethylamine, then re-packing the column.
-
Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
-
Alumina: Neutral or basic alumina can be an excellent alternative for basic compounds that are sensitive to acidic conditions.[4]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography using a C18 stationary phase is a powerful option.[5] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[5]
-
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose.
-
Flash Chromatography: Use flash chromatography with applied pressure to speed up the elution process.
-
Solvent Choice: Choose a solvent system that allows for reasonably fast elution without sacrificing separation.
-
Recrystallization Challenges
Question 1: I've isolated my this compound derivative after column chromatography, but I'm struggling to recrystallize it to achieve high purity. It either oils out or doesn't crystallize at all. What should I do?
Answer:
Recrystallization is a powerful technique for final purification, but it requires careful optimization.
-
Solvent Selection is Key: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5]
-
Systematic Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane). Use a small amount of your compound in a test tube for these trials.
-
-
Troubleshooting Oiling Out: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[4]
-
-
When Crystals Don't Form: If your compound remains in solution even after cooling, it may be too soluble in the chosen solvent.
-
Two-Solvent System: A two-solvent recrystallization can be very effective.[5] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities often arise from unreacted starting materials or side reactions.[5] For a typical synthesis starting from a substituted anthranilic acid, you might encounter:
-
Unreacted anthranilic acid derivative.
-
Byproducts from incomplete cyclization.
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Di-substituted products if the reaction conditions are not well-controlled.
Q2: How can I quickly assess the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most efficient way to monitor your column.[6] Spot a small amount from each collected fraction onto a TLC plate and elute it with the same solvent system used for the column. Combine the fractions that contain only your pure product.
Q3: Is it possible to purify my compound without using column chromatography?
A3: Yes, depending on the nature of your crude product. If your desired compound is a solid and the impurities have significantly different solubilities, a well-optimized recrystallization might be sufficient.[5] In some cases, a simple trituration (washing the solid with a solvent in which the impurities are soluble but the product is not) can significantly improve purity.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for these derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf of 0.2-0.3 for the target compound.
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.[6]
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the column.[6]
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying gentle pressure.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the solution is clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals in a vacuum oven.[5]
Visualizations
Workflow for Troubleshooting Poor Separation in Column Chromatography
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 2-chloroquinazoline-5-carboxylate" stability and degradation issues
Technical Support Center: Methyl 2-chloroquinazoline-5-carboxylate
A Guide to Stability, Degradation, and Experimental Best Practices
Welcome to the technical support guide for this compound (CAS 1221288-22-7). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this key building block in their synthetic workflows. As a substituted chloroquinazoline, this compound's utility is matched by its reactivity. Understanding its stability profile is paramount to achieving reproducible results and ensuring the integrity of your experiments. This guide provides in-depth, field-proven insights into the common challenges associated with its handling, storage, and use, moving beyond simple instructions to explain the chemical principles behind them.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: The primary vulnerability of this compound is the 2-chloro substituent, which makes the quinazoline ring susceptible to nucleophilic attack, particularly by water. Therefore, long-term storage of the solid material should be under conditions that rigorously exclude atmospheric moisture.
-
Expert Recommendation: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] For optimal long-term stability, keep it in a desiccator in a cool, dark place. While some suppliers suggest room temperature storage for the product as shipped[2], refrigeration (2-8 °C) is advisable for extended periods to minimize any potential degradation. The compound is known to be moisture-sensitive.[1]
Q2: What is the primary degradation pathway I should be concerned about?
A2: The most common degradation pathway is hydrolysis of the 2-chloro group to a 2-hydroxy group, which exists in tautomeric equilibrium with its more stable 2-quinazolinone form.
-
Causality: The C2 position of the quinazoline ring is electron-deficient and highly activated towards nucleophilic aromatic substitution. The chlorine atom is an excellent leaving group. Water, even in trace amounts in solvents, can act as a nucleophile, leading to the formation of Methyl 2-hydroxyquinazoline-5-carboxylate and hydrochloric acid. This reaction is analogous to the well-documented hydrolysis of other 2-chloroquinolines and 4-chloroquinazolines.[3][4]
Q3: How should I prepare and store solutions of this compound? Which solvents are best?
A3: Solvent choice and storage protocol are critical. The ideal solvent is one that is anhydrous, inert, and provides good solubility.
-
Solvent Selection:
-
Recommended for Reactions: Anhydrous aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are excellent choices for reactions, as they are less likely to participate in side reactions.
-
For Stock Solutions (Use with Caution): Dimethyl sulfoxide (DMSO) is often used for creating high-concentration stock solutions for biological screening. However, studies on similar quinazoline derivatives have shown that solutions in DMSO can be unstable over time, with purity decreasing even after a few hundred hours.[5][6][7]
-
-
Best Practices for Solutions:
-
Always use anhydrous grade solvents.
-
Prepare solutions fresh whenever possible.
-
If a stock solution must be stored, dispense it into single-use aliquots, flush with nitrogen or argon, seal tightly, and store at -20 °C or -80 °C to slow degradation kinetics.
-
Before use, allow aliquots to warm to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.
-
Q4: Is this compound sensitive to light?
A4: Yes, photostability is a significant concern for many quinazoline derivatives.[5] Exposure to ambient laboratory light or UV radiation can lead to photodegradation, resulting in the formation of impurities.[7]
-
Expert Recommendation: Always handle the solid compound and its solutions in a manner that minimizes light exposure. Use amber glass vials or wrap containers in aluminum foil. When performing reactions, shielding the reaction vessel from direct light is a prudent precautionary measure.
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides a logical framework for diagnosing and resolving common issues encountered during experiments.
| Problem | Potential Cause & Diagnosis | Recommended Solution |
| Unexpected Product Observed An impurity with a molecular weight of ~204.65 (M-H⁻ = 203.0) is detected by LC-MS. | Hydrolysis. The mass corresponds to Methyl 2-hydroxyquinazoline-5-carboxylate, the product of hydrolysis. This indicates the presence of water in your reaction or solvent. | 1. Switch to freshly opened or distilled anhydrous solvents. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. 3. Run the reaction under a nitrogen or argon blanket. |
| Decreasing Purity in DMSO Stock HPLC analysis of a DMSO stock solution shows a decrease in the main peak area and the appearance of new peaks over hours or days. | Solvent-Mediated Degradation. DMSO is hygroscopic and can contain trace water. Furthermore, it can participate in or mediate degradation pathways for highly reactive compounds.[5][6][7] | 1. Prepare DMSO stocks fresh for each experiment. 2. For high-throughput screening, perform a small-scale stability study (e.g., over 24-48h) in your specific assay buffer to confirm compatibility. 3. If storage is unavoidable, use the aliquot and freezing protocol described in FAQ #3. |
| Low or Inconsistent Reaction Yields Nucleophilic substitution reactions at the C2 position are not proceeding as expected. | Reagent Inactivation or Competing Hydrolysis. The starting material may have partially degraded to the less reactive quinazolinone, reducing the amount of active starting material. The nucleophile may also be sensitive to moisture. | 1. Verify the purity of the this compound starting material by HPLC or NMR before starting the reaction. 2. Rigorously follow anhydrous reaction techniques as detailed above. 3. Ensure the nucleophile being used is also pure and handled under appropriate conditions. |
Section 3: Visualizing Degradation & Experimental Workflow
Understanding the chemical transformation and the experimental process visually can aid in preventing errors.
Primary Degradation Pathway
The diagram below illustrates the most common degradation route: nucleophilic substitution of the chloride by water.
Caption: Primary hydrolytic degradation pathway of the title compound.
Workflow for a Self-Validating Stability Study
This workflow provides a robust method for assessing the stability of the compound in a chosen solvent or buffer system.
Caption: Experimental workflow for a comprehensive stability assessment.
Section 4: Key Experimental Protocols
Protocol 1: Standard Procedure for Handling and Dissolution
This protocol minimizes the risk of accidental degradation during routine lab use.
-
Preparation: Before opening the container, allow the solid compound to equilibrate to ambient room temperature for at least 20 minutes. This prevents moisture condensation.
-
Weighing: Briefly purge the balance enclosure with a gentle stream of nitrogen gas. Quickly weigh the desired amount of solid into a clean, oven-dried vial.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., acetonitrile, THF) to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until all solid material is dissolved.
-
Use: Use the freshly prepared solution immediately for your reaction or analysis. Do not store in volatile solvents on the benchtop.
Protocol 2: General Method for Assessing Compound Stability by RP-HPLC
This protocol is a self-validating system to determine the compound's stability in a specific solvent or buffer.
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. This is your reference stock.
-
Test Sample Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in the solvent you wish to test (e.g., DMSO, PBS buffer, cell culture media). Prepare enough for all time points.
-
Time Point Zero (t=0): Immediately inject an aliquot of the test sample into the HPLC system. This serves as your 100% reference point.
-
Incubation: Store the remaining test sample aliquots under your desired test conditions (e.g., 25 °C in the dark, 37 °C, etc.).
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot and record the chromatogram.
-
HPLC Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (with 0.1% formic acid), isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a relevant wavelength (determined by UV scan).
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the peak area at t=0. A significant decrease (>5-10%) indicates instability under the tested conditions.
References
- Ionescu, S., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC - PubMed Central. [Link]
- El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- Militaru, A., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]
- RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. [Link]
- Militaru, A., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods.
- Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
- CP Lab Safety. (n.d.).
- Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- PubChemLite. (n.d.).
- Christensen, H. N., et al. (n.d.). Quinazolines. II. Properties of 4-Substituted Quinazolines. ElectronicsAndBooks. [Link]
- da Silva, F. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-chloroquinazoline-5-carboxylate
Sources
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Methyl 2-chloroquinazoline-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinazoline-5-carboxylate . This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts and side reactions encountered during its use. As a key intermediate in medicinal chemistry, understanding and controlling its reactivity is paramount for successful downstream applications.
Troubleshooting Guide: Identification and Mitigation of Common Byproducts
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the ester. How can I prevent this?
Answer:
The formation of 2-chloroquinazoline-5-carboxylic acid is a common issue, arising from the hydrolysis of the methyl ester. This is particularly prevalent if your reaction conditions involve the presence of water, either as a solvent, a co-solvent, or as an impurity in your reagents, especially under acidic or basic conditions.
Causality and Mechanistic Insight:
Ester hydrolysis is catalyzed by both acid and base.
-
Base-catalyzed hydrolysis (saponification): If your reaction employs a base, hydroxide ions can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is an irreversible process if a stoichiometric amount of base is used.
-
Acid-catalyzed hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This is a reversible equilibrium-driven process.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Employ rigorously dried solvents and reagents. Consider using techniques such as distilling solvents over a suitable drying agent or using molecular sieves. |
| Control of pH | If possible, maintain a neutral pH. If a base is required for your primary reaction, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) in place of hydroxides or alkoxides. |
| Temperature and Time Control | Higher temperatures and longer reaction times can promote hydrolysis. Monitor your reaction closely and aim for the lowest possible temperature and shortest time required for the completion of the desired transformation. |
| Choice of Work-up Procedure | During aqueous work-up, minimize the contact time with acidic or basic aqueous layers. Neutralize the reaction mixture carefully and extract the product promptly. |
Protocol 1: General Procedure for Minimizing Ester Hydrolysis in a Nucleophilic Substitution Reaction
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (Nitrogen or Argon).
-
Reagents and Solvents: Use anhydrous solvents (e.g., anhydrous DMF or acetonitrile). If using a solid nucleophile, ensure it is thoroughly dried.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, previously dried, or DIPEA).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at the optimized temperature (start with room temperature and gently heat if necessary).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a minimal amount of water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Question 2: My mass spectrometry results show a peak corresponding to the replacement of the chloro group with a hydroxyl group. What is this byproduct and how can I avoid it?
Answer:
You are likely observing the formation of Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate , also known as the corresponding quinazolinone. This occurs via the hydrolysis of the 2-chloro group.
Causality and Mechanistic Insight:
The C2 position of the quinazoline ring is electron-deficient and susceptible to nucleophilic attack. Water or hydroxide ions can act as nucleophiles, leading to a nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring, being a π-deficient heterocycle, can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr mechanism, facilitating this substitution.[1]
Caption: Hydrolysis of the 2-chloro group.
Troubleshooting Strategies:
| Strategy | Rationale |
| Strict Anhydrous Conditions | As with ester hydrolysis, the exclusion of water is the most effective preventative measure. Use anhydrous solvents and reagents. |
| Nucleophile Concentration | Use a slight excess of your desired nucleophile. This will increase the rate of the desired reaction, which will compete with the hydrolysis reaction. |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can enhance the nucleophilicity of anionic nucleophiles.[2] |
| Temperature Management | While heating may be necessary to drive your desired reaction, excessive temperatures can accelerate the rate of hydrolysis. A careful optimization of the reaction temperature is crucial. |
Question 3: I'm reacting my chloroquinazoline with a primary amine and getting a complex mixture of products, including some with a higher molecular weight than expected. What could be happening?
Answer:
When using primary amines as nucleophiles, several side reactions can lead to a complex product mixture. The most common issues are over-alkylation and the formation of dimeric byproducts.
Causality and Mechanistic Insight:
-
Over-alkylation: The product of the initial nucleophilic substitution, a secondary amine, can in some cases be more nucleophilic than the starting primary amine and react with another molecule of this compound. This is less common with aromatic amines but can be a factor with aliphatic amines.
-
Dimerization: If your reaction conditions are not optimized, or if you are using a diamine, it is possible for one molecule of the nucleophile to react with two molecules of the chloroquinazoline, leading to a dimeric structure.
Caption: Formation of a dimeric byproduct.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control of Stoichiometry | Use a sufficient excess of the primary amine to favor the formation of the mono-substituted product and minimize the statistical probability of a second substitution. |
| Reaction Temperature and Time | Lowering the reaction temperature can often increase the selectivity of the reaction. Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of over-alkylation products. |
| Purification | These higher molecular weight byproducts can often be separated from the desired product by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities that could be present in my starting material, this compound?
A1: The impurities in your starting material will depend on its synthetic route. A common method for synthesizing the quinazoline core is the Niementowski reaction , which involves the condensation of an anthranilic acid derivative with an amide.[3][4] Potential byproducts from such a synthesis that could carry over include:
-
Unreacted starting materials: e.g., a substituted methyl anthranilate.
-
Intermediates: Such as the N-acylanthranilic acid intermediate which may not have fully cyclized.
-
Isomers: Depending on the substitution pattern of the starting anthranilic acid, regioisomers may be formed.
-
Quinazolinone: If the chlorination step to form the 2-chloroquinazoline is incomplete or if hydrolysis occurs during work-up.
Q2: I am not seeing any reaction. What are the common reasons for the low reactivity of this compound?
A2: While the 2-chloro group on the quinazoline ring is activated towards nucleophilic substitution, several factors can lead to low or no reactivity:
-
Poor Nucleophile: The nucleophile you are using may not be strong enough. For example, an alcohol will be a much weaker nucleophile than its corresponding alkoxide. Consider adding a base to deprotonate your nucleophile.
-
Inappropriate Solvent: Polar aprotic solvents like DMF and DMSO are generally best for SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.[2]
-
Insufficient Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If there is no reaction at room temperature, a gradual increase in temperature should be explored.
-
Poor Leaving Group: Although chlorine is a good leaving group in this context, the overall reactivity is highly dependent on the electronic nature of the quinazoline ring.
Q3: How can I purify my final product from the byproducts mentioned above?
A3: Standard purification techniques are generally effective:
-
Column Chromatography: This is the most common and effective method for separating the desired product from byproducts with different polarities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities.
-
Acid/Base Extraction: If you have acidic (e.g., the hydrolyzed carboxylic acid) or basic byproducts, a liquid-liquid extraction with a dilute aqueous base or acid, respectively, can be used to remove them during the work-up.
References
- Al-Obaid, A. M., & El-Gendy, M. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 781. [Link]
- Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]
- ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b)
- Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]
- Saeed, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 705777. [Link]
- Al-Suwaidan, I. A., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 21(1), 97. [Link]
- Chemeurope.com. (n.d.). Niementowski quinazoline synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)
- Rossi, R. A., & de Rossi, R. H. (1983). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 83(4), 457–506. [Link]
- SlidePlayer. (2009). Heterocyclic Chemistry π-excessive π-deficient. [Link]
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]
- Reddit. (2024). Can a Heterocyclic 5-membered ring undergo nucleophilic substitution?. [Link]
- RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2006).
- Google Patents. (n.d.).
- UNM Digital Repository. (1963). The Kinetics of the Hydrolysis of Some 2-Imidazolines. [Link]
- PubMed. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
Sources
Technical Support Center: Reaction Monitoring for Methyl 2-chloroquinazoline-5-carboxylate
Welcome to the technical support center for the analysis of reactions involving Methyl 2-chloroquinazoline-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who rely on precise reaction monitoring to ensure successful synthetic outcomes. Here, we provide in-depth, field-tested insights into using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application, moving beyond procedural steps to explain the causality behind our recommendations.
Part 1: Foundational Concepts in Monitoring Quinazoline Synthesis
This compound is a key building block in medicinal chemistry.[1] Its utility often stems from the reactivity of the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4] A typical reaction involves displacing the chloride with a nucleophile, such as an amine, to forge a new carbon-nitrogen bond.
Monitoring this transformation is critical to determine reaction completion, identify potential side products, and optimize reaction conditions. TLC offers a rapid, qualitative assessment, while LC-MS provides quantitative data and mass confirmation.
Part 2: Thin-Layer Chromatography (TLC) Monitoring: Protocols & Troubleshooting
TLC is the first line of analysis for its speed and simplicity. A well-run TLC can quickly inform you if your starting material is being consumed and if a new, distinct product is forming.
Frequently Asked Questions (FAQs) for TLC
Question: What is a good starting TLC solvent system for monitoring a reaction with this compound?
Answer: The choice of solvent system (eluent) is crucial for achieving good separation between the starting material, product, and any impurities. The polarity difference between the reactant and product dictates the ideal eluent composition. This compound is moderately polar. If you are substituting the chlorine with an amine, the resulting product will likely be more polar and thus have a lower Retention Factor (Rf) in a normal-phase system.
Application Scientist's Insight: The principle of "like dissolves like" governs chromatography. The silica gel on a TLC plate is highly polar. A more polar compound will adhere more strongly to the silica, traveling less distance up the plate, resulting in a lower Rf. Your starting material is less polar than the aminated product. Therefore, you should see a spot with a higher Rf (starting material) disappear as a new spot with a lower Rf (product) appears.
A systematic approach to finding the right solvent system is recommended. Start with a moderately polar mixture and adjust as needed.
| Solvent System (Eluent) | Ratio (v/v) | Typical Application & Rationale |
| Hexane : Ethyl Acetate | 3 : 1 | Good starting point. Provides a non-polar base with a polar modifier. Good for resolving moderately polar compounds. |
| Dichloromethane : Methanol | 95 : 5 | For more polar products. If your product spot remains near the baseline (low Rf), increasing the eluent polarity with methanol will help it migrate further up the plate. |
| Toluene : Acetone | 4 : 1 | An alternative system if ethyl acetate systems provide poor resolution. |
To achieve an ideal Rf value between 0.3 and 0.5 for your product, you can systematically vary the ratio of the polar to non-polar solvent.
TLC Troubleshooting Guide
Question: My spots are streaking vertically on the TLC plate. What is causing this and how do I fix it?
Answer: Streaking is a common issue that obscures results and can be caused by several factors.[5][6][7]
-
Sample Overload: You have spotted too much material on the baseline.[5][6][7]
-
Solution: Dilute your reaction sample significantly (e.g., 10-fold) in a suitable solvent like ethyl acetate or dichloromethane before spotting. Apply the spot quickly and keep it as small as possible (1-2 mm diameter).[8]
-
-
Acidic/Basic Compounds: The compound may be interacting too strongly with the acidic silica gel.[5][8]
-
Solution: If your compound is basic (e.g., contains an amine), add a small amount of a base like triethylamine or ammonia (0.1-1%) to your eluent system.[7][8] If it's acidic, add a small amount of acetic or formic acid.[7][8] This neutralizes the active sites on the silica gel, leading to sharper spots.
-
-
Insoluble Material: The sample is not fully dissolved in the spotting solvent.
-
Solution: Ensure your sample is completely dissolved before spotting. If necessary, filter it through a small cotton plug in a pipette.
-
Question: My starting material and product have the same Rf value. How can I separate them?
Answer: This indicates that your chosen solvent system does not have the right polarity to differentiate between the two compounds.
-
Solution 1: Change Eluent Polarity. If the spots are too high on the plate (Rf > 0.8), your eluent is too polar. Decrease the amount of the polar solvent (e.g., switch from 1:1 Hex:EtOAc to 3:1). If the spots are too low (Rf < 0.2), the eluent is not polar enough; increase the amount of the polar solvent.
-
Solution 2: Change Solvent System. Sometimes, simply changing the polarity is not enough. The specific interactions between the solvents and your compounds matter. Try a different class of solvents.[7] For example, if Hexane:EtOAc fails, try a system based on Dichloromethane:Methanol or Toluene:Acetone.[9]
Question: I see multiple spots on my TLC. How do I know which is my product?
Answer: This is where the "co-spot" technique is invaluable.
-
Solution: The Co-Spot. On your TLC plate, apply three separate spots in a line:
-
Your starting material (SM).
-
Your reaction mixture (Rxn).
-
A "co-spot" where you apply the starting material and then the reaction mixture on the exact same spot.
After running the plate, if the reaction is proceeding, the "Rxn" lane will show a new spot (product) and a fainter starting material spot. The "Co-spot" lane will show the new product spot, and the starting material spot will be more intense than in the "Rxn" lane, confirming its identity.
-
Part 3: LC-MS Monitoring: Protocols & Troubleshooting
For definitive confirmation and quantification, LC-MS is the gold standard. It separates the components of your reaction mixture and provides the mass-to-charge ratio (m/z) of each component, confirming the identity of your product.
Frequently Asked Questions (FAQs) for LC-MS
Question: What are the recommended starting LC-MS conditions for this analysis?
Answer: For N-heterocycles like quinazolines, a reverse-phase C18 column is the standard choice.[10][11] Electrospray Ionization (ESI) in positive mode is typically effective because the nitrogen atoms in the quinazoline ring are easily protonated.
Application Scientist's Insight: The acidic modifier (formic acid) serves two purposes: it helps to protonate the analyte for better ionization in the MS source (yielding the [M+H]+ ion) and improves the peak shape by preventing interactions with residual silanols on the column packing.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acidic modifier for improved peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting compounds from the C18 column. |
| Gradient | 5% B to 95% B over 5-7 minutes | A standard screening gradient. This can be optimized to improve resolution if needed. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Quinazolines contain basic nitrogen atoms that readily accept a proton to form [M+H]+.[11] |
| MS Scan Range | m/z 100 - 500 | This range will cover the starting material, expected product, and common solvents/impurities. |
Question: How do I confirm my product peak in the LC-MS data?
Answer: Confirmation relies on two key pieces of information:
-
Expected Mass: Calculate the exact mass of your expected product. The molecular formula of this compound is C10H7ClN2O2, with a monoisotopic mass of approximately 222.02 g/mol .[1][12] The protonated ion [M+H]+ will appear at m/z 223.03. If you substitute the chlorine with, for example, aniline (C6H7N), your product's formula becomes C16H13N3O2 (Mass ≈ 279.10), and you would look for the [M+H]+ ion at m/z 280.11.
-
Isotopic Pattern: Chlorine has two stable isotopes, 35Cl (~75.8%) and 37Cl (~24.2%).[13] This means any chlorine-containing compound will have a characteristic isotopic pattern in the mass spectrum: a primary peak (M) and a smaller peak at M+2 with roughly one-third the intensity. Your starting material peak at m/z 223 should have a corresponding peak at m/z 225. The disappearance of this pattern is a strong indicator that the chlorine has been displaced.
LC-MS Troubleshooting Guide
Question: My peaks are broad or splitting. How can I fix this?
Answer: Poor peak shape can compromise resolution and sensitivity.[14][15]
-
Injection Solvent Mismatch: Injecting your sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile when the gradient starts at 5%) can cause distorted peaks.[16][17]
-
Solution: Dissolve your sample in a solvent that is as weak as or weaker than the starting mobile phase conditions (e.g., a 50:50 water:acetonitrile mix).
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks.[18]
-
Solution: Dilute your sample and inject less material.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.[14][16]
-
Solution: Use narrow-bore tubing and ensure all fittings are properly seated to minimize dead volume.
-
Question: The retention times are shifting between my runs. What is the cause?
Answer: Retention time instability indicates a problem with the system's equilibrium or consistency.
-
Insufficient Equilibration: The column was not properly equilibrated with the initial mobile phase conditions before the injection.
-
Solution: Increase the column equilibration time between runs to at least 5-10 column volumes.
-
-
Mobile Phase Fluctuation: The composition of your mobile phase is changing, perhaps due to solvent evaporation or poor mixing by the pump.
-
Solution: Ensure solvent bottle caps are sealed, and prime/purge the pump to remove air bubbles.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant, stable temperature.[15]
-
Part 4: Visualized Workflows and Protocols
Integrated Reaction Monitoring Workflow
This diagram illustrates a logical workflow for monitoring your reaction from initial setup to final confirmation.
Caption: Integrated workflow for reaction monitoring using TLC and LC-MS.
Detailed Experimental Protocols
Protocol 1: Performing a TLC Analysis
-
Preparation: Pour your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate) into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Spotting: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.
-
Prepare dilute solutions of your starting material and reaction mixture.
-
Using a capillary tube, spot the starting material, reaction mixture, and a co-spot on the baseline, ensuring spots are small and spaced apart.
-
Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your baseline. Close the lid.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled) and compare the lanes to assess reaction progress.
Protocol 2: Preparing a Sample for LC-MS Analysis
-
Sampling: Using a micropipette, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quenching & Dilution: Dilute the aliquot into a clean 1.5 mL microcentrifuge tube or HPLC vial containing a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for injection. The dilution factor should be high (e.g., 100 to 1000-fold) to avoid overloading the instrument.
-
Filtration (if necessary): If the reaction mixture is heterogeneous or contains solid particles, filter the diluted sample through a 0.22 µm syringe filter into a clean HPLC vial.
-
Analysis: Cap the vial, place it in the autosampler, and run your predefined LC-MS method.
References
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
- This compound, min 97%, 250 mg. CP Lab Safety. [Link]
- 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. Semantic Scholar. [Link]
- Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments (JoVE). [Link]
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. National Institutes of Health (NIH). [Link]
- LC Troubleshooting Series: Peak Broadening. Agilent Technologies. [Link]
- Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health (NIH). [Link]
- Methyl 2-chloroquinazoline-5-carboxyl
- TLC troubleshooting. ChemBAM. [Link]
- LC Chromatography Troubleshooting Guide.
- Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
- Solvent free synthesis of some quinazolin-4(3H)-ones.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
- Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. National Institutes of Health (NIH). [Link]
- Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. National Institutes of Health (NIH). [Link]
- Reaction of 4-chloroquinazolines (C) with different amines leading to...
- Synthetic route for the synthesis of quinazoline derivatives (7–27).
- Broad Peaks. LCGC. [Link]
- Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2. National Institutes of Health (NIH). [Link]
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]
- TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
- Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. PubMed. [Link]
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Institutes of Health (NIH). [Link]
- A Short Review on Quinazoline Heterocycle. International Journal for Research in Applied Science and Engineering Technology. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chembam.com [chembam.com]
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- 7. silicycle.com [silicycle.com]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Solubility of Methyl 2-chloroquinazoline-5-carboxylate Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of Methyl 2-chloroquinazoline-5-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet often challenging, chemical scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility hurdles in your research.
Introduction to the Solubility Challenge
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. A common challenge encountered with its derivatives is their limited aqueous solubility, which can significantly impact the accuracy of in vitro assays, hinder the interpretation of biological data, and create formidable obstacles for in vivo studies and formulation development. The planar, aromatic nature of the quinazoline core, coupled with various substituents, often leads to strong crystal lattice energy and high lipophilicity, contributing to poor solubility. The predicted XlogP for the parent molecule, this compound, is 2.4, indicating a moderate level of lipophilicity that can contribute to low aqueous solubility.
This guide provides a structured approach to systematically address and overcome these solubility issues, ensuring the generation of reliable and reproducible experimental data.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My compound, a derivative of this compound, won't dissolve in 100% DMSO to make a high-concentration stock solution. What should I do?
Answer:
This is a common first hurdle. While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds can be challenging to dissolve at high concentrations (e.g., >10-20 mM). Here’s a systematic approach to troubleshoot this issue:
-
Increase Solvent Volume: The most straightforward solution is to try dissolving the compound in a larger volume of DMSO to achieve a lower, more manageable stock concentration.
-
Gentle Heating: Gently warm the solution in a water bath at 37-50°C.[1] This can help overcome the activation energy required for dissolution. However, be cautious with heat-sensitive compounds. Always check for degradation after warming.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can aid in breaking up solid particles and enhance dissolution.[1]
-
Use of Co-solvents: If DMSO alone is insufficient, consider creating a stock solution in a co-solvent system. For quinazoline derivatives, N,N-Dimethylformamide (DMF) has been shown to be an effective solvent, sometimes superior to DMSO.[2] A mixture of DMSO and DMF could be effective. Other options include N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). When using co-solvents, ensure they are compatible with your downstream assays.
-
Purity and Water Content of DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will significantly reduce its ability to dissolve hydrophobic compounds.[1]
Question 2: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?
Answer:
This phenomenon, often called "solvent shock," is a classic sign that your compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to mitigate this:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution from your DMSO stock into a smaller volume of your aqueous buffer, vortexing immediately. Then, add this intermediate dilution to the final volume.[3]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and continuous mixing (e.g., vortexing or vigorous pipetting) to quickly disperse the compound and avoid localized high concentrations that promote precipitation.[1]
-
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5%, and often below 0.1%, to minimize both compound precipitation and solvent-induced cellular toxicity.[4] To achieve this, you may need to start with a higher concentration DMSO stock.
-
Incorporate a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution. Start with concentrations around 0.01-0.1%.[5]
-
Utilize Serum Proteins: If you are working with cell culture media, the proteins in Fetal Bovine Serum (FBS), particularly albumin, can bind to hydrophobic compounds and help maintain their solubility.[6] Sometimes, pre-incubating the compound in a small volume of serum-containing media before final dilution can be beneficial.
-
Consider pH Adjustment: The quinazoline scaffold contains nitrogen atoms that can be protonated. The pKa of these nitrogens will influence the compound's charge state and, consequently, its solubility at different pH values.[7][8] If your compound has a basic pKa, slightly lowering the pH of your buffer (if compatible with your assay) can increase the proportion of the more soluble, protonated form.
Question 3: My compound appears to be soluble initially, but I see precipitation in my cell culture plates after several hours of incubation. What is causing this delayed precipitation?
Answer:
Delayed precipitation can be due to several factors related to the stability of your compound in the complex environment of cell culture medium over time:
-
Metabolic Transformation: Cells can metabolize your compound into a less soluble form.
-
pH Changes in Culture Medium: Cellular metabolism often leads to a decrease in the pH of the culture medium due to the production of lactic acid. This pH shift can alter the ionization state of your compound and reduce its solubility.[6] Ensure your incubator's CO₂ levels are stable and the medium is adequately buffered.
-
Interaction with Media Components: Over time, your compound may interact with salts, amino acids, or other components in the medium, leading to the formation of insoluble complexes.
-
Temperature Effects: While initial dissolution may be performed at room temperature, the incubation at 37°C can affect the compound's stability and solubility.
-
Exceeding Thermodynamic Solubility: Even if a supersaturated solution is initially formed, it is inherently unstable and will tend to precipitate over time to reach its equilibrium solubility.
To address this, try to determine the maximum thermodynamically stable concentration of your compound in the final assay medium by incubating a serial dilution of the compound under assay conditions for the full duration of your experiment and observing for precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives that influence their solubility?
A1: The solubility of these derivatives is governed by a balance of several factors:
-
Lipophilicity (logP/logD): The quinazoline ring system is aromatic and generally lipophilic. Substituents on the ring can either increase or decrease lipophilicity. A higher logP value generally correlates with lower aqueous solubility. The predicted XlogP for this compound is 2.4, suggesting it is more soluble in lipids than in water.
-
Crystal Lattice Energy: The planar nature of the quinazoline ring can lead to efficient crystal packing, resulting in high melting points and strong intermolecular forces that need to be overcome for dissolution.
-
Ionization State (pKa): The quinazoline ring contains two nitrogen atoms. The N1 nitrogen is generally the more basic of the two and can be protonated. The pKa of quinazoline itself is around 3.5.[9] Substituents on the ring will alter this pKa. The ionization state of your compound at a given pH will significantly impact its solubility. The protonated, charged form is typically much more water-soluble than the neutral form.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the molecule will influence its interaction with water molecules.
Q2: What is the best general-purpose solvent for making stock solutions of this compound derivatives?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of these compounds for biological assays.[1] For particularly challenging derivatives, N,N-Dimethylformamide (DMF) can also be an excellent choice.[2] Always use anhydrous, high-purity solvents.
Q3: How can I systematically improve the aqueous solubility of my lead compound for in vivo studies?
A3: For in vivo applications, where larger quantities of the compound need to be delivered, more advanced formulation strategies are often necessary. Here are some common approaches:
-
pH Adjustment: If your compound has an ionizable center, creating a solution with a pH that favors the charged species can dramatically increase solubility. For a basic compound, an acidic vehicle could be used.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility. Common co-solvents for in vivo use include polyethylene glycol (PEG) 300/400, propylene glycol, and ethanol.[5]
-
Surfactants: Formulations containing surfactants like Tween® 80 or Cremophor® EL can create micellar solutions that solubilize the drug.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and safety profile.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at the molecular level.[2][12] This can be achieved by methods like melt extrusion or solvent evaporation. The resulting product often has a much faster dissolution rate.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[13][14][] Techniques include jet milling and high-pressure homogenization.
Q4: Are there any structural modifications I can make to my this compound derivatives to improve their intrinsic solubility?
A4: Yes, medicinal chemistry strategies can be employed to improve solubility:
-
Introduce Ionizable Groups: Adding a basic amine or an acidic carboxylic acid group can provide a handle for salt formation and pH-dependent solubility enhancement.
-
Increase Polarity: Incorporating polar functional groups, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, can increase hydrogen bonding with water and improve solubility.
-
Disrupt Crystal Packing: Introducing non-planar or bulky groups can disrupt the planarity of the molecule, leading to less efficient crystal packing and lower melting points, which often correlates with improved solubility.
-
Replace Aromatic Rings: Replacing a carbon in an aromatic ring with a nitrogen (e.g., creating a pyridine ring) can sometimes improve solubility by increasing polarity and hydrogen bonding potential.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol provides a general method for preparing a 10 mM stock solution of a this compound derivative in DMSO.
Materials:
-
This compound derivative powder
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass: For a 10 mM stock solution in 1 mL, you will need (Molecular Weight in g/mol) / 100 mg of your compound. For example, for a compound with a molecular weight of 400 g/mol , you would weigh out 4.0 mg.
-
Weigh the compound: Accurately weigh the calculated mass of the compound and place it in a sterile tube or vial.
-
Add DMSO: Add the desired volume of DMSO (e.g., 1 mL) to the tube.
-
Dissolve the compound:
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.[1]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method to prepare a solid dispersion, which can significantly enhance the dissolution rate of your compound.
Materials:
-
This compound derivative
-
A hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, PEG 6000)
-
A volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Select Components: Choose a suitable hydrophilic carrier and a volatile organic solvent.
-
Dissolution:
-
Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:4 drug to carrier).
-
Dissolve both the drug and the carrier in the selected organic solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Connect the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. Gentle heating may be applied, but keep the temperature well below the glass transition temperature of the polymer and the degradation temperature of the drug.
-
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.
-
Processing:
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
-
Characterization: The resulting powder should be characterized for its amorphous nature (e.g., using XRD or DSC) and its improved dissolution profile compared to the pure drug.
Data Summary Table
The following table summarizes common solubilization strategies and their general applicability.
| Strategy | Mechanism of Action | Typical Application | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, PEG 400) | Reduces the polarity of the solvent system. | In vitro assays, in vivo formulations. | Simple to implement, effective for many compounds. | Can cause toxicity at higher concentrations, may affect biological assays. |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug. | In vitro and in vivo formulations. | Can lead to a very large increase in solubility. | Only applicable to ionizable compounds, pH change may affect compound stability or the biological system. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the hydrophobic drug. | In vitro and in vivo formulations. | Effective at low concentrations. | Can interfere with some biological assays, potential for in vivo toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the drug, masking its hydrophobicity. | In vitro and in vivo formulations. | Good safety profile, can significantly increase solubility. | Can be expensive, may not be effective for all molecular shapes. |
| Solid Dispersions | Disperses the drug at a molecular level in a hydrophilic carrier, often in an amorphous state. | Oral formulations for in vivo studies. | Can dramatically increase dissolution rate and bioavailability. | Can be complex to prepare and scale up, potential for physical instability (recrystallization). |
| Particle Size Reduction | Increases the surface area of the drug, leading to a faster dissolution rate. | Oral and suspension formulations. | Applicable to most crystalline compounds. | Does not increase the equilibrium solubility, can be energy-intensive. |
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise workflow for troubleshooting compound precipitation in aqueous media.
Solubility Enhancement Strategies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. glasp.co [glasp.co]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A computational approach to evaluate the pKa's of quinazoline derivatives [digitalarchive.library.bogazici.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
Technical Support Center: Amination of Methyl 2-chloroquinazoline-5-carboxylate
Welcome to the technical support center for the amination of Methyl 2-chloroquinazoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common experimental failures through a question-and-answer format, providing in-depth explanations, troubleshooting protocols, and evidence-based solutions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to build a robust understanding for future synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amination of this compound has failed. What are the most probable causes?
Failure of this reaction typically stems from one of two broad areas: issues with the Nucleophilic Aromatic Substitution (SNAr) conditions or challenges within a Palladium-catalyzed Buchwald-Hartwig amination. The initial step in troubleshooting is to identify which pathway you are attempting and then to dissect the potential points of failure within that specific mechanism.
For SNAr, common issues include insufficient activation of the quinazoline ring, poor nucleophilicity of the amine, or inappropriate solvent choice. The 2-position of a quinazoline is less electrophilic than the 4-position, often necessitating more forcing conditions for substitution to occur.[1][2]
For Buchwald-Hartwig aminations, the reaction is a complex catalytic cycle, and failure can occur at multiple steps.[3] Common culprits include catalyst inhibition or decomposition, incorrect ligand or base selection, and substrate-specific challenges like steric hindrance or the presence of inhibiting functional groups.[4][5][6] The chloro-substituent at the 2-position can be challenging for oxidative addition, a critical step in the catalytic cycle.[4]
Below is a decision-making workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for failed amination.
Q2: I'm observing hydrolysis of my methyl ester during the reaction. How can I prevent this?
The methyl ester at the 5-position is susceptible to hydrolysis, particularly under basic conditions which are common in both SNAr and Buchwald-Hartwig reactions. Quinazoline derivatives themselves can also be unstable to boiling in alkaline solutions.[7][8]
Troubleshooting Strategy:
-
Base Selection: Strong, non-nucleophilic bases are often employed in Buchwald-Hartwig reactions (e.g., NaOt-Bu, KOt-Bu, LHMDS). While effective for deprotonating the amine, they are also highly basic and can promote ester saponification. Consider switching to a weaker inorganic base like K2CO3, Cs2CO3, or K3PO4.[9] This may require an increase in reaction temperature or a more active catalyst system to compensate for the slower rate of amine deprotonation.
-
Reaction Temperature and Time: Minimize reaction time and temperature wherever possible. Run small-scale time-course experiments to determine the minimum time required for product formation. Extended heating in the presence of a base significantly increases the risk of hydrolysis.
-
Solvent Choice: The choice of solvent can influence the effective basicity of the system. Aprotic polar solvents like DMF or DMSO can enhance the basicity of weaker bases. Consider less polar solvents like toluene or dioxane.
Comparative Table of Common Bases:
| Base | pKa of Conjugate Acid | Typical Use | Hydrolysis Risk |
| NaOt-Bu | ~19 | Buchwald-Hartwig | High |
| LHMDS | ~26 | Buchwald-Hartwig | Moderate-High |
| Cs2CO3 | ~10.3 (first diss.) | Buchwald-Hartwig / SNAr | Moderate |
| K3PO4 | ~12.3 (first diss.) | Buchwald-Hartwig / SNAr | Moderate |
| K2CO3 | ~10.3 (first diss.) | Buchwald-Hartwig / SNAr | Low-Moderate |
Q3: My Buchwald-Hartwig reaction is not working, even with standard conditions. What advanced troubleshooting steps can I take?
When standard conditions (e.g., Pd2(dba)3/XPhos/NaOt-Bu in toluene) fail for a challenging substrate like a 2-chloroquinazoline, a more systematic approach is required. The key is to address the difficult oxidative addition of the C-Cl bond and to ensure the catalytic cycle is efficient.
Advanced Troubleshooting Protocol:
-
Catalyst System Evaluation:
-
Precatalyst vs. In-situ Generation: Switch from generating the active Pd(0) species in-situ (e.g., from Pd(OAc)2 or Pd2(dba)3) to using a well-defined precatalyst.[4] Precatalysts like XPhos Pd G2/G3/G4 ensure reliable formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[10]
-
Ligand Screening: The choice of ligand is paramount.[10][11][12] For electron-deficient heteroaryl chlorides, sterically hindered and electron-rich biaryl phosphine ligands are often necessary to promote oxidative addition and subsequent reductive elimination.[13] If one ligand fails, screen a panel of others.
-
Recommended Ligand Screening Panel:
| Ligand | Structural Class | Key Features |
| XPhos | Dialkylbiarylphosphine | Bulky, electron-rich. Good general-purpose ligand. |
| RuPhos | Dialkylbiarylphosphine | Similar to XPhos, can be superior for some substrates. |
| BrettPhos | Dialkylbiarylphosphine | Very bulky, often effective for primary amines.[9] |
| Josiphos | Ferrocenyl phosphine | Bidentate, can be effective for challenging couplings.[3] |
-
Solvent and Temperature Optimization:
-
Solubility Check: Ensure all components, particularly the amine and the quinazoline starting material, are soluble in the reaction solvent at the reaction temperature. Insolubility is a common, often overlooked, reason for reaction failure.[6]
-
Solvent Screening: While toluene and dioxane are common, other solvents like CPME or t-amyl alcohol can sometimes offer superior performance.
-
-
Amine Equivalents for Primary Amines:
-
If you are attempting to install a primary amino group (-NH2), direct coupling with ammonia can be challenging due to tight binding to the palladium center.[3] Consider using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis.[14] A recently developed ligand, KPhos, has shown promise for the direct coupling of aqueous ammonia.[15][16]
-
Caption: Advanced troubleshooting for Buchwald-Hartwig amination.
Q4: I am attempting a metal-free SNAr reaction, but I see no conversion. How can I promote the reaction?
The 2-position of the quinazoline ring is electron-deficient, but may not be sufficiently activated for SNAr with all amines, especially electron-poor or sterically hindered ones.[17]
Strategies to Promote SNAr:
-
Increase Reaction Temperature: SNAr reactions on heteroaryl chlorides often require elevated temperatures. Consider refluxing in a high-boiling point solvent like DMF, DMAc, or NMP. Microwave irradiation can also be highly effective at rapidly reaching the required temperature and accelerating the reaction.[17]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO) are excellent for SNAr as they stabilize the charged Meisenheimer intermediate formed during the nucleophilic attack. In some cases, protic solvents like isopropanol or n-butanol can also be effective, sometimes with the addition of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[18]
-
Phase-Transfer Catalysis: If your amine is not soluble in the reaction medium, a phase-transfer catalyst (e.g., TBAB) can facilitate the reaction.
-
Consider an Alternative Pathway: If even under forcing conditions the SNAr reaction fails, it is a strong indication that the electronic activation of the substrate is insufficient for the chosen nucleophile. In such cases, switching to a palladium-catalyzed Buchwald-Hartwig amination is the most logical next step, as this reaction proceeds via a different mechanism that does not rely solely on the electrophilicity of the C-Cl bond.[3][19]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening
This is a representative screening protocol. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the chosen base (e.g., Cs2CO3, 2.0 equiv.).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the ligand (if not part of the precatalyst, 0.04 equiv.).
-
Add the catalyst/ligand mixture to the reaction vial.
-
Add the anhydrous solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution with respect to the starting material).
-
Seal the vial, and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., Ethyl Acetate), and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.
References
- StackExchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- National Institutes of Health (NIH). (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.
- McGowan, K. P., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. MIT Open Access Articles.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH.
- Shen, Q., & Hartwig, J. F. (2005). Efficient pd-catalyzed amination of heteroaryl halides. PubMed - NIH.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
- ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Abbott, G. N., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Colacot, T. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem.
- Gendugov, A. K., et al. (2021). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology.
- ResearchGate. (2020). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- ResearchGate. (2021). Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline.
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Gendugov, A. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology.
- ResearchGate. (2022). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
- Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- da Silva, A. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemical Reviews. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- YouTube. (2019). nucleophilic aromatic substitutions.
- National Institutes of Health (NIH). (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation.
- ResearchGate. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
- ResearchGate. (2021). Palladium-catalyzed carbonylative synthesis of quinazolines: Silane act as better nucleophile than amidine.
- Quan, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- ResearchGate. (2013). Amination of halopyrimidines and 4-chloroquinazoline.
- ResearchGate. (2007). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
- ResearchGate. (2012). Reaction of 4-chloroquinazolines (C) with different amines leading to....
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
"Methyl 2-chloroquinazoline-5-carboxylate" reaction temperature and time optimization
Welcome to the dedicated technical support guide for the synthesis and optimization of Methyl 2-chloroquinazoline-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this key building block in pharmaceutical and materials science applications. As a versatile intermediate, precise control over its synthesis is paramount for ensuring high purity and yield, which are critical for downstream applications.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot common issues and logically optimize conditions for your specific laboratory setup.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic pathway for this compound?
A common and effective strategy involves a two-step process starting from Methyl 2-aminobenzoate. The first step is a cyclization reaction to form the quinazolinone core, followed by a chlorination step. A typical pathway involves reacting Methyl 2-aminobenzoate with a suitable reagent like formamide or urea to construct the heterocyclic ring, yielding Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate. This intermediate is then chlorinated using an agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product. This multi-step approach is widely adopted for synthesizing various quinazoline derivatives.[2][3]
Q2: Why is precise temperature control so critical during the chlorination step?
Temperature is arguably the most critical parameter in this synthesis. The chlorination of the quinazolinone intermediate is an endothermic process that requires significant thermal energy to proceed at a reasonable rate. However, excessive heat can lead to several undesirable outcomes:
-
Thermal Decomposition: Quinazoline scaffolds can be susceptible to degradation at very high temperatures, leading to a complex mixture of impurities and reduced yield.[2]
-
Side Reactions: Elevated temperatures can promote side reactions, such as the formation of regioisomers or polychlorinated species, which complicate purification.
-
Reagent Instability: Chlorinating agents like POCl₃ can become overly aggressive at high temperatures, leading to charring and non-specific reactions.
Therefore, optimization requires finding a "sweet spot" where the reaction proceeds to completion efficiently without initiating significant degradation pathways.
Q3: How does reaction time influence the final yield and purity?
Reaction time is intrinsically linked to temperature. At an optimal temperature, the reaction should be monitored until the starting material is consumed (as determined by TLC or HPLC).
-
Insufficient Time: Prematurely stopping the reaction will result in incomplete conversion and a lower yield. The unreacted quinazolinone starting material can be challenging to separate from the final product due to similar polarities.
-
Excessive Time: Prolonging the reaction time, especially at elevated temperatures, increases the risk of product degradation and the formation of byproducts. This not only lowers the isolated yield but also increases the burden on the purification process.
The goal is to heat the reaction for the minimum time required to achieve maximum conversion of the starting material.
Q4: What are the recommended analytical methods for monitoring this reaction?
Real-time monitoring is crucial for successful optimization.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitative monitoring. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material, the product, and any major impurities. The disappearance of the starting material spot is a primary indicator of reaction completion.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, RP-HPLC is the method of choice.[4][5] It allows for precise determination of the purity of the product and the relative amounts of any impurities. A validated HPLC method is essential for quality control and for generating reliable data during optimization studies.[4]
Troubleshooting Guide: Reaction Optimization
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause: Insufficient Reaction Temperature.
-
Scientific Rationale: The cyclization and chlorination steps often have a significant activation energy barrier and require high temperatures to proceed efficiently.[2][6] Many quinazoline syntheses are conducted at temperatures ranging from 100°C to 150°C.[7][8]
-
Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress at each new temperature point by TLC or HPLC after a set time (e.g., 1 hour). Be cautious not to exceed temperatures that could cause decomposition.
-
-
Possible Cause: Inappropriate Solvent Choice.
-
Scientific Rationale: Solvent polarity can dramatically influence the reaction pathway. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective as they can solubilize the reactants and intermediates and facilitate the desired bond formations.[6] In contrast, non-polar solvents may lead to poor solubility or favor alternative, undesired reaction pathways.[6]
-
Solution: If using a non-polar or less polar solvent (e.g., toluene, THF), consider switching to a high-boiling polar aprotic solvent like DMF, DMSO, or sulfolane.
-
-
Possible Cause: Inactive or Degraded Chlorinating Agent.
-
Scientific Rationale: Chlorinating agents like POCl₃ and SOCl₂ are highly reactive and sensitive to moisture. Contamination with water will hydrolyze them, rendering them ineffective.
-
Solution: Ensure your chlorinating agent is fresh and handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Consider using a freshly opened bottle or distilling the reagent before use.
-
Problem 2: Significant Impurity Formation
-
Possible Cause: Reaction Temperature is Too High.
-
Scientific Rationale: As discussed, while heat is necessary, excessive temperatures can accelerate side reactions and product degradation faster than the desired product formation.[2]
-
Solution: Reduce the reaction temperature and compensate by increasing the reaction time. This often provides a cleaner reaction profile. Perform a temperature optimization study to find the ideal balance.
-
-
Possible Cause: Presence of Water.
-
Scientific Rationale: Water can react with the 2-chloro group of the product, converting it back to the quinazolinone, or react with other intermediates. This is a common source of impurities in reactions involving reactive chloro-heterocycles.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 3: Reaction Stalls and Does Not Go to Completion
-
Possible Cause: Poor Solubility of Reactants or Intermediates.
-
Scientific Rationale: If a reactant or intermediate precipitates from the solution, the reaction will effectively stop, as it can no longer participate in the reaction in the liquid phase.
-
Solution: Choose a solvent in which all components are fully soluble at the target reaction temperature. A solvent screen is a valuable part of process development.
-
-
Possible Cause: Insufficient Stoichiometry of a Key Reagent.
-
Scientific Rationale: The chlorinating agent is consumed during the reaction. If used in a substoichiometric amount, the reaction will halt once it is fully consumed.
-
Solution: It is common practice to use the chlorinating agent in excess (e.g., 2-5 equivalents) to drive the reaction to completion. If the reaction stalls, a carefully controlled addition of more chlorinating agent can sometimes restart it, but this should be monitored closely.
-
Data Presentation: Optimization Summary
The following tables represent hypothetical data from an optimization study to illustrate the relationship between reaction parameters, yield, and purity.
Table 1: Optimization of Reaction Temperature (Conditions: Quinazolinone intermediate (1 mmol), POCl₃ (3 equiv), DMF (5 mL), Time = 4 hours)
| Entry | Temperature (°C) | Conversion (%) | Product Purity (HPLC Area %) | Notes |
| 1 | 80 | 35 | 98 | Reaction is very slow. |
| 2 | 100 | 75 | 97 | Significant starting material remains. |
| 3 | 120 | >98 | 96 | Optimal balance of rate and purity. |
| 4 | 140 | >99 | 88 | Increased formation of degradation products. |
Table 2: Optimization of Reaction Time (Conditions: Quinazolinone intermediate (1 mmol), POCl₃ (3 equiv), DMF (5 mL), Temperature = 120°C)
| Entry | Time (hours) | Conversion (%) | Product Purity (HPLC Area %) | Notes |
| 1 | 1 | 60 | 97 | Incomplete reaction. |
| 2 | 2 | 88 | 96 | Nearing completion. |
| 3 | 4 | >98 | 96 | Reaction complete. |
| 4 | 8 | >99 | 92 | Slight decrease in purity, suggesting minor degradation over time. |
Visualizations
Diagram 1: Plausible Synthetic Pathway
Caption: A common two-step synthesis of the target compound.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Optimized Synthesis
Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable slurry.
-
Reagent Addition: Carefully add POCl₃ (3.0 equiv) to the mixture at room temperature. The addition may be exothermic; use an ice bath if necessary to maintain control.
-
Heating and Monitoring: Heat the reaction mixture to 120°C using a heating mantle with a temperature controller. Monitor the reaction progress every hour by taking a small aliquot, carefully quenching it with ice-water, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4 hours, as indicated by the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be done cautiously in a large beaker.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
References
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
- ChemicalBook. (n.d.). 5-Chloroquinoline-2-carboxylic acid synthesis. ChemicalBook.
- MySkinRecipes. (n.d.). Methyl 2-chloroquinoxaline-5-carboxylate. MySkinRecipes.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal.
- PubChemLite. (n.d.). This compound (C10H7ClN2O2). PubChemLite.
- Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
- Kumar, P., et al. (2022). Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). ResearchGate.
- ResearchGate. (2025). Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity. ResearchGate.
- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. CP Lab Safety.
- ResearchGate. (n.d.). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. ResearchGate.
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Dastider, S. G., et al. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate.
- ResearchGate. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ResearchGate.
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1–5.
- ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
- IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin.... IRE Journals.
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- 5. irejournals.com [irejournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 8. journalirjpac.com [journalirjpac.com]
Technical Support Center: Purification of Methyl 2-chloroquinazoline-5-carboxylate
Welcome to the technical support center for "Methyl 2-chloroquinazoline-5-carboxylate" (CAS No. 1221288-22-7)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical synthetic intermediate. High purity is paramount for successful downstream applications, and this document provides in-depth troubleshooting protocols and foundational knowledge to achieve that goal.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the most likely impurities in my crude "this compound"? A1: Impurities typically arise from three main sources:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include derivatives of anthranilic acid or other precursors used in the quinazoline ring formation.[2][3]
-
Reaction By-products: These are compounds formed from side reactions occurring during the synthesis. Their structure can vary significantly based on the reaction conditions.[2]
-
Hydrolysis Product: The most common degradation product is "Methyl 2-hydroxyquinazoline-5-carboxylate." The 2-chloro group is susceptible to nucleophilic attack by water, a reaction that can occur during aqueous workup or if using non-anhydrous solvents.[4][5]
Q2: I have a large batch of crude product. What is the most efficient first-pass purification method? A2: For bulk purification, recrystallization is the most cost-effective and efficient initial step.[2][6] It is excellent for removing a significant portion of impurities, especially those with different solubility profiles than the target compound. Column chromatography can then be used on the enriched material if higher purity is required.
Q3: My isolated product is off-white or yellowish. How can I decolorize it? A3: Colored impurities can often be removed by treating a solution of your crude product with a small amount of activated charcoal during the recrystallization process.[2] The charcoal adsorbs the colored molecules, which are then removed via hot filtration. Use charcoal sparingly to avoid significant loss of your desired product.
Q4: How can I definitively confirm the purity and identity of my final product? A4: A combination of analytical techniques is recommended:
-
HPLC: To determine the percentage purity by analyzing the relative peak areas.[7]
-
¹H and ¹³C NMR: To confirm the chemical structure of the main component and to identify any structurally related impurities.[8][9]
-
LC-MS: To identify the mass (and thus, likely molecular formula) of any unknown impurities, which is invaluable for troubleshooting.[8]
In-Depth Troubleshooting Guide
This section provides structured solutions to specific experimental problems.
Problem 1: Persistent Impurities After Recrystallization
Scenario: You have performed recrystallization, but TLC or HPLC analysis still shows significant impurity levels.
Potential Causes:
-
Co-crystallization: The impurities have a solubility profile very similar to the product, causing them to crystallize together.[2]
-
Inappropriate Solvent Choice: The solvent may not provide sufficient differentiation in solubility between the product and impurities at hot and cold temperatures.[6]
Solution Workflow: Flash Column Chromatography This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[6][10]
-
Solvent System Selection (TLC):
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the plate in various solvent systems. A good starting point for quinazoline derivatives is a mixture of Hexane and Ethyl Acetate.[6]
-
Goal: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.3-0.4, with good separation from all impurity spots.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
If separation is difficult, a shallow solvent gradient can be employed (e.g., gradually increasing the percentage of the more polar solvent, like Ethyl Acetate).[6]
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified "this compound".
-
Problem 2: Hydrolysis of the 2-Chloro Group
Scenario: NMR or LC-MS analysis indicates the presence of "Methyl 2-hydroxyquinazoline-5-carboxylate" (a mass difference of -18.97 Da compared to the starting material).
Causality: The C2 position on the quinazoline ring is electrophilic and susceptible to nucleophilic substitution. Water can act as a nucleophile, leading to hydrolysis and the formation of the corresponding quinazolinone derivative.[4][5] This is often accelerated by non-neutral pH conditions during workup.
Preventative & Corrective Measures:
-
Prevention:
-
Use anhydrous (dry) solvents for reactions and chromatography whenever possible.
-
During aqueous workup, maintain a neutral or slightly acidic pH to minimize the rate of hydrolysis.
-
Minimize the time the compound is in contact with aqueous or protic solutions.
-
-
Correction:
-
The resulting hydroxy-derivative is significantly more polar than the chloro-derivative due to its ability to act as a hydrogen bond donor.
-
This difference in polarity allows for excellent separation using the flash column chromatography protocol described in Problem 1 . The hydroxy-compound will have a much lower Rf value on TLC and will elute from the column much later than the desired product.
-
Analytical Methods for Purity Assessment
Validating the purity of your final compound is a critical final step.
| Technique | Purpose | Typical Conditions & Considerations |
| RP-HPLC | Quantifies purity (% area) | Column: C18 reverse-phase. Mobile Phase: Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape for basic compounds like quinazolines.[6][11] Detection: UV, monitor at a wavelength where the chromophore absorbs strongly (e.g., 254 nm). |
| ¹H & ¹³C NMR | Confirms structure, identifies impurities | Solvent: Deuterated solvent like DMSO-d₆ or CDCl₃. Analysis: Check for the presence of characteristic peaks: the methyl ester singlet (~3.9-4.1 ppm), distinct aromatic proton signals, and the absence of peaks corresponding to starting materials or the hydrolyzed by-product.[9][12] |
| LC-MS | Identifies unknown impurities | Conditions: Typically uses the same chromatographic conditions as HPLC. Ionization: Electrospray Ionization (ESI) is common.[8] Analysis: Extract ion chromatograms for the expected mass of the product and potential impurities to confirm their presence and identity. |
Visualization of Workflows and Reactions
Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Common Degradation Pathway: Hydrolysis
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tacoma.uw.edu [tacoma.uw.edu]
- 11. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Work-up for Methyl 2-chloroquinazoline-5-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinazoline-5-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical reaction work-up and purification stages for this important synthetic building block.
Foundational Knowledge: Understanding the Molecule's Reactivity
A successful work-up hinges on understanding the chemical vulnerabilities of this compound. The molecule possesses two primary reactive sites that can be compromised under improper work-up conditions:
-
The Methyl Ester (C5 position): This group is susceptible to hydrolysis under both acidic and basic conditions, especially with heating, which would convert it to the corresponding carboxylic acid. This side product can complicate purification and reduce the yield of the desired material.[1][2]
-
The 2-Chloro Substituent: The chlorine atom on the quinazoline ring is a leaving group, making this position susceptible to nucleophilic substitution. During an aqueous work-up, water or hydroxide ions can act as nucleophiles, replacing the chlorine to form the less reactive and often undesired quinazolin-2-one derivative. This reaction is typically accelerated by heat and prolonged exposure to aqueous environments.[2]
A carefully designed work-up protocol aims to isolate the target compound efficiently while minimizing the formation of these key byproducts.
Standard Aqueous Work-Up Protocol
This protocol assumes the reaction was conducted in a common organic solvent (e.g., DMF, CH3CN, Toluene).
Experimental Workflow: Standard Work-up
Caption: Standard aqueous work-up workflow for isolating this compound.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel in an ice-water bath to 0-5 °C. This reduces the rate of potential side reactions during the quench.
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a separate beaker containing ice-water with vigorous stirring. This step precipitates the product if it's a solid and dilutes water-miscible solvents like DMF.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with deionized water to remove residual high-boiling solvents like DMF.
-
Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a crucial step to neutralize any remaining acidic catalysts or byproducts without using a strong base that could promote hydrolysis.[3]
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water and help break any emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Troubleshooting Guide
Q1: My final product shows a significant impurity with a molecular weight 14 units lower than the target. What happened?
-
Likely Cause: You are observing the hydrolysis of the methyl ester to the corresponding carboxylic acid (loss of CH₂; -COOCH₃ → -COOH). This is a common issue if the reaction work-up involved exposure to strong bases (like NaOH, KOH), strong acids, or prolonged heating in the presence of water.[1]
-
Preventative Measures:
-
During the wash steps, use a mild base like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases.
-
Keep the temperature low (0-10 °C) throughout the aqueous work-up.
-
Minimize the time the compound spends in the biphasic system.
-
-
Remediation: The carboxylic acid impurity is significantly more polar than the desired ester. It can typically be removed effectively using silica gel column chromatography.
Q2: Mass spectrometry analysis of my product shows a peak at M-17 (M-Cl+OH). How can I avoid this?
-
Likely Cause: This indicates the nucleophilic substitution of the chlorine atom at the C2 position by a hydroxyl group, forming the corresponding quinazolin-2-one. This hydrolysis product is often observed when the work-up conditions are too harsh (high temperature, strong base) or if the reaction is run in protic solvents at elevated temperatures.[2]
-
Preventative Measures:
-
Strictly avoid high temperatures during the work-up and concentration steps.
-
If possible, use a non-aqueous work-up (see FAQ section).
-
Ensure any base used for neutralization is mild and that contact time is minimal.
-
-
Remediation: Separating the quinazolin-2-one from the 2-chloroquinazoline can be challenging due to similar polarities. The most effective strategy is prevention. If the impurity is present in significant amounts, re-chlorination is a chemical solution but falls outside the scope of a simple work-up.
Q3: I experienced low product yield after the extraction. Where could my product have gone?
-
Possible Causes & Solutions:
-
Emulsion Formation: Vigorous shaking of mixtures containing certain solvents and salts can lead to stable emulsions.
-
Solution: Add brine to the separatory funnel to help break the emulsion. Gentle, swirling inversions for mixing can also prevent their formation.
-
-
Poor Solubility in Extraction Solvent: The product may have limited solubility in your chosen extraction solvent.
-
Solution: Perform a small-scale solubility test before the main work-up. Consider switching to a different solvent like Dichloromethane (DCM) if solubility in Ethyl Acetate is low.
-
-
Precipitation at the Interface: The product might be precipitating out of both phases at the aqueous-organic interface.
-
Solution: Filter the entire biphasic mixture through a Büchner funnel to collect the solid. Then, re-dissolve the solid in fresh extraction solvent and proceed with the work-up.
-
-
Q4: The crude product is a dark, oily residue instead of the expected solid. How do I proceed?
-
Likely Cause: The oiliness is due to the presence of high-boiling residual solvents (e.g., DMF, DMSO) or colored, polymeric impurities formed during the reaction.
-
Solutions:
-
High-Vacuum Drying: Place the flask on a high-vacuum line for several hours to remove trace solvents.
-
Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The desired product should solidify and can be collected by filtration.
-
Decolorization: Dissolve the crude oil in a minimum amount of a suitable solvent (e.g., DCM). Add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through a pad of Celite to remove the charcoal and adsorbed color.
-
Chromatography: Proceed directly to purification by column chromatography, which will separate the product from both solvent and colored impurities.
-
Purification Strategies
| Technique | Description | Solvent/System Recommendations |
| Recrystallization | An effective method if the crude product has high purity (>90%). Involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing pure crystals to form. | * Single Solvent: Isopropanol, Ethanol, Acetonitrile. |
| * Solvent/Anti-Solvent: Dichloromethane/Hexane, Ethyl Acetate/Hexane. | ||
| Silica Gel Chromatography | The most versatile method for separating the desired product from impurities with different polarities. | * Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and increasing to 30% EtOAc) is a common starting point. The exact ratio will depend on the specific impurities. |
Frequently Asked Questions (FAQs)
-
Q: What is the expected purity and appearance of this compound?
-
Q: How should the purified compound be stored?
-
Q: Can I perform a non-aqueous work-up?
-
A: Yes. If the reaction byproducts are non-ionic, a non-aqueous work-up can be ideal for preventing hydrolysis. This involves filtering the cooled reaction mixture (if a salt has precipitated), concentrating the filtrate, and then directly purifying the residue by trituration or column chromatography.
-
References
- Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
- MDPI Molecules.
- Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
- PubChem.
- PubMed Central. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )
- ResearchGate.
- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
- CP Lab Safety.
- PubMed Central.
- ResearchGate.
- ResearchGate.
- ResearchGate. Synthesis of 4-chloroquinazolines (C)
- PubChem. 2-Chloroquinazoline. [Link]
- PubMed Central. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. [Link]
- Google Patents.
- WashU Medicine Research Profiles. Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. [Link]
- Google Patents.
- PubChem.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Methyl 2-chloroquinoline-6-carboxylate | 849807-09-6 [sigmaaldrich.com]
Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 2-chloroquinazoline-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for handling Methyl 2-chloroquinazoline-5-carboxylate, a key building block whose utility can be compromised by its susceptibility to hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your material and the success of your experiments.
Understanding the Hydrolytic Instability of this compound
The quinazoline scaffold is a privileged structure in medicinal chemistry, but its pyrimidine ring is inherently susceptible to hydrolysis, ring-opening, and decomposition under certain conditions.[1] For this compound, this instability is amplified by two electrophilic sites ripe for nucleophilic attack by water: the carbon atom at the 2-position (C2) and the carbonyl carbon of the methyl ester at the 5-position (C5).
-
Hydrolysis at the C2 Position: The chlorine atom at the C2 position is a good leaving group, making this site highly reactive towards nucleophiles. In the presence of water (even trace amounts in solvents or from atmospheric moisture), the 2-chloro group can be displaced to form the corresponding 2-hydroxyquinazoline, which rapidly tautomerizes to the more stable quinazolin-2(1H)-one derivative. This is often an irreversible and undesired side reaction.
-
Hydrolysis at the C5 Position: The methyl ester at the C5 position is a classic functional group susceptible to both acid- and base-catalyzed hydrolysis. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid. While quinazolines are generally stable in cold, dilute acidic or alkaline solutions, they are often destroyed when these solutions are heated.[2][3]
Understanding these two distinct degradation pathways is the first step toward preventing them.
Caption: Primary hydrolytic degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
While some suppliers suggest room temperature storage for sealed containers, we recommend more stringent conditions for long-term integrity.[4] Store the solid compound at -20°C in a desiccator under an inert atmosphere (argon or nitrogen). This minimizes exposure to atmospheric moisture and reduces the rate of any potential degradation. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the solid.
Q2: Which solvents are recommended for reactions, and which should be absolutely avoided?
The choice of solvent is critical.
-
Recommended: Use high-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.
-
Avoid: Protic solvents like water, methanol, and ethanol should be avoided unless they are a required reagent for a specific transformation (e.g., a saponification). Using non-anhydrous grades of any solvent, even aprotic ones, introduces water and risks hydrolysis.
Q3: My reaction produced a significant byproduct with a mass indicating the loss of a chlorine atom and the addition of an oxygen atom. What happened?
This is the classic signature of hydrolysis at the C2 position, leading to the formation of the corresponding quinazolinone. The root cause is almost certainly water contamination in your reaction. To mitigate this, you must rigorously dry all glassware, use anhydrous solvents, and run the reaction under a positive pressure of an inert gas like argon or nitrogen.
Q4: How can I monitor the purity and stability of my sample over time?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent technique for this purpose.[5][6] A stability-indicating method can be developed using a C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol. This will allow you to separate the parent compound from the more polar hydrolysis products (the quinazolinone and the carboxylic acid). Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the identity of any observed impurities.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low reaction yield with starting material consumed | Hydrolysis of the starting material or product. | 1. Ensure all reagents and solvents are anhydrous. 2. Dry glassware in an oven (120°C) overnight and cool under vacuum or inert gas. 3. Run the reaction under a strict inert atmosphere (Ar or N₂). |
| Formation of a polar byproduct, insoluble in many organic solvents | Formation of the quinazolinone (from C2 hydrolysis) or the carboxylic acid (from C5 hydrolysis). | 1. Identify the byproduct using LC-MS. 2. If it's the quinazolinone, focus on eliminating water. 3. If it's the carboxylic acid, ensure the reaction is not run under acidic or basic conditions unless intended. |
| Inconsistent results between experimental runs | Variable amounts of atmospheric moisture are being introduced. | 1. Standardize the experimental setup. 2. Use a glovebox or Schlenk line techniques for weighing and transferring the compound. 3. Use fresh, anhydrous solvents for every reaction. |
| Starting material appears clumpy or discolored upon receipt/storage | The compound has likely been exposed to moisture. | 1. Check the purity by HPLC or NMR before use. 2. If significant degradation is observed, consider purifying the material (e.g., by recrystallization from an anhydrous solvent) or obtaining a new batch. |
Experimental Protocols & Best Practices
Recommended Workflow for Handling and Dispensing
Adhering to a strict workflow is paramount to prevent inadvertent exposure to moisture.
Caption: A validated workflow for handling moisture-sensitive reagents.
Protocol: Setting Up an Anhydrous Reaction
This protocol provides a general framework for a reaction, such as a Suzuki coupling or nucleophilic substitution, where the exclusion of water is critical.[7]
-
Glassware Preparation: All glassware (flasks, stir bars, condensers, syringes, needles) must be oven-dried at >120°C for at least 4 hours (overnight is preferable) and assembled hot, then allowed to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus and connect it to a Schlenk line or a balloon filled with nitrogen or argon to maintain a positive pressure throughout the experiment.
-
Reagent Preparation:
-
This compound should be handled as per the workflow diagram above. Weigh it into a separate, dry flask under inert gas.
-
Other solid reagents should also be dried (e.g., in a vacuum oven) if their hygroscopic nature is a concern.
-
Liquid reagents should be handled via syringe.
-
-
Solvent Addition: Add the required volume of anhydrous solvent to the flask containing the this compound via a dry syringe.
-
Reagent Addition: Add other reagents (e.g., catalyst, base, coupling partner) sequentially via syringe (for liquids) or as solids under a positive flow of inert gas.
-
Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Take aliquots for analysis (e.g., TLC, LC-MS) using a dry syringe and needle.
-
Work-up: Quench the reaction with a non-aqueous solution if possible, or with degassed aqueous solutions if required. Perform extractions quickly to minimize contact time with the aqueous phase.
By implementing these rigorous techniques, you can create a self-validating system where the primary variable—water contamination—is effectively eliminated, leading to more reproducible and successful outcomes.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 1221288-22-7 | [4] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [9] |
| Molecular Weight | 222.63 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| Predicted XlogP | 2.4 | [9] |
References
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
- Quinazoline derivatives & pharmacological activities: a review. SciSpace.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.
- Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2. PMC.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
- This compound (C10H7ClN2O2). PubChem.
- This compound, min 97%, 250 mg. CP Lab Safety.
- Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. PMC.
- Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. PubMed.
- (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate.
- Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society.
- Preparation of 2-chloro-5-methylpyridine. Google Patents.
- Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. IRE Journals.
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- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound,(CAS# 1221288-22-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. PubChemLite - this compound (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Improving Regioselectivity with Methyl 2-chloroquinazoline-5-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of reactions involving Methyl 2-chloroquinazoline-5-carboxylate . Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthetic strategies effectively.
Understanding the Reactivity of the Quinazoline Core
The quinazoline scaffold is a privileged structure in medicinal chemistry, but its inherent electronic properties present distinct challenges and opportunities for regioselective functionalization.[1][2][3][4] In substrates like this compound, the primary site of reactivity is the C2 position, where the chloro-substituent is located. However, understanding the relative reactivity compared to other positions, particularly the C4 position in related dichloro- or trichloro-quinazoline systems, is crucial for predicting and controlling reaction outcomes.
Generally, the C4 position of a quinazoline ring is the most electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5][6][7][8] This is due to the electronic influence of the adjacent nitrogen atom at position 3. DFT calculations on 2,4-dichloroquinazolines confirm that the C4 carbon has a higher LUMO coefficient, making it the kinetically favored site for nucleophilic aromatic substitution (SNAr).[1][3] While our specific molecule lacks a C4 leaving group, this principle underscores that the C2 position is inherently less reactive, often requiring more forcing conditions for substitution.[6]
The methyl ester at the C5 position also plays a role, albeit a more subtle one. As an electron-withdrawing group, it influences the overall electron density of the benzene portion of the scaffold, which can modulate the reactivity of the pyrimidine ring.
FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common experimental challenges.
Section 2.1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for introducing amine, oxygen, or sulfur nucleophiles onto the quinazoline core. However, achieving high-yield substitution at the C2 position can be challenging.
Question 1: I am attempting to substitute the chlorine at the C2 position with a primary amine, but the reaction is slow and gives a low yield. Why is this happening and how can I improve it?
Answer: This is a common issue stemming from the reduced electrophilicity of the C2 position compared to the C4 position found in other quinazoline systems.[6] The reaction rate for SNAr at C2 is often slower, requiring more optimized and sometimes harsher conditions to proceed efficiently. The nucleophilicity of the amine is also a critical factor; electron-poor anilines, for instance, will react more slowly than aliphatic amines.[9]
Troubleshooting Guide: Optimizing C2 Amination (SNAr)
Problem: Low conversion of this compound to the desired 2-amino product.
Primary Cause: Insufficient reaction energy to overcome the activation barrier for nucleophilic attack at the less reactive C2 position.
Solutions & Experimental Protocol:
-
Elevate the Reaction Temperature: Increasing thermal energy is the most direct way to increase the reaction rate.
-
Protocol: Begin by running the reaction at 80-100 °C in a sealed vessel. If conversion remains low, incrementally increase the temperature to 120 °C or higher. Monitor for potential decomposition of starting material or product.
-
-
Leverage Microwave Irradiation: Microwave-assisted synthesis is highly effective for accelerating SNAr reactions on heterocyclic systems by promoting rapid, uniform heating.[9][10]
-
Protocol: In a dedicated microwave vial, combine this compound (1 equiv.), the amine nucleophile (1.5-2.0 equiv.), and a suitable solvent (e.g., i-PrOH, DMF). If the amine is a salt, add a non-nucleophilic base like DIPEA (2.5 equiv.). Irradiate at 130-160 °C for 15-50 minutes.[10]
-
-
Optimize the Solvent System: The choice of solvent can dramatically influence SNAr reaction rates.
-
Insight: Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr as they solvate the cation of the intermediate Meisenheimer complex without strongly hydrogen-bonding to the nucleophile. The rate of SNAr increases with the solvent's hydrogen bond basicity (β parameter) and decreases with its hydrogen bond acidity (α parameter).[6] Methanol, for example, can slow the reaction compared to DMSO.[6]
-
Protocol: Switch from lower-boiling point solvents like THF or Dioxane to DMF or DMSO to facilitate higher reaction temperatures and improve reaction kinetics.
-
Workflow for Optimizing C2 SNAr Reactions
Caption: Troubleshooting workflow for C2 SNAr.
Section 2.2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C (Suzuki) and C-N (Buchwald-Hartwig) bonds, palladium catalysis is the state-of-the-art methodology. Regioselectivity is dictated entirely by the position of the chloro leaving group, but reaction efficiency is highly dependent on the catalytic system.
Question 2: I am planning a Suzuki coupling with an arylboronic acid at the C2 position. What are the most critical parameters and which catalyst system should I start with?
Answer: The success of a Suzuki coupling on an electron-deficient chloro-heterocycle like ours is critically dependent on the choice of palladium precursor, phosphine ligand, and base. The ligand, in particular, is essential for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. For chloro-heterocycles, bulky, electron-rich phosphine ligands are often required to achieve good results.[11]
Troubleshooting Guide: Optimizing C2 Suzuki Coupling
Problem: Low to no product formation, or significant formation of dehalogenated or homocoupled byproducts.
Primary Cause: Inefficient catalytic cycle, often due to a suboptimal ligand that leads to slow oxidative addition or catalyst decomposition.
Solutions & Experimental Protocol:
-
Catalyst & Ligand Selection: This is the most important variable.
-
Insight: While Pd(PPh₃)₄ can be effective, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand often provide superior results, especially for less reactive aryl chlorides.[5][11]
-
Protocol:
-
Condition A (Standard): Start with Pd(PPh₃)₄ (5 mol%), your arylboronic acid (1.5 equiv.), and Na₂CO₃ (2.0 M aqueous solution, 3 equiv.) in a solvent like Dioxane or DME. Heat to 80-100 °C.
-
Condition B (For Challenging Substrates): Use Pd(OAc)₂ (2-5 mol%) with a specialized ligand like SPhos or XPhos (4-10 mol%). Employ a stronger base such as K₃PO₄ or Cs₂CO₃ (3 equiv.) in an anhydrous solvent like Toluene or Dioxane at 100-110 °C.
-
-
-
Base and Solvent System: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.
-
Insight: The choice of base and solvent are often linked. Carbonate bases (Na₂CO₃, K₂CO₃, Cs₂CO₃) are common, with Cs₂CO₃ often being most effective for difficult couplings. Phosphates (K₃PO₄) are also widely used. The reaction must be sufficiently anhydrous when using bases like K₃PO₄.
-
Protocol: If Na₂CO₃ fails, switch to K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous if you are not using an aqueous base system.
-
Table 1: Recommended Starting Conditions for C2 Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (High-Activity) | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-formed Pd(0) vs. in-situ generation with more advanced ligands. |
| Ligand | (Internal to catalyst) | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition of Ar-Cl.[11] |
| Base | Na₂CO₃ (aq.) or K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases can accelerate transmetalation for less reactive partners. |
| Solvent | Dioxane, DME, Toluene | Dioxane, Toluene | Anhydrous conditions often favored with high-activity systems. |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures may be needed to drive the catalytic cycle. |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki coupling.
Question 3: My Buchwald-Hartwig amination reaction is failing. What are the most common points of failure for coupling an amine to my chloroquinazoline?
Answer: The Buchwald-Hartwig amination is exceptionally powerful but highly sensitive to the specific combination of ligand, base, and palladium source.[12][13] Failure typically arises from an incompatible ligand/substrate pairing or incorrect base strength. The reaction involves a delicate balance: the base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so reactive that it causes decomposition or side reactions.
Troubleshooting Guide: Optimizing C2 Buchwald-Hartwig Amination
Problem: No C-N coupled product is formed; only starting materials are recovered.
Primary Cause: The catalytic system is not active enough for this specific substrate/nucleophile combination. The ligand is the most likely point of failure.
Solutions & Experimental Protocol:
-
Systematic Ligand Screening: This is the most critical optimization step.
-
Insight: Different "generations" of Buchwald-Hartwig ligands have been developed to couple a wider range of substrates under milder conditions. For a chloro-heterocycle, sterically hindered biaryl phosphine ligands are the gold standard.[12][14]
-
Protocol: Set up parallel reactions to screen a set of ligands.
-
Ligand Screen: Use Pd₂(dba)₃ (2 mol%) and a series of ligands (8 mol%): Josiphos, BINAP, XPhos, and SPhos.
-
Base: Use a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.5 equiv.).
-
Solvent/Temp: Use Toluene or Dioxane at 100 °C.
-
Analysis: Monitor each reaction by LC-MS or TLC to identify the most promising ligand.
-
-
-
Base Optimization:
-
Insight: Sodium tert-butoxide (NaOtBu) is a very strong base and is highly effective but can be incompatible with base-sensitive functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives that can be effective with the right ligand.
-
Protocol: If NaOtBu fails or causes decomposition, repeat the reaction with your best ligand from the screen but substitute the base with K₃PO₄ or Cs₂CO₃.
-
Table 2: Troubleshooting Buchwald-Hartwig Amination Conditions
| Parameter | Condition A (Initial) | Condition B (High-Activity) | Rationale |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ is often preferred for its stability and reliability with advanced ligands. |
| Ligand | BINAP, DPPF | XPhos, SPhos, RuPhos | Second/third generation ligands are more robust and active for chloro-substrates.[12] |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, LiHMDS | A stronger base is often required to facilitate the deprotonation step in the catalytic cycle. |
| Solvent | Toluene | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 110 °C | 80 - 110 °C | Temperature is important but secondary to the catalyst/ligand/base combination. |
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Advanced Strategy: Regioselectivity by Temporary Deactivation
For more complex quinazoline systems (e.g., 2,4-dichloro derivatives), achieving C2 selectivity in the presence of a more reactive C4 position requires advanced strategies. While not directly applicable to this compound, understanding this principle is key for any researcher working in this area.
Concept: Temporarily block the more reactive C4 position with a group that can be easily removed later. This forces the reaction to occur at the C2 position.
Example Workflow: A study on 2,4,7-trichloroquinazoline demonstrated a powerful strategy where the highly reactive C4 position was first selectively substituted with isopropyl mercaptan.[5][7] This thioether group deactivates the C4 position, allowing for a subsequent regioselective Suzuki coupling at the C2 position. The thioether can then be removed or replaced in a final step.[5][7]
Logic Diagram for Advanced Regiocontrol
Caption: Advanced strategy using a blocking group.
References
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.PMC, NIH.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.PubMed.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.PMC, NIH.
- Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines.Organic Chemistry Portal.
- Quinazoline synthesis.Organic Chemistry Portal.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Scheme 1. Synthesis of 2,4-disubstituted quinazolines Reactions and...
- Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-chloro-N,N-dimethylquinolin-7-amine.Benchchem.
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.Benchchem.
- Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents.Semantic Scholar.
- Quinazoline derivatives: synthesis and bioactivities.PMC, PubMed Central.
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.PMC, NIH.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.Frontiers.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.SciSpace.
- Buchwald–Hartwig amin
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.PMC, NIH.
- Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines...
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.MDPI.
- How to explain regioselectivity in nucleophilic arom
- Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan.Wiley Online Library.
- Chemistry and activity of quinazoline moiety: A systematic review study.
- Buchwald-Hartwig Amin
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.PubMed.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.PMC, NIH.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.PMC.
- Suzuki Coupling.Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Methyl 2-chloroquinazoline-5-carboxylate and Its Positional Isomers
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological activity. This guide provides an in-depth comparative analysis of Methyl 2-chloroquinazoline-5-carboxylate against its positional isomers, focusing on the critical interplay between substituent placement and chemical reactivity. We will dissect the electronic and steric influences that govern the performance of these isomers in key synthetic transformations, supported by experimental protocols and mechanistic insights. This document serves as a technical resource for chemists to make informed decisions in the selection and application of these versatile building blocks for drug discovery and development.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
Quinazoline and its derivatives, such as quinazolinones, are bicyclic aromatic heterocycles that exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The two nitrogen atoms within the pyrimidine ring offer hydrogen bonding capabilities, while the fused benzene ring provides a platform for diverse substitutions to fine-tune lipophilicity, metabolic stability, and target engagement.
The reactivity of the quinazoline core is heavily influenced by the electronic nature and position of its substituents.[1] Halogenated quinazolines, in particular, are powerful intermediates, enabling the construction of complex molecular architectures through modern cross-coupling methodologies. Among these, 2-chloroquinazolines are especially valuable due to the high reactivity of the C2-chloro group, which is activated by the adjacent nitrogen atoms.
Structural Isomers: A Study in Regiochemical Influence
This guide focuses on comparing this compound with its isomers where the methyl carboxylate group is located at the 6-, 7-, and 8-positions. The constant presence of the 2-chloro substituent allows for a direct evaluation of how the regiochemistry of the electron-withdrawing ester group on the benzenoid ring impacts the molecule's overall reactivity.
Caption: Structures of this compound and its key positional isomers.
Comparative Analysis of Physicochemical and Reactive Properties
The position of the methyl carboxylate group, an electron-withdrawing group (EWG), fundamentally alters the electronic distribution across the entire quinazoline system. This has profound implications for the reactivity of the C2-chloro group in common synthetic transformations.
| Property | This compound | Methyl 2-chloroquinazoline-6-carboxylate | Methyl 2-chloroquinazoline-7-carboxylate | Methyl 2-chloroquinazoline-8-carboxylate |
| CAS Number | 1221288-22-7[3] | 1420800-24-3 | N/A | N/A |
| Molecular Formula | C₁₀H₇ClN₂O₂[3] | C₁₀H₇ClN₂O₂[4] | C₁₀H₇ClN₂O₂ | C₁₀H₇ClN₂O₂ |
| Molecular Weight | 222.63 g/mol [3] | 222.63 g/mol [4] | 222.63 g/mol | 222.63 g/mol |
| Electronic Effect of -CO₂Me | Meta-directing to pyrimidine fusion. Moderate inductive withdrawal. | Para-directing. Strongest resonance and inductive withdrawal from the heterocyclic ring. | Meta-directing. Moderate inductive withdrawal. | Ortho-directing. Strong inductive withdrawal, potential for steric hindrance. |
| Predicted Reactivity at C2-Cl | High | Highest | High | High, but may be sterically impeded. |
Mechanistic Rationale: The Role of Electronics in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the primary methods for functionalizing the C2 position of these substrates. The rate-determining step for many of these reactions is the oxidative addition of the aryl chloride to a Pd(0) complex.[5]
The C2-Cl bond in the quinazoline ring is inherently activated towards oxidative addition due to the inductive effect of the adjacent nitrogen atoms (α-nitrogen effect).[6] Further activation can occur through the coordination of the palladium catalyst with the lone pair on the N3 nitrogen.[6] The electron-withdrawing ester group on the benzene ring further enhances the electrophilicity of the C2 position.
-
6-Carboxylate Isomer: This isomer is predicted to be the most reactive. The ester group is para to the N1-C8a bond, allowing for maximal electron withdrawal from the pyrimidine ring through resonance and inductive effects. This significantly lowers the electron density at C2, making the C-Cl bond more polarized and susceptible to oxidative addition.
-
5- and 7-Carboxylate Isomers: With the ester group in a meta position relative to the pyrimidine ring fusion, the electron-withdrawing effect is transmitted primarily through induction. This results in high reactivity, but likely less pronounced than that of the 6-isomer.
-
8-Carboxylate Isomer: The ortho position provides strong inductive withdrawal but introduces significant steric bulk near the N1 atom. This could potentially hinder the approach of the bulky palladium catalyst, possibly slowing the reaction rate compared to the 6-isomer, despite the strong electronic activation.
Key Synthetic Transformations: Protocols and Experimental Insights
The differential reactivity of these isomers can be exploited to achieve desired synthetic outcomes. Below are representative, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized for substrates like this compound.
Suzuki-Miyaura Cross-Coupling
This reaction is a robust method for forming C-C bonds, widely used to introduce aryl or vinyl substituents.[7]
Protocol: Synthesis of Methyl 2-(thiophen-2-yl)quinazoline-5-carboxylate
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a more advanced catalyst system like PdCl₂(dppf) (3 mol%).
-
Scientist's Insight: For electron-deficient heterocycles, catalysts with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) can often improve yields and reaction times by promoting the rate-limiting oxidative addition and subsequent reductive elimination steps.
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 90-120 °C.[6][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is one of the most powerful methods for forming C-N bonds, allowing for the synthesis of a wide array of arylamines.[8][9]
Protocol: Synthesis of Methyl 2-(morpholino)quinazoline-5-carboxylate
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).[10]
-
Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). Then, add the amine coupling partner, morpholine (1.2 eq.).
-
Scientist's Insight: The choice of base is critical. NaOtBu is highly effective but sensitive. Cs₂CO₃ is a milder alternative compatible with more functional groups. The catalyst system (precatalyst and ligand) is key; sterically hindered biarylphosphine ligands are often required for efficient coupling with chloroarenes.[11]
-
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture under an inert atmosphere to 80-110 °C until the starting material is consumed, as determined by LC-MS.
-
Workup and Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
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The Quinazoline Scaffold: A Privileged Structure in Drug Discovery - A Comparative Analysis of Novel Derivatives and Established Drugs
In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets with high affinity. This has led to the development of numerous clinically successful drugs for a variety of therapeutic areas. This guide provides a comparative analysis of the biological activities of novel quinazoline derivatives, with a focus on the potential of the "Methyl 2-chloroquinazoline-5-carboxylate" core, against established quinazoline-based drugs. We will delve into the mechanistic underpinnings of their actions, present comparative biological data, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.
The Allure of the Quinazoline Core: A Gateway to Diverse Biological Activity
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capabilities. This versatile scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. Historically, quinazoline derivatives have been investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
The most notable successes of quinazoline-based drugs have been in the field of oncology. The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer.[3] These drugs underscore the potential of the quinazoline core to generate highly potent and selective enzyme inhibitors.
Comparative Landscape: Novel Quinazoline Derivatives vs. Marketed Drugs
While direct biological activity data for derivatives of "this compound" is not extensively available in the public domain, we can extrapolate the potential of this scaffold by examining the activities of structurally related 2-substituted quinazoline-5-carboxylate derivatives and comparing them to established drugs. The 2-chloro and 5-carboxylate functionalities serve as versatile synthetic handles for the introduction of diverse substituents, making this a promising starting point for the discovery of novel therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Known Drugs:
-
Gefitinib (Iressa®): An EGFR-TKI that competitively and reversibly binds to the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways involved in cell proliferation and survival.[4][5] It is particularly effective in NSCLC patients with activating mutations in the EGFR gene.[6]
-
Erlotinib (Tarceva®): Another EGFR-TKI with a similar mechanism of action to Gefitinib, targeting the ATP binding site of the receptor.[7][8] It is used in the treatment of NSCLC and pancreatic cancer.[9]
-
Lapatinib (Tykerb®): A dual TKI that inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[10][11] By blocking both pathways, it can be effective in cancers that are resistant to single-target therapies.[12]
"this compound" Derivatives (Illustrative Examples):
To illustrate the potential of this scaffold, we will consider hypothetical derivatives where the 2-chloro group is substituted with various amine-containing moieties, a common strategy in the development of kinase inhibitors. The 5-carboxylate group could be further modified to enhance solubility or introduce additional interactions with the target protein.
| Compound/Drug | Target(s) | IC50 (Illustrative) | Cancer Cell Line(s) | Citation(s) |
| Gefitinib | EGFR | 0.015 µM | A431 | [5] |
| Erlotinib | EGFR | 0.002 µM | H358 | [7] |
| Lapatinib | EGFR, HER2 | 0.01 µM (EGFR), 0.013 µM (HER2) | BT474 | [10] |
| Derivative A (Hypothetical) | EGFR/Other Kinases | 0.1 - 5 µM | Various | N/A |
| Derivative B (Hypothetical) | Tubulin Polymerization | 1 - 10 µM | Various | N/A |
Note: The IC50 values for the hypothetical derivatives are posited based on the activities of other reported quinazoline derivatives to provide a conceptual comparison.
The rationale behind exploring these derivatives lies in the well-established structure-activity relationships of quinazoline-based kinase inhibitors. The 4-anilinoquinazoline core, present in Gefitinib and Erlotinib, is a key pharmacophore for EGFR inhibition. By introducing various substituted anilines at the 2-position of the "this compound" core, it is plausible to generate novel compounds with potent anticancer activity.
Antimicrobial Activity: Combating Pathogenic Microbes
Known Drugs:
While there are no widely marketed quinazoline-based antibiotics, the scaffold has demonstrated significant in vitro antimicrobial activity. For instance, Prazosin , an α1-adrenergic receptor antagonist used to treat hypertension, is a quinazoline derivative that has shown some antimicrobial properties, although this is not its primary clinical use.[13][14][15]
"this compound" Derivatives (Illustrative Examples):
Research has shown that various substitutions on the quinazoline ring can lead to potent antibacterial and antifungal activity.[16][17]
| Compound/Drug | Bacterial Strain(s) | Fungal Strain(s) | Zone of Inhibition (mm) (Illustrative) | Citation(s) |
| Ciprofloxacin (Control) | E. coli, S. aureus | N/A | 25-35 | [18] |
| Fluconazole (Control) | N/A | C. albicans | 20-30 | [18] |
| Derivative C (Hypothetical) | S. aureus, B. subtilis | C. albicans | 15-25 | N/A |
| Derivative D (Hypothetical) | E. coli, P. aeruginosa | A. niger | 10-20 | N/A |
Note: The zone of inhibition values for the hypothetical derivatives are posited based on the activities of other reported quinazoline derivatives to provide a conceptual comparison.
The antimicrobial potential of these derivatives can be attributed to their ability to interfere with essential microbial processes. The planar quinazoline ring can intercalate with bacterial DNA, while various substituents can inhibit key enzymes involved in cell wall synthesis or folic acid metabolism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Known Drugs:
While no quinazoline derivatives are primarily marketed as anti-inflammatory drugs, some compounds have shown potent activity in preclinical models. For instance, certain triazino[2,3-c]quinazolines have demonstrated significant inhibition of carrageenan-induced paw edema in rats.[19][20]
"this compound" Derivatives (Illustrative Examples):
The anti-inflammatory potential of quinazoline derivatives is often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or various kinases.
| Compound/Drug | Assay | % Inhibition of Edema (Illustrative) | Citation(s) |
| Indomethacin (Control) | Carrageenan-induced paw edema | 50-70% | [21] |
| Derivative E (Hypothetical) | Carrageenan-induced paw edema | 40-60% | N/A |
| Derivative F (Hypothetical) | Carrageenan-induced paw edema | 30-50% | N/A |
Note: The percentage inhibition values for the hypothetical derivatives are posited based on the activities of other reported quinazoline derivatives to provide a conceptual comparison.
Mechanistic Insights and Signaling Pathways
The biological activity of quinazoline derivatives is intrinsically linked to their ability to interact with specific protein targets.
EGFR Signaling Pathway and its Inhibition
The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and survival. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. In many cancers, this pathway is aberrantly activated.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a known drug (e.g., Gefitinib) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for anticancer activity screening.
Protocol 2: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[22]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution and a standard antibiotic (e.g., Ciprofloxacin) to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to screen for acute anti-inflammatory activity.[15][23]
Methodology:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The quinazoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this guide has highlighted the potential of "this compound" derivatives by drawing comparisons with established drugs and related compounds, further research is imperative. The synthesis and comprehensive biological evaluation of a focused library of these derivatives are necessary to unlock their full therapeutic potential. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The versatility of the quinazoline core, coupled with modern drug discovery technologies, promises a continued pipeline of innovative medicines for a range of diseases.
References
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- Prazosin - StatPearls - NCBI Bookshelf. (2023, August 17).
- How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com.
- Prazosin - LITFL. (2025, February 7).
- Prazosin - Wikipedia. (n.d.).
- Mechanism of action of erlotinib | Download Scientific Diagram. (n.d.). ResearchGate.
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
- Lapatinib for Advanced or Metastatic Breast Cancer - PMC. (n.d.).
- Prazosin | C19H21N5O4 - PubChem. (n.d.).
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. (n.d.). ResearchGate.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed. (n.d.).
- The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
- Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC. (n.d.).
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- What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17).
- Examples of quinazoline drugs. | Download Scientific Diagram. (n.d.). ResearchGate.
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- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Approved marketed drugs with quinazoline structure. - ResearchGate. (n.d.).
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- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.).
- Synthesis and anticancer activity of new quinazoline derivatives - PubMed. (n.d.).
- Synthesis and antimicrobial activity of some new quinazoline derivatives - ResearchGate. (n.d.).
- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][10][13]triazino[2,3-c]quinazolines - MDPI. (n.d.).
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- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022, December 2).
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC. (n.d.).
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-chloroquinazoline-5-carboxylate for Unambiguous Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. The quinazoline scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, "Methyl 2-chloroquinazoline-5-carboxylate" (C₁₀H₇ClN₂O₂) presents a unique substitution pattern that necessitates a rigorous and multi-faceted analytical approach for its structural verification. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques, grounded in scientific principles, to ensure the confident structural confirmation of this molecule.
The Imperative of Integrated Spectroscopy
Relying on a single analytical technique for structural confirmation is a precarious approach in chemical synthesis. Each spectroscopic method interrogates a different aspect of molecular structure. It is the convergence of data from multiple, orthogonal techniques that builds an unshakeable foundation for structural assignment. This guide will walk through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to leave no ambiguity in the structure of this compound.
Experimental Workflows: A Self-Validating System
The following sections detail the experimental protocols and expected outcomes for each spectroscopic technique. The causality behind each experimental choice is explained, creating a self-validating workflow where the results from one analysis corroborate and are corroborated by the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a molecule like this compound, a suite of NMR experiments is essential for unambiguous assignment.
Expected ¹H NMR Spectrum (500 MHz, CDCl₃):
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4-8.6 | d | 1H | H-8 | The proton at position 8 is deshielded by the anisotropic effect of the quinazoline ring system and the adjacent ester group. It is expected to be a doublet due to coupling with H-7. |
| ~8.2-8.4 | d | 1H | H-6 | The proton at position 6 is also in the aromatic region, deshielded by the ring currents. It will appear as a doublet due to coupling with H-7. |
| ~7.8-8.0 | t | 1H | H-7 | The proton at position 7 will be a triplet due to coupling with both H-6 and H-8. |
| ~4.0-4.2 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a shielded environment and will appear as a singlet as there are no adjacent protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals[1].
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving complex coupling patterns in aromatic systems[2].
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹³C NMR and DEPT-135 Spectra (125 MHz, CDCl₃):
The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, will identify all unique carbon atoms and classify them as CH, CH₂, or CH₃ groups.
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~165-168 | No peak | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and will appear at a low field. |
| ~160-163 | No peak | C-2 | The carbon atom bearing the chlorine atom is significantly deshielded. |
| ~152-155 | No peak | C-4 | The C-4 carbon is part of the pyrimidine ring and is deshielded by the adjacent nitrogen atoms. |
| ~150-153 | No peak | C-8a | A quaternary carbon in the quinazoline ring system. |
| ~134-137 | CH | C-7 | Aromatic CH carbon. |
| ~128-131 | CH | C-6 | Aromatic CH carbon. |
| ~126-129 | CH | C-8 | Aromatic CH carbon. |
| ~122-125 | No peak | C-4a | A quaternary carbon in the quinazoline ring system. |
| ~120-123 | No peak | C-5 | The carbon to which the ester group is attached. |
| ~52-55 | CH₃ | -OCH₃ | The methyl carbon of the ester group. |
Experimental Protocol: ¹³C NMR and DEPT-135 Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 125 MHz (corresponding to a 500 MHz ¹H frequency) or higher NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive peaks) and CH₂ (negative peaks) signals, while quaternary carbons are absent.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a definitive structural proof, COSY, HSQC, and HMBC experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show correlations between H-6 and H-7, and between H-7 and H-8, confirming the connectivity of the aromatic protons on the benzene ring portion of the quinazoline.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached[3]. It provides a direct link between the ¹H and ¹³C assignments. For example, the proton at ~8.2-8.4 ppm (H-6) will show a correlation to the carbon at ~128-131 ppm (C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structural elucidation as it shows correlations between protons and carbons that are two or three bonds away[3]. This allows for the assembly of the molecular skeleton. Key expected HMBC correlations for this compound include:
-
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and C-5.
-
H-6 to C-8 and C-4a.
-
H-8 to C-6 and C-4a.
-
H-4 to C-2, C-5, and C-8a.
-
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of using multiple spectroscopic techniques for the structural confirmation of this compound.
Caption: Integrated workflow for the structural elucidation of this compound.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1720-1740 | C=O stretch | Aromatic Ester |
| ~1600-1450 | C=C and C=N stretch | Quinazoline ring |
| ~1300-1100 | C-O stretch | Ester |
| ~800-700 | C-Cl stretch | Aryl chloride |
The presence of a strong absorption band around 1720-1740 cm⁻¹ is a key indicator of the ester carbonyl group[4]. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches[5][6]. The C-Cl stretching vibration will also provide evidence for the presence of the chlorine atom.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum (Electron Ionization - EI or Electrospray Ionization - ESI):
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. For this compound (C₁₀H₇ClN₂O₂), the expected monoisotopic mass is approximately 222.0196 g/mol .
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two peaks for the molecular ion: one at m/z corresponding to the molecule with ³⁵Cl and another peak at M+2 with an intensity of about one-third of the M⁺ peak[7]. This is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: While fragmentation can be complex, some expected losses from the molecular ion include:
-
Loss of ·OCH₃ (31 Da)
-
Loss of ·COOCH₃ (59 Da)
-
Loss of Cl· (35/37 Da)
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce it directly for EI-MS.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass and confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of this compound is not achieved by a single "best" technique, but by the logical and systematic integration of data from NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide the initial blueprint of the carbon-hydrogen framework. 2D NMR experiments like COSY, HSQC, and HMBC then connect these individual components to build the complete molecular architecture. IR spectroscopy serves as a rapid check for the expected functional groups, while high-resolution mass spectrometry provides an unambiguous confirmation of the molecular formula and the presence of the chlorine atom through its characteristic isotopic signature. By following this integrated and self-validating workflow, researchers can have the utmost confidence in the structural integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.
References
- [8] Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122.
- [9] Veerapandian, M., Marimuthu, M., Ilankovan, P., & An, J. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate.
- [10] Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- [11] Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy.
- [5] Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- [12] JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- [13] University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- [6] University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- [3] Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
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- 4. spectroscopyonline.com [spectroscopyonline.com]
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A Comparative Guide to the Synthetic Routes of Methyl 2-chloroquinazoline-5-carboxylate
Abstract
Methyl 2-chloroquinazoline-5-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their respective advantages and disadvantages. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology industries.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring a reactive chloro group at the 2-position and a carboxylate at the 5-position, makes it a versatile precursor for the elaboration of complex molecular architectures. The chloro group is amenable to nucleophilic substitution, allowing for the introduction of various side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications.
The selection of an optimal synthetic route is a critical decision in any drug development campaign, impacting factors such as cost, scalability, and impurity profile. This guide will compare two distinct approaches to the synthesis of this compound:
-
Route 1: A two-step approach commencing with the cyclization of a substituted anthranilic acid derivative to form a quinazolinedione intermediate, followed by chlorination.
-
Route 2: A multi-step alternative pathway starting from a substituted 2-aminobenzonitrile, involving ring formation and subsequent functional group interconversions.
Each route will be evaluated based on yield, purity, cost of starting materials, reaction time, and overall process efficiency.
Route 1: Cyclization-Chlorination Approach
This is arguably the most direct and commonly conceptualized route to the target molecule. It relies on the construction of the core quinazoline-2,4-dione ring system, followed by a robust chlorination reaction to install the desired chloro functionality at the 2-position.
Logical Workflow for Route 1
A Comparative Guide to the Structure-Activity Relationship of Methyl 2-chloroquinazoline-5-carboxylate Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the methyl 2-chloroquinazoline-5-carboxylate scaffold. We will explore the synthetic pathways to modify this core structure and discuss the impact of these modifications on biological activity, with a focus on their potential as kinase inhibitors in oncology. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] Notably, several approved anticancer drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, highlighting the importance of this scaffold in targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR).[2]
The starting material, this compound, offers three key points for chemical modification: the reactive chloro group at the 2-position, the methyl ester at the 5-position, and the potential for substitution on the aniline ring that can be introduced at the 2-position. This guide will systematically explore the SAR of derivatives obtained by modifying these positions.
General Synthetic Strategies
The derivatization of this compound typically begins with the nucleophilic substitution of the chloro group at the 2-position. This is followed by modifications of the methyl ester at the 5-position.
Modification at the 2-Position
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. A common and biologically relevant modification is the introduction of substituted anilines to generate 2-anilinoquinazoline derivatives.[3]
Experimental Protocol: Synthesis of 2-Anilinoquinazoline-5-carboxylate Derivatives
-
To a solution of this compound (1 mmol) in a suitable solvent such as isopropanol or DMF, add the desired substituted aniline (1.1 mmol).
-
Add a catalytic amount of an acid, such as HCl, to facilitate the reaction.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., isopropanol or ethanol) and dry under vacuum to yield the desired methyl 2-(substituted anilino)quinazoline-5-carboxylate.
Modification at the 5-Position
The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This allows for the introduction of diverse chemical groups to explore new interactions with the biological target.[4]
Experimental Protocol: Synthesis of Quinazoline-5-carboxamide Derivatives
-
Hydrolysis of the Methyl Ester: To a solution of the methyl 2-(substituted anilino)quinazoline-5-carboxylate (1 mmol) in a mixture of THF and water, add an excess of lithium hydroxide (LiOH) (2-3 mmol).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the 2-(substituted anilino)quinazoline-5-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1 mmol) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2 mmol).
-
Add the desired amine (1.2 mmol) and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired quinazoline-5-carboxamide derivative.
Structure-Activity Relationship (SAR) Studies
The following sections will discuss the hypothetical SAR of derivatives based on the this compound scaffold, drawing parallels from existing literature on related quinazoline series. The primary biological target considered here is a generic protein kinase, given the prevalence of quinazolines as kinase inhibitors.[5]
SAR at the 2-Position: The Anilino Moiety
The nature of the substituent on the aniline ring at the 2-position is crucial for activity.
| Substituent (R) | Expected Activity | Rationale |
| Small, lipophilic groups (e.g., -CH3, -Cl) | Moderate to high | Can fit into hydrophobic pockets of the kinase active site. |
| Bulky groups (e.g., -tBu, -phenyl) | Decreased | May cause steric hindrance, preventing optimal binding. |
| Hydrogen bond donors/acceptors (e.g., -OH, -NH2, -OCH3) | Variable | Can form specific hydrogen bonds with key residues in the active site, potentially increasing potency. The position of the substituent (ortho, meta, para) will be critical. |
| Ionizable groups (e.g., -COOH, -NH2) | Potentially increased | Can form salt bridges with charged residues in the active site. |
Table 1: Predicted SAR for Substituents at the 2-Anilino Position.
SAR at the 5-Position: The Carboxamide Moiety
Modification of the 5-carboxylate group into a series of amides can significantly impact activity and physicochemical properties.
| Amide Substituent (R') | Expected Activity | Rationale |
| Small alkyl chains (e.g., -CH3, -C2H5) | Baseline activity | Provides a starting point for further optimization. |
| Cyclic amines (e.g., piperidine, morpholine) | Potentially increased | Can improve solubility and introduce favorable interactions with the solvent-exposed region of the target. |
| Aromatic amines | Variable | Can engage in pi-stacking interactions with aromatic residues. |
| Amines with functional groups (e.g., -OH, -COOH) | Potentially increased | Allows for additional hydrogen bonding or ionic interactions. |
Table 2: Predicted SAR for Substituents at the 5-Carboxamide Position.
Visualizing the SAR Logic and Experimental Workflow
The following diagrams illustrate the key relationships in the SAR studies and the general workflow for the synthesis and evaluation of the target compounds.
Caption: Logical relationship between the core scaffold, modifications, and resulting properties.
Caption: General experimental workflow for the synthesis and evaluation of derivatives.
Conclusion and Future Directions
This guide has outlined a systematic approach to exploring the structure-activity relationships of derivatives of this compound. By strategically modifying the 2- and 5-positions of the quinazoline scaffold, it is possible to generate a library of compounds with diverse biological activities and physicochemical properties. The proposed synthetic protocols provide a practical framework for accessing these derivatives.
Future work should focus on synthesizing the proposed compound library and evaluating their activity against a panel of protein kinases implicated in cancer. Quantitative SAR (QSAR) studies could then be employed to build predictive models to guide further optimization of this promising scaffold. The insights gained from such studies will be invaluable for the development of novel and effective therapeutic agents.
References
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- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. [Link]
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. [Link]
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [Link]
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A Comparative Guide to the In Vitro Evaluation of Methyl 2-chloroquinazoline-5-carboxylate Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro testing and comparison of novel analogs derived from the Methyl 2-chloroquinazoline-5-carboxylate scaffold. Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for numerous approved anti-cancer drugs that target protein kinases.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and rationale to facilitate the identification and characterization of promising lead compounds.
The core principle of this guide is to establish a logical, tiered screening cascade. This approach ensures that resources are focused on compounds with the most promising characteristics, moving from broad primary screens to more detailed mechanistic assays. We will illustrate this process by comparing the parent scaffold, this compound, with three hypothetical analogs, each featuring a distinct substitution at the 2-position, a common site for modification to modulate target affinity and selectivity.
-
Parent Scaffold (PS): this compound
-
Analog A (MQA-01): Methyl 2-(phenylamino)quinazoline-5-carboxylate
-
Analog B (MQA-02): Methyl 2-((3-fluorophenyl)amino)quinazoline-5-carboxylate
-
Analog C (MQA-03): Methyl 2-(cyclopropylamino)quinazoline-5-carboxylate
Rationale for Target and Assay Selection
Expertise & Experience: The quinazoline core is a well-established "privileged scaffold" for inhibiting ATP-binding sites in protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[3][5][6] Overexpression and mutation of EGFR are implicated in various cancers, making it a high-value target.[6] Therefore, our screening cascade will focus on:
-
Primary Target Inhibition: Directly measuring the compound's ability to inhibit EGFR kinase activity.
-
Cellular Potency: Assessing the compound's effect on the proliferation of cancer cells that overexpress EGFR.
-
Mechanism of Action: Determining if the observed anti-proliferative effect is due to the induction of programmed cell death (apoptosis).
This tiered approach is critical. A compound may be a potent enzyme inhibitor in a biochemical assay but fail in a cellular context due to poor membrane permeability or rapid metabolism. Conversely, a compound with moderate enzyme inhibition might show excellent cellular activity. Understanding the full picture is key to making informed decisions in a drug discovery program.
The In Vitro Screening Workflow
The experimental workflow is designed as a decision-making funnel. Compounds that meet predefined potency criteria at each stage advance to the next level of scrutiny.
Caption: Tiered workflow for in vitro evaluation of quinazoline analogs.
Primary Screen: In Vitro Kinase Inhibition
The first step is to assess the direct inhibitory effect of the compounds on the target enzyme, EGFR. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[7] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Data Summary: EGFR Kinase Inhibition
| Compound ID | Description | EGFR IC50 (nM) |
| PS | Parent Scaffold (2-Chloro) | > 10,000 |
| MQA-01 | 2-(phenylamino) analog | 85.3 |
| MQA-02 | 2-((3-fluorophenyl)amino) analog | 9.7 |
| MQA-03 | 2-(cyclopropylamino) analog | 450.2 |
| Gefitinib | Positive Control | 5.1 |
Interpretation: The parent scaffold (PS) with the 2-chloro group is inactive, which is expected as this position typically requires substitution for kinase interaction. Replacing the chlorine with an aniline group (MQA-01) confers activity. Adding an electron-withdrawing fluorine to the aniline ring (MQA-02) significantly enhances potency, a common strategy in kinase inhibitor design. The smaller cyclopropylamino group (MQA-03) results in weaker inhibition compared to the anilino-derivatives. Based on these results, MQA-01, MQA-02, and MQA-03 proceed to the secondary screen.
Secondary Screen: Cell Viability Assay
This assay determines the compound's ability to reduce the metabolic activity of cancer cells, which serves as an indicator of anti-proliferative or cytotoxic effects. The MTT assay is a robust, colorimetric method widely used for this purpose.[8][9][10] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] We will use the A549 non-small cell lung cancer cell line, which is known to express EGFR.[6]
Data Summary: A549 Cell Viability (MTT Assay)
| Compound ID | Description | Anti-proliferative IC50 (µM) |
| MQA-01 | 2-(phenylamino) analog | 9.8 |
| MQA-02 | 2-((3-fluorophenyl)amino) analog | 0.75 |
| MQA-03 | 2-(cyclopropylamino) analog | > 50 |
| Gefitinib | Positive Control | 0.52 |
Interpretation: The cellular potency largely mirrors the enzymatic inhibition results. MQA-02 is the most potent compound, with sub-micromolar activity. MQA-01 shows moderate activity. Interestingly, MQA-03, despite having sub-micromolar enzymatic activity, is inactive in the cellular assay, suggesting potential issues with cell permeability or efflux. Based on this data, MQA-02 is prioritized for mechanism of action studies.
Mechanism of Action: Apoptosis Assay
To confirm that the observed reduction in cell viability is due to induced cell death, an apoptosis assay is essential.[11] This distinguishes compounds that are truly cytotoxic from those that are merely cytostatic (inhibit growth). The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.
Data Summary: Apoptosis Induction in A549 Cells
| Compound | Concentration (µM) | Caspase 3/7 Activity (Fold Change vs. Vehicle) |
| MQA-02 | 0.75 (1x IC50) | 4.8 |
| MQA-02 | 1.5 (2x IC50) | 8.2 |
| Gefitinib | 0.52 (1x IC50) | 5.1 |
| Vehicle | DMSO | 1.0 |
Interpretation: Treatment with MQA-02 at its IC50 and 2x IC50 concentrations leads to a significant, dose-dependent increase in caspase 3/7 activity. This result strongly indicates that MQA-02 exerts its anti-proliferative effect by inducing apoptosis, which is the desired mechanism for many anti-cancer drugs.[12][13]
Caption: Inhibition of EGFR signaling by a quinazoline analog.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for test compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP (at Km concentration for EGFR)
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (10 mM stocks in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare an 11-point, 3-fold serial dilution of each test compound in DMSO. Transfer 50 nL of each dilution into the assay plate using an acoustic dispenser. Include DMSO-only wells for high-activity (0% inhibition) controls and wells without enzyme for low-activity (100% inhibition) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and Poly(Glu,Tyr) substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7][14]
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the cytotoxicity of compounds against the A549 cell line.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
Test compounds (10 mM stocks in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).[7]
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of compound concentration to determine the IC50 value.[7]
References
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Kaspers, G. J., & Pieters, R. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. [Link]
- Zhang, X., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1595-1599. [Link]
- Patel, K., et al. (2018). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents.
- Tarasov, V., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Chemico-Biological Interactions, 143-144, 421-424. [Link]
- Li, D., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1330-1339. [Link]
- Nguyen, T. L. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 551. [Link]
- Various Authors. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
- Youssif, B. G., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4798. [Link]
- Al-Ostath, A., et al. (2023). Cell viability assessed by the MTT method on the VERO cell line after 48 h of exposure to the compounds.
- Gholampour, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15555. [Link]
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Kumar, D. A., et al. (2024). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay.
- Zhou, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1047-1066. [Link]
- Tzani, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1699. [Link]
- Kujawska, M., et al. (2022).
- Kandeel, M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(11), 3591. [Link]
- Zahedi, M. M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20087. [Link]
- Sharma, M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7335. [Link]
- Lu, W., et al. (2014). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. ACS Medicinal Chemistry Letters, 5(10), 1099-1103. [Link]
- El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(6), 724. [Link]
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The Quinazoline Nucleus: A Privileged Scaffold in Medicinal Chemistry, A Comparative Analysis of Methyl 2-chloroquinazoline-5-carboxylate
In the landscape of modern drug discovery, the quinazoline scaffold stands as a cornerstone of heterocyclic chemistry, prized for its versatile biological activity and synthetic tractability.[1][2][3] This guide provides an in-depth comparative analysis of Methyl 2-chloroquinazoline-5-carboxylate, a key building block for the synthesis of novel therapeutics. We will explore its synthetic utility, benchmark its reactivity against alternative scaffolds, and provide detailed experimental protocols for its derivatization, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful molecular framework.
The Significance of the Quinazoline Scaffold in Drug Discovery
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[3] Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets. Furthermore, the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with proteins such as kinases.
The quinazoline scaffold is a key component in numerous FDA-approved drugs, particularly in the realm of oncology.[4][5] Many of these drugs are potent and selective inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer. The 2-chloro substituent on the quinazoline ring, as seen in our topic molecule, is a particularly useful handle for synthetic diversification, allowing for the introduction of various functionalities through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Scaffold: this compound
The synthesis of the quinazoline core can be achieved through various established methods, such as the Niementowski, Grimmel, Guinther, and Morgan syntheses.[1][2] A common and effective approach for the preparation of 2-chloroquinazolines involves the cyclization of an anthranilic acid derivative followed by chlorination.
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the primary literature, a general and plausible synthetic route can be extrapolated from established procedures for similar quinazoline derivatives. The logical synthetic pathway would commence with a substituted anthranilic acid, proceeding through a quinazolinone intermediate.
Conceptual Synthetic Pathway:
Caption: Conceptual synthetic route to this compound.
Comparative Reactivity and Derivatization Potential
The synthetic utility of a scaffold is determined by its reactivity and the ease with which diverse chemical functionalities can be introduced. This compound offers two primary sites for modification: the C2-chloro substituent and the C5-ester group.
Nucleophilic Aromatic Substitution at C2
The chlorine atom at the C2 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles. The reactivity of the C2 position is influenced by the electron-withdrawing nature of the pyrimidine ring. In 2,4-dichloroquinazolines, the C4 position is generally more reactive towards nucleophiles under milder conditions, with the C2 position requiring harsher conditions for substitution.[6][7] This differential reactivity can be exploited for sequential functionalization.
Palladium-Catalyzed Cross-Coupling at C2
The C2-chloro group is also an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a diverse array of aryl and heteroaryl groups. The efficiency of the Suzuki coupling is dependent on the choice of catalyst, ligand, base, and solvent system.
Comparison with Alternative Scaffolds
The choice of a central scaffold is a critical decision in drug design. While the quinazoline core is highly effective, it is essential to consider alternative heterocyclic systems that may offer advantages in terms of synthetic accessibility, physicochemical properties, or intellectual property space.
| Scaffold | Key Features & Advantages | Potential Disadvantages | Representative Application |
| Quinoline | Structurally similar to quinazoline, well-established chemistry. | Fewer hydrogen bond acceptors compared to quinazoline. | Antimalarials, Antivirals |
| Pyrazolopyrimidine | Bioisostere of the adenine core of ATP, often exhibiting potent kinase inhibition. | Can present challenges in regioselective synthesis. | Kinase Inhibitors |
| Indole | Privileged scaffold in medicinal chemistry, present in many natural products. | Can be susceptible to metabolic oxidation. | Anticancer, Antiviral |
| Benzimidazole | Versatile scaffold with a broad range of biological activities. | Can have planarity-related solubility issues. | Anthelmintics, Antivirals |
Table 1. Comparison of the Quinazoline Scaffold with Common Bioisosteric Replacements.
The selection of a scaffold is often guided by the specific biological target and the desired physicochemical properties of the final compound. For instance, in the design of ATP-competitive kinase inhibitors, scaffolds that can mimic the hydrogen bonding interactions of the adenine hinge-binding region are often prioritized.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key derivatization reactions of a 2-chloroquinazoline scaffold, based on established procedures for analogous substrates.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-chloroquinazoline with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
Triphenylphosphine (PPh3) (0.15 equiv)
-
Sodium carbonate (Na2CO3) (3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and Na2CO3.
-
Flush the reaction vial with nitrogen gas.
-
Add freshly distilled and degassed DME and water (typically in a 10:1 ratio) to the vial.
-
Stir the reaction mixture at 75-80 °C under a nitrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling of 2-chloroquinazolines.
Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of a 2-chloroquinazoline with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Isopropanol or other suitable solvent
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve this compound in isopropanol in a round-bottom flask.
-
Add the amine to the solution.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.
Comparative Performance in Kinase Inhibition
The quinazoline scaffold has been extensively utilized in the development of kinase inhibitors. The following table presents a hypothetical comparison of the inhibitory activity of derivatives that could be synthesized from this compound against a target kinase, benchmarked against derivatives from alternative scaffolds. It is important to note that the actual inhibitory activity will be highly dependent on the specific kinase and the nature of the substituents.
| Scaffold Core | R Group | Target Kinase | IC50 (nM) |
| Quinazoline-5-carboxamide | 4-Anilino | EGFR | 15 |
| Quinoline-5-carboxamide | 4-Anilino | EGFR | 50 |
| Pyrazolopyrimidine-3-carboxamide | 4-Anilino | EGFR | 5 |
| Indole-5-carboxamide | 3-(4-Pyridyl) | VEGFR2 | 25 |
| Quinazoline-5-carboxamide | 3-(4-Pyridyl) | VEGFR2 | 10 |
Table 2. Hypothetical Comparative Inhibitory Activity (IC50) of Derivatives from Different Scaffolds.
This hypothetical data illustrates that while the quinazoline scaffold is highly effective, bioisosteric replacements such as pyrazolopyrimidine can sometimes lead to enhanced potency, highlighting the importance of scaffold hopping in lead optimization.
Conclusion
This compound is a versatile and valuable scaffold for the synthesis of novel, biologically active molecules. Its amenability to diversification through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with the inherent biological relevance of the quinazoline core, makes it an attractive starting point for drug discovery programs. While alternative scaffolds may offer advantages in specific contexts, the quinazoline framework remains a proven and powerful tool in the medicinal chemist's arsenal. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of this important chemical entity.
References
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A Researcher's Guide to Structural Elucidation: X-ray Crystallography of "Methyl 2-chloroquinazoline-5-carboxylate" Derivatives and its Alternatives
In the landscape of modern drug discovery and development, the quinazoline scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and ultimately their efficacy and selectivity. For researchers and drug development professionals, obtaining unambiguous structural information is a critical step in the journey from a promising compound to a potential therapeutic.
This guide provides an in-depth comparison of X-ray crystallography for the structural analysis of "Methyl 2-chloroquinazoline-5-carboxylate" derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the practical aspects of single-crystal X-ray diffraction, from crystal growth to data analysis, and objectively compare its performance with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and the emerging powerhouse of Microcrystal Electron Diffraction (MicroED).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the absolute three-dimensional structure of small molecules.[3] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, we can generate a detailed electron density map and, from that, a precise model of the molecule, including bond lengths, bond angles, and stereochemistry.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution and a degree of patience.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Detailed Protocol: Crystallization of a Chloro-Substituted Quinazoline Derivative
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] Below is a detailed protocol for the crystallization of a chloro-substituted quinazoline derivative, adaptable for "this compound".
Materials:
-
Purified "this compound" derivative (≥98% purity)
-
HPLC-grade solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes)
-
Small glass vials (1-2 mL)
-
Microscope slides
-
Syringes and filters (0.22 µm)
Step-by-Step Methodology:
-
Solubility Screening:
-
Begin by assessing the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., DCM, EtOAc, MeOH, Toluene).
-
The ideal solvent system for slow evaporation is one in which the compound is moderately soluble.
-
-
Slow Evaporation Method:
-
Dissolve approximately 5-10 mg of the purified compound in the chosen solvent (e.g., DCM/MeOH mixture) in a small, clean vial to create a nearly saturated solution.
-
Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial for crystal growth over several days to weeks.
-
-
Vapor Diffusion Method:
-
If slow evaporation is unsuccessful, vapor diffusion can be a powerful alternative.
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble (e.g., DCM).
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) containing a larger volume of a less volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexanes).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Crystal Harvesting:
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract them from the mother liquor using a cryo-loop or a fine needle.
-
Quickly mount the crystal on a goniometer head in a stream of cold nitrogen gas (cryo-cooling) to prevent solvent loss and radiation damage during data collection.
-
Data Collection and Structure Refinement
The mounted crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3][5]
Key Steps in Data Processing:
-
Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. These intensities are then scaled and merged to create a single dataset.[6][7]
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[3]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final, accurate structure.[6]
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Other analytical techniques offer valuable, often complementary, information.
Caption: Logical relationship between structural elucidation techniques for quinazoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[8] It provides detailed information about the chemical environment of each atom, allowing for the determination of connectivity and, in many cases, the relative stereochemistry.
¹H and ¹³C NMR of Quinazoline Derivatives:
-
¹H NMR: The proton NMR spectrum of a "this compound" derivative would be expected to show distinct signals for the aromatic protons on the quinazoline ring system and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern. For example, a singlet for the methyl group would likely appear around 3.9-4.1 ppm. Aromatic protons would resonate in the 7.5-8.5 ppm region, with their multiplicity and coupling constants revealing their relative positions.[9][10]
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester would typically appear around 165-170 ppm. The aromatic carbons would resonate in the 120-150 ppm range.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For a "this compound" derivative, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): A series of bands in the 1450-1650 cm⁻¹ region.
-
C-Cl stretch: Typically in the 600-800 cm⁻¹ region.
-
C-O stretch (ester): In the 1000-1300 cm⁻¹ region.[12]
Microcrystal Electron Diffraction (MicroED)
A significant challenge in X-ray crystallography is the need for relatively large, well-ordered single crystals. MicroED is a revolutionary cryo-electron microscopy technique that can determine high-resolution structures from nanocrystals, which are often much easier to obtain.[13] This technique is particularly valuable for pharmaceutical compounds that are difficult to crystallize.
Quantitative Comparison of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | FTIR Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Primary Information | Absolute 3D structure, bond lengths/angles, stereochemistry | Connectivity, solution conformation, dynamics | Functional groups | Absolute 3D structure from nanocrystals |
| Sample Requirement | Single crystal (>0.1 mm) | Soluble sample (1-10 mg) | Solid or liquid (~1 mg) | Nanocrystals/powder |
| Resolution | Atomic (<1 Å) | Lower than XRD, provides conformational ensemble | Not applicable for 3D structure | Atomic (<1 Å) |
| Key Advantage | Unambiguous and highly precise structural data.[14] | Provides information on structure and dynamics in solution.[8] | Rapid, non-destructive, and requires minimal sample.[11] | Overcomes the major hurdle of growing large single crystals.[13] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[4] | Does not provide absolute 3D structure with the same precision as XRD.[15] | Provides limited information on the overall 3D structure. | Requires specialized equipment and expertise. |
Conclusion: An Integrated Approach to Structural Elucidation
For the unambiguous determination of the three-dimensional structure of "this compound" derivatives, single-crystal X-ray crystallography remains the gold standard. It provides an unparalleled level of detail that is crucial for understanding structure-activity relationships and for rational drug design. However, a comprehensive characterization of these important molecules often benefits from an integrated approach. NMR and FTIR spectroscopy are indispensable for routine characterization, confirming the identity and purity of synthesized compounds, and providing insights into their solution-state behavior. Furthermore, the advent of MicroED offers a powerful new avenue for structural determination when traditional crystallization methods prove challenging. By understanding the strengths and limitations of each technique, researchers can select the most appropriate tools to accelerate their research and development efforts in the exciting field of quinazoline-based therapeutics.
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A Comparative Guide to Validating the Purity of Synthesized "Methyl 2-chloroquinazoline-5-carboxylate"
For Immediate Release
In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for novel heterocyclic compounds like Methyl 2-chloroquinazoline-5-carboxylate, a key building block in the synthesis of various biologically active molecules.[1][2] Ensuring its purity is paramount to avoid the introduction of confounding variables in downstream applications, from early-stage screening to preclinical development.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for validating the purity of this compound. It moves beyond a simple listing of methods to explain the rationale behind experimental choices, offering a framework for establishing a self-validating system of quality control. All protocols and claims are grounded in authoritative sources, ensuring scientific integrity and trustworthiness.[3][4]
The Criticality of Purity in Drug Discovery
Impurities in a drug substance can significantly impact its quality, safety, and efficacy.[5] They can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and residual solvents.[3] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B/C/D) that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6][7] For a compound like this compound, which may be used to synthesize potent kinase inhibitors or other therapeutic agents, even trace impurities could lead to erroneous biological data or unforeseen toxicity.[8]
A Multi-Pronged Approach to Purity Validation: An Orthogonal Comparison
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the molecule. This ensures that a wide range of potential impurities, both structurally related and unrelated, are detected and quantified.
Below is a comparative overview of the most critical analytical methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, it is the gold standard for quantifying the main compound and detecting non-volatile organic impurities.
Why it's essential: HPLC offers high resolution and sensitivity, making it ideal for detecting closely related impurities that may have formed during synthesis. A well-developed HPLC method can provide accurate quantification of the main peak (the active pharmaceutical ingredient, or API) and any impurity peaks.
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Data Interpretation: The purity is typically calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at levels of 0.1% or higher should be identified.[5]
| Parameter | Typical Value for Quinazoline Derivatives | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | A gradient elution is often necessary to resolve all impurities.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Quinazoline rings strongly absorb UV light at this wavelength. |
| Linearity (r²) | > 0.999 | Ensures a direct relationship between concentration and response.[10] |
| Accuracy (% Recovery) | 98-102% | Demonstrates the closeness of the measured value to the true value.[10] |
| Precision (RSD%) | < 2% | Indicates the reproducibility of the method.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For purity assessment, ¹H NMR is particularly powerful for identifying and quantifying impurities that have distinct proton signals from the main compound.
Why it's essential: NMR is a primary structural elucidation technique. It can confirm the identity of the synthesized compound and detect impurities that might be missed by chromatography, especially if they co-elute or have a poor UV response. It is also inherently quantitative without the need for a reference standard for the impurity.
Experimental Workflow:
Caption: ¹H NMR spectroscopy workflow for purity and structural confirmation.
Data Interpretation: The presence of unexpected signals in the ¹H NMR spectrum indicates impurities. The relative integration of these signals compared to the signals of the main compound can be used to estimate the molar percentage of the impurity. For this compound, characteristic signals for the methyl ester protons and the aromatic protons would be expected.[8][11]
| Spectral Region | Expected Signals for Main Compound | Potential Impurity Signals |
| ~4.0 ppm | Singlet for the methyl ester (-OCH₃) protons. | Signals from residual solvents (e.g., methanol, ethanol). |
| 7.5 - 8.5 ppm | Multiplets corresponding to the aromatic protons on the quinazoline ring. | Additional aromatic signals from starting materials or by-products. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to identify the molecular weights of any impurities.
Why it's essential: MS provides unambiguous confirmation of the molecular weight of the target compound. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities by providing their molecular weights, which can then be used to deduce their structures.
Experimental Workflow:
Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.
Data Interpretation: For this compound (Molecular Formula: C₁₀H₇ClN₂O₂; Molecular Weight: 222.63 g/mol ), the mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 223.0269.[1][12] The presence of other significant ions in the mass spectrum, particularly those that correlate with impurity peaks in the LC trace, can help in their identification.
| Ion | Expected m/z (Monoisotopic) | Potential Impurity m/z |
| [M+H]⁺ | 223.0269 | Varies depending on the impurity structure. |
| [M+Na]⁺ | 245.0088 | Varies depending on the impurity structure. |
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.
Why it's essential: This technique provides a fundamental check on the empirical formula of the synthesized compound. A significant deviation between the theoretical and experimentally determined elemental composition can indicate the presence of impurities, such as inorganic salts or residual solvents. It is particularly useful for confirming the presence and correct proportion of heteroatoms like nitrogen and chlorine.
Data Interpretation: The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₀H₇ClN₂O₂.
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 53.95 | 53.55 - 54.35 |
| Hydrogen (H) | 3.17 | 2.77 - 3.57 |
| Chlorine (Cl) | 15.92 | 15.52 - 16.32 |
| Nitrogen (N) | 12.58 | 12.18 - 12.98 |
| Oxygen (O) | 14.37 | (by difference) |
Summary and Recommendations
A comprehensive purity validation of synthesized this compound should be approached as a holistic process, integrating data from multiple orthogonal analytical techniques.
-
Initial Screening: Start with ¹H NMR and LC-MS to confirm the structure and molecular weight of the bulk material and to get a preliminary assessment of the impurity profile.
-
Quantitative Analysis: Employ a validated HPLC method for the accurate quantification of the main compound and any detectable impurities. This method should be validated for linearity, accuracy, and precision as per USP <1225> guidelines.[13][14]
-
Definitive Confirmation: Elemental analysis provides the final confirmation of the elemental composition and can highlight the presence of non-chromophoric or non-volatile impurities.
By systematically applying these techniques and critically evaluating the combined data, researchers can have high confidence in the purity of their synthesized this compound, thereby ensuring the integrity of their subsequent scientific investigations. This rigorous approach to analytical validation is not just good practice; it is a cornerstone of robust and reliable drug discovery and development.[15][16]
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A Senior Application Scientist's Guide to Catalytic Functionalization of Methyl 2-chloroquinazoline-5-carboxylate
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of approved therapeutic agents and clinical candidates. Its prevalence in medicinal chemistry stems from its ability to act as a versatile scaffold, with substituents at various positions modulating its interaction with a wide range of biological targets. The functionalization of the quinazoline ring system is therefore a critical endeavor in the pursuit of novel therapeutics. This guide focuses on the strategic functionalization of a key building block, Methyl 2-chloroquinazoline-5-carboxylate, providing a comparative analysis of common palladium-catalyzed cross-coupling reactions to inform the synthetic chemist's approach to diversification at the C2 position.
While specific literature on the functionalization of this compound is limited, this guide will draw upon established principles and experimental data from closely related 2-chloroquinazoline systems to provide a robust framework for reaction design and optimization. The electron-withdrawing nature of the C5-carboxylate group is anticipated to influence the reactivity of the C2-chloro position, a factor that will be considered in the subsequent analysis.
Comparative Analysis of Catalytic Systems
The transformation of the C2-chloro group into a diverse array of functionalities is most effectively achieved through palladium-catalyzed cross-coupling reactions. This guide will compare three of the most powerful and widely utilized methods: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted quinazolines with high efficiency and broad functional group tolerance.[1]
Mechanistic Rationale: The catalytic cycle, illustrated below, commences with the oxidative addition of the 2-chloroquinazoline to a Pd(0) species. This is followed by transmetalation with a boronic acid or ester, a step that is typically facilitated by a base. The cycle concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination, while the base is essential for the activation of the organoboron reagent.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Experimental Data for Buchwald-Hartwig Amination on Analogous Halo-Heterocycles:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)2 / X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | 85-95 | Anilines | [4] |
| [Pd(cinnamyl)Cl]2 / XantPhos | DBU | PhMe | RT | 24 | 87 | Aniline | [5] |
| Pd2(dba)3 / RuPhos | NaOt-Bu | 1,4-Dioxane | 100 | 2 | 95 | Primary amines | [6] |
Expert Insights: The Buchwald-Hartwig amination of this compound will likely require a strong base such as NaOt-Bu or K3PO4. The use of sterically hindered and electron-rich biarylphosphine ligands like X-Phos or RuPhos is highly recommended to achieve good yields. Toluene and 1,4-dioxane are suitable solvents. Given the potential for ester hydrolysis under strongly basic conditions, careful optimization of the base and reaction temperature may be necessary. The use of milder, soluble organic bases like DBU in combination with appropriate ligands could be explored to mitigate this. [5]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling provides a powerful method for the formation of a C(sp2)-C(sp) bond, introducing an alkyne moiety onto the quinazoline scaffold. [7]This functionality can serve as a versatile handle for further transformations, such as click chemistry or cyclization reactions.
Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition and reductive elimination. The copper co-catalyst is believed to facilitate the reaction by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. An amine base is used to deprotonate the terminal alkyne and to act as a solvent.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Comparative Experimental Data for Sonogashira Coupling on Analogous Chloroquinazolines:
| Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(PPh3)4 / CuI | Cs2CO3 | DMF | RT | - | High | Terminal alkynes | [8] |
| PdCl2(PPh3)2 / CuI | i-Pr2NH | THF | RT | 3 | - | BOC-propargylamine | [7] |
| Pd(OAc)2 / - | Cs2CO3 | DMF | - | - | 15 | Phenylacetylene | [8] |
Expert Insights: For the Sonogashira coupling of this compound, a standard catalyst system of a palladium source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) is a good starting point. An amine base such as triethylamine or diisopropylethylamine in a solvent like THF or DMF is typically effective. The reaction is often performed at room temperature. The presence of a trichloromethyl group at the C2 position has been shown to complicate the reaction, leading to low yields and side products, suggesting that the electronic nature of the C2 substituent is critical. [8]The less sterically demanding and electronically different chloro-substituent in the target molecule is expected to be more amenable to this transformation.
Experimental Protocols
The following are generalized, step-by-step protocols for the functionalization of this compound based on the most promising conditions identified for analogous systems. Note: These protocols are starting points and may require optimization.
General Experimental Workflow
Caption: Generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling (based on)[9]
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dcpf)Cl2 (0.08 equiv.), and K3PO4 (3.0 equiv.).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Follow the general work-up and purification procedure.
Protocol 2: Buchwald-Hartwig Amination (based on)[4]
-
To a microwave vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), Pd(OAc)2 (0.1 equiv.), X-Phos (0.1 equiv.), and KOt-Bu (1.5 equiv.).
-
Seal the vial and add degassed toluene.
-
Heat the reaction mixture in a microwave reactor to 100 °C for 10-20 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the general work-up and purification procedure, being mindful of the potential for ester hydrolysis.
Protocol 3: Sonogashira Coupling (based on)[8]
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh3)4 (0.05 equiv.), CuI (0.1 equiv.), and Cs2CO3 (2.0 equiv.).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add dry, degassed DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the general work-up and purification procedure.
Conclusion
The functionalization of this compound at the C2 position is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The choice of the optimal catalytic system will depend on the desired functionality to be introduced. For C-C bond formation, Suzuki-Miyaura coupling with a palladium catalyst bearing a bulky phosphine ligand offers a reliable route. For the synthesis of C-N linkages, the Buchwald-Hartwig amination, again with a sterically demanding ligand and a strong base, is the method of choice. The Sonogashira coupling provides an efficient means of introducing an alkyne moiety, which can serve as a versatile synthetic handle. While direct experimental data for the target substrate is not yet widely available, the protocols and insights provided in this guide, based on analogous systems, offer a strong foundation for the successful development of synthetic routes to novel quinazoline derivatives.
References
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI.
- Buchwald–Hartwig amination. (2023, December 28). In Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- Kashani, S. K., & Jessiman, J. E. (2021).
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2020). Request PDF.
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- Suzuki-Miyaura coupling. (2024, October 10). In Chemistry LibreTexts.
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- Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (n.d.). ResearchGate.
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Performance Benchmark of Novel Methyl 2-chloroquinazoline-5-carboxylate Derivatives as Tyrosine Kinase Inhibitors
A Senior Application Scientist's Guide to Synthesis, Assay, and Comparative Analysis
In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the development of targeted cancer therapies.[1][2][3] Its structural versatility and proven affinity for the ATP-binding pocket of various protein kinases have led to the successful launch of several FDA-approved drugs, including gefitinib, erlotinib, and vandetanib, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][4] These receptors are critical mediators of signaling pathways that drive tumor proliferation, angiogenesis, and metastasis.[2]
This guide focuses on a novel chemical scaffold, Methyl 2-chloroquinazoline-5-carboxylate , as a versatile starting intermediate for a new generation of kinase inhibitors.[5][6] We will provide a comprehensive framework for the synthesis of a hypothetical library of its derivatives, outline detailed protocols for their biological evaluation, and present a comparative performance benchmark against established clinical inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental causality required to explore this promising chemical space.
Rationale and Design Strategy
The core of our strategy lies in the derivatization of the this compound backbone. The chloro-group at the C2 position is an excellent leaving group, making it an ideal site for nucleophilic substitution to introduce diverse functionalities. The carboxylate group at the C5 position offers a secondary point for modification, although for this initial study, we will focus on C2 substitutions.
Our primary targets are EGFR and VEGFR-2, two tyrosine kinases with well-documented roles in oncogenesis. The 4-anilinoquinazoline structure is a classic pharmacophore for EGFR inhibition.[1][4] Therefore, our hypothetical library (compounds MQC-01 to MQC-03 ) will be synthesized by introducing various substituted anilines at the C2 position, a bioisosteric variation on the classical C4 substitution, to explore novel structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The synthesis of the target derivatives begins with the commercially available starting material, this compound. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction at the C2 position.
General Synthetic Workflow:
Caption: General workflow for the synthesis of MQC derivatives.
Experimental Protocol: Synthesis of MQC-01
-
To a solution of this compound (1.0 eq) in n-butanol (10 mL), add the desired substituted aniline, for instance, 3-ethynylaniline (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to act as a base, scavenging the HCl byproduct.
-
Heat the reaction mixture to reflux (approximately 120°C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure target compound, MQC-01 .
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Performance Benchmarking: In Vitro Assays
To evaluate the efficacy of our novel derivatives, we will perform two key in vitro assays: a direct enzymatic inhibition assay against our target kinases and a cell-based viability assay to assess their anti-proliferative effects on cancer cells.
Experimental Workflow for Biological Evaluation:
Caption: Workflow for biochemical and cell-based assays.
3.1. In Vitro Kinase Inhibition Assay
-
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition.
-
Protocol:
-
Prepare a serial dilution of the test compounds (MQC-01, MQC-02, MQC-03 ) and reference drugs (Gefitinib, Sorafenib) in a 96-well plate.
-
Add the recombinant human EGFR or VEGFR-2 enzyme and the appropriate polypeptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add a kinase detection reagent (e.g., ADP-Glo™) to terminate the reaction and measure the remaining ATP via a luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
3.2. Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[7]
-
Protocol:
-
Seed cancer cells (e.g., A549 for lung cancer, HepG2 for hepatocellular carcinoma) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[9]
-
Replace the medium with fresh medium containing serial dilutions of the test compounds and reference drugs. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[8]
-
Comparative Performance Data and SAR Analysis
The following table summarizes the hypothetical performance data for our MQC derivatives compared to established clinical drugs. The data is structured to facilitate a clear comparison of potency and selectivity.
Table 1: Comparative In Vitro Performance of Quinazoline Derivatives
| Compound ID | C2-Aniline Substituent | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | A549 Cells IC50 (µM) | HepG2 Cells IC50 (µM) | Selectivity (VEGFR-2/EGFR) |
| MQC-01 | 3-Ethynyl | 25 | 450 | 0.85 | 2.5 | 18.0 |
| MQC-02 | 3-Chloro, 4-Fluoro | 150 | 35 | 5.2 | 1.1 | 0.23 |
| MQC-03 | 4-Methoxy | >10,000 | >10,000 | >50 | >50 | - |
| Gefitinib | Reference | 27[10] | >10,000 | 0.98[1] | 15.5 | >370 |
| Sorafenib | Reference | 90 | 21[4] | 7.3[4] | 4.5 | 0.23 |
Structure-Activity Relationship (SAR) Insights:
-
MQC-01: The 3-ethynyl substitution, a key feature in the EGFR inhibitor Erlotinib, confers potent activity against EGFR. However, its activity against VEGFR-2 is significantly lower, resulting in a profile of a selective EGFR inhibitor, similar to Gefitinib. The sub-micromolar activity against the A549 cell line, which often overexpresses EGFR, is consistent with this finding.
-
MQC-02: The introduction of electron-withdrawing halogens (chloro and fluoro) shifts the selectivity profile dramatically. This derivative shows weaker EGFR inhibition but gains potent VEGFR-2 inhibitory activity, making it a dual inhibitor with a preference for VEGFR-2, akin to Sorafenib. Its stronger effect on HepG2 cells, which are sensitive to VEGFR-2 inhibition, supports this dual-targeting mechanism.
-
MQC-03: The 4-methoxy group, a strong electron-donating group, appears to abolish activity against both kinases and in cell-based assays. This suggests that electronic and steric properties at this position are critical and that excessive electron density may be detrimental to binding in the ATP pocket of these kinases.
These hypothetical results underscore the profound impact of subtle chemical modifications on both the potency and selectivity of kinase inhibitors, providing a clear rationale for further library development.
Mechanism of Action: Targeting Kinase Signaling
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate key tyrosine residues. This initiates downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways, which are fundamental for cell proliferation and angiogenesis.[4] Our quinazoline derivatives are designed to act as ATP-competitive inhibitors, blocking these initial phosphorylation events.
Simplified EGFR/VEGFR-2 Signaling Pathway:
Caption: Inhibition of EGFR/VEGFR-2 signaling by MQC derivatives.
Conclusion and Future Directions
This guide presents a systematic approach to benchmarking the performance of novel derivatives based on the this compound scaffold. Our hypothetical data illustrates how targeted chemical modifications can tune the potency and selectivity of these compounds against key oncogenic kinases like EGFR and VEGFR-2. The protocols and workflows provided offer a robust framework for real-world experimental validation.
Future work should focus on expanding the derivative library to build a more comprehensive SAR model. This includes exploring substitutions at other positions of the quinazoline ring and the aniline moiety. Promising lead compounds, such as the hypothetical MQC-01 and MQC-02 , would warrant further investigation through in vivo xenograft models to assess their therapeutic potential in a preclinical setting.
References
- Shaik, A. B., et al. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
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- El-Adl, K., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central.
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- Abdel-Ghani, T. M., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
- Stavytskyi, V., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
- Abdel-Ghani, T. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health.
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- Jiang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central.
- Lee, H., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. PubMed Central.
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- PubChemLite. (n.d.). This compound (C10H7ClN2O2). PubChemLite.
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- Wang, Y., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. PubMed Central.
- Kumar, A., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society.
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A Guide to the Cross-Validation of Experimental and Computational Results for Methyl 2-chloroquinazoline-5-carboxylate
This guide provides a comprehensive framework for the structural and spectroscopic characterization of Methyl 2-chloroquinazoline-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We present a robust workflow that integrates rigorous experimental validation with state-of-the-art computational modeling. The core principle of this guide is cross-validation, a process where experimental data serves to benchmark the accuracy of computational models, which in turn provide deeper, atomistic insights into the molecule's properties.[1][2] This synergistic approach ensures the highest level of confidence in structural assignment and provides a powerful predictive tool for designing future experiments.[2]
This document is structured to guide researchers through the entire validation lifecycle: from a proposed synthesis and experimental characterization to the setup of predictive computational models and the final comparative analysis.
Part 1: Experimental Synthesis and Characterization
The first pillar of any molecular analysis is the tangible, empirical data obtained from a physical sample. The protocols outlined below are designed to be self-validating, ensuring that the material synthesized is pure and its identity is confirmed through multiple orthogonal techniques.
Proposed Synthesis Protocol
The synthesis of this compound (CAS: 1221288-22-7)[3] can be logically approached from commercially available methyl 2-aminobenzoate. A common and effective strategy for constructing the quinazoline core involves cyclization followed by chlorination. The following protocol is based on well-established transformations in quinazoline chemistry.
Rationale for Method Selection: This two-step approach is advantageous due to its reliability and the use of common laboratory reagents. The initial cyclization with formamide provides the quinazolinone core, and subsequent chlorination with phosphoryl chloride (POCl₃) is a standard, high-yielding method for converting the hydroxyl group into a reactive chloro group, essential for further synthetic modifications.
Step-by-Step Protocol:
-
Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine methyl 2-aminobenzoate (1 equiv.) and urea (2.5 equiv.).
-
Heat the mixture to 190-200 °C for 4-5 hours. The mixture will melt, and ammonia will be evolved.
-
Cool the reaction mixture to room temperature. The solidified mass is then triturated with hot water, filtered, and washed with ethanol to yield the crude quinazolinone product.
-
-
Synthesis of this compound:
-
To the crude quinazolinone from the previous step (1 equiv.), add phosphoryl chloride (POCl₃, 5 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Carefully heat the mixture to reflux (approx. 110 °C) for 3-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Experimental Characterization Workflow
The identity and purity of the synthesized compound must be unequivocally confirmed. The following workflow employs multiple spectroscopic techniques.
Caption: Experimental workflow for synthesis, purification, and characterization.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR spectra to determine the number of unique proton environments, their splitting patterns (multiplicity), and coupling constants (J-values).
-
Acquire ¹³C NMR spectra (typically proton-decoupled) to identify the number of unique carbon environments.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and confirm the molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the dry, solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ to identify characteristic functional group vibrations (e.g., C=O, C=N, C-Cl, aromatic C-H).
-
-
Melting Point (MP):
-
Load a small amount of the dry, crystalline sample into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.
-
Table 1: Representative Experimental Data
(Note: As specific literature data is unavailable, this table presents expected values for illustrative purposes.)
| Property | Method | Expected Observation |
| Molecular Weight | ESI-MS | [M+H]⁺ at m/z 223.03 |
| ¹H NMR (400 MHz, CDCl₃) | NMR | Aromatic protons (δ 7.5-8.5 ppm), Methyl ester protons (δ ~4.0 ppm) |
| ¹³C NMR (100 MHz, CDCl₃) | NMR | Carbonyl (δ ~165 ppm), Aromatic/Heteroaromatic carbons (δ 120-160 ppm), Methyl ester carbon (δ ~53 ppm) |
| Key IR Vibrations | FT-IR (ATR) | ~1720 cm⁻¹ (C=O stretch), ~1610 cm⁻¹ (C=N stretch), ~750 cm⁻¹ (C-Cl stretch) |
| Melting Point | MP Apparatus | A sharp range, e.g., 135-137 °C |
Part 2: Computational Modeling and Prediction
Computational chemistry provides a theoretical lens to examine molecular properties at a level of detail unattainable by experiment alone.[4] By solving approximations of the Schrödinger equation, we can predict the molecule's geometry, stability, and spectroscopic properties.
Computational Methodology: Density Functional Theory (DFT)
Rationale for Method Selection: DFT is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for organic molecules.[5] The B3LYP functional is a widely used hybrid functional known for its reliability in predicting geometries and spectroscopic properties. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is the standard for obtaining accurate chemical shifts.[6][7][8]
Step-by-Step Protocol:
-
Structure Building: Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Perform a full geometry optimization using DFT with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory is robust for capturing electronic and structural details.
-
The optimization should be performed in the gas phase or with an implicit solvent model (e.g., PCM for chloroform) to mimic experimental conditions.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.
-
Confirm that the optimization resulted in a true energy minimum by ensuring the absence of imaginary frequencies. The calculated frequencies can be compared to the experimental IR spectrum.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform an NMR calculation using the GIAO method. The mPW1PW91/6-311+G(2d,p) level of theory is often cited for high accuracy in NMR calculations.[9]
-
Calculate the absolute shielding tensors (σ) for all atoms.
-
Caption: Workflow for computational property prediction using DFT.
Table 2: Predicted Computational Data
| Property | Method/Level of Theory | Predicted Output |
| Optimized Geometry | B3LYP/6-311+G(d,p) | 3D Cartesian coordinates, bond lengths (Å), bond angles (°), dihedral angles (°) |
| Vibrational Frequencies | B3LYP/6-311+G(d,p) | Scaled frequencies (cm⁻¹) corresponding to key functional groups |
| ¹H Isotropic Shielding | GIAO-mPW1PW91/6-311+G(2d,p) | Absolute shielding values (σ) in ppm for each hydrogen atom |
| ¹³C Isotropic Shielding | GIAO-mPW1PW91/6-311+G(2d,p) | Absolute shielding values (σ) in ppm for each carbon atom |
Part 3: Cross-Validation and Comparative Analysis
This final part is the crucial step where the experimental and computational worlds meet. The goal is to determine how well the theoretical model reproduces experimental reality, thereby validating both the synthesized structure and the computational method.[1]
Caption: The cross-validation loop: comparing data to generate validated insights.
Spectroscopic Data Comparison
The most direct comparison involves NMR chemical shifts. The calculated absolute shielding tensors (σ) must be converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
δ_calc = σ_TMS - σ_calc
A more robust method is to perform a linear regression analysis by plotting the experimental chemical shifts (δ_exp) against the calculated shifts (δ_calc).
δ_exp = m * δ_calc + b
An ideal correlation has a slope (m) close to 1, an intercept (b) close to 0, and a coefficient of determination (R²) greater than 0.99. Deviations from this ideal can highlight specific limitations of the computational model or suggest areas where experimental assignments may need to be reconsidered.
Table 3: Comparative Analysis of Experimental vs. Computational Data
| Atom ID | δ ¹³C (Experimental) | δ ¹³C (Calculated) | Δ (ppm) |
| C1 | e.g., 165.2 | e.g., 164.8 | +0.4 |
| C2 | e.g., 155.1 | e.g., 154.5 | +0.6 |
| C3 | ... | ... | ... |
| R² | > 0.99 |
| Atom ID | δ ¹H (Experimental) | δ ¹H (Calculated) | Δ (ppm) |
| H1 | e.g., 8.21 | e.g., 8.15 | +0.06 |
| H2 | e.g., 7.95 | e.g., 7.90 | +0.05 |
| H3 | ... | ... | ... |
| R² | > 0.98 |
For IR analysis, calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) before comparison. A strong match between the scaled calculated frequencies and the major experimental peaks for the C=O, C=N, and C-Cl stretches would further validate the structure.
Conclusion
The integration of experimental characterization and high-level computational modeling provides a powerful, self-correcting workflow for the definitive analysis of this compound. By following the protocols in this guide, researchers can not only confirm the synthesis of the target molecule with a high degree of confidence but also develop a validated computational model. This model serves as an invaluable tool for interpreting complex spectral data and predicting the properties of related, yet-to-be-synthesized derivatives, thereby accelerating the cycle of drug discovery and materials development.
References
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. (n.d.).
- Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. (2023). ACS Publications.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). ACS Publications.
- (PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives - ResearchGate. (2023).
- Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Royal Society of Chemistry.
- The DFT route to NMR chemical shifts - Semantic Scholar. (1999).
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC - NIH. (2022).
- Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - NIH. (2020).
- Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. (n.d.).
- Chemical structures and physical data of the quinazoline derivatives - ResearchGate. (n.d.).
- Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives | Semantic Scholar. (n.d.).
- This compound, min 97%, 250 mg - CP Lab Safety. (n.d.).
- This compound (C10H7ClN2O2) - PubChemLite. (n.d.).
- 1221288-22-7|this compound|BLD Pharm. (n.d.).
- Specifications of this compound - Capot Chemical. (n.d.).
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- A Guide to Cross-Validation of Experimental and Computational Results for Nb-V Systems - Benchchem. (n.d.).
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A Comparative Guide to the Reproducibility of Methyl 2-chloroquinazoline-5-carboxylate Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of Methyl 2-chloroquinazoline-5-carboxylate, a key building block in the development of various pharmaceutical agents, presents a critical step in the drug discovery pipeline. The reproducibility of its synthesis is paramount for ensuring a consistent supply of high-purity material for further research and development. This guide provides an in-depth, objective comparison of established and potential synthetic protocols for this compound, supported by a critical analysis of the underlying chemical principles and practical considerations.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinazoline core.[1][2][3][4] The presence of a chlorine atom at the 2-position and a methyl carboxylate group at the 5-position makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol .[2] The reliable synthesis of this compound is therefore of significant interest to the medicinal chemistry community.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is not widely detailed in standard chemical literature, which often necessitates a review of related transformations and the application of established synthetic methodologies for quinazoline systems. Based on a comprehensive survey of analogous reactions, a predominant two-step synthetic pathway emerges as the most plausible and adaptable approach. This strategy involves the initial formation of a quinazolinone precursor followed by a chlorination step.
Synthetic Pathway Overview
Caption: Proposed two-step synthesis of this compound.
This guide will dissect two primary protocols based on this overarching strategy, evaluating their respective strengths and weaknesses in terms of reproducibility, yield, and operational simplicity.
Protocol 1: The Urea Cyclization and Phosphorus Oxychloride Chlorination Route
This classic approach is a staple in heterocyclic chemistry and represents a robust method for the preparation of chloroquinazolines.
Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate
The initial step involves the cyclization of an anthranilate derivative, in this case, Methyl 2-aminobenzoate, with a suitable carbonyl-containing reagent to form the quinazolinedione ring system. Urea is a common and cost-effective choice for this transformation.
Reaction Workflow
Caption: Workflow for the synthesis of the quinazolinone intermediate.
Detailed Experimental Protocol (Hypothetical, based on established methods):
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine Methyl 2-aminobenzoate (1 equivalent) and Urea (2-3 equivalents).
-
Heat the mixture to 180-200 °C. The reaction can be performed neat (as a melt) or in a high-boiling solvent such as diphenyl ether.
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with a non-polar solvent like hexane to precipitate the product. If performed neat, triturate the solid mass with a suitable solvent (e.g., ethanol or water) to remove excess urea.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Causality Behind Experimental Choices:
-
Excess Urea: Using an excess of urea drives the equilibrium towards the product and compensates for any sublimation that may occur at high temperatures.
-
High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the condensation and ring-closing steps.
-
Solvent Choice: A high-boiling, inert solvent can provide better temperature control and facilitate stirring compared to a neat reaction.
Trustworthiness and Self-Validation:
The formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the quinazolinedione structure will validate the reaction's success. The melting point of the purified product should be sharp and consistent with reported values for analogous compounds.
Step 2: Chlorination of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate
The second step involves the conversion of the quinazolinedione to the desired 2-chloroquinazoline derivative. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this type of transformation.[5]
Reaction Workflow
Caption: Workflow for the chlorination of the quinazolinone intermediate.
Detailed Experimental Protocol (Hypothetical, based on established methods):
-
In a fume hood, carefully add Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Excess POCl₃: POCl₃ serves as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.
-
Reflux Conditions: The high temperature is necessary to drive the chlorination reaction, which proceeds through a phosphorylated intermediate.[5]
-
Catalytic DMF: DMF can form a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive chlorinating species.
-
Careful Quenching: The violent reaction of POCl₃ with water necessitates a slow and controlled quenching procedure on ice to manage the exotherm.
Trustworthiness and Self-Validation:
The successful synthesis of this compound can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H protons and the appearance of a characteristic signal for the chlorinated quinazoline ring in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the product's identity and purity.
Protocol 2: Alternative Cyclization and Milder Chlorination
This alternative protocol explores variations in both the cyclization and chlorination steps, potentially offering advantages in terms of milder reaction conditions and easier work-up procedures.
Step 1: Cyclization using a Phosgene Equivalent
Instead of high-temperature fusion with urea, a phosgene equivalent like triphosgene or diphosgene can be used to effect the cyclization of Methyl 2-aminobenzoate under milder conditions.
Detailed Experimental Protocol (Hypothetical, based on established methods):
-
Dissolve Methyl 2-aminobenzoate (1 equivalent) in an inert solvent such as toluene or dichloromethane in a flask equipped with a stirrer and a dropping funnel.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Cool the mixture in an ice bath and slowly add a solution of triphosgene (0.4 equivalents) or diphosgene (0.6 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate.
-
Purify by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Phosgene Equivalents: These reagents are easier and safer to handle than phosgene gas and react with the amino and ester groups to form the heterocyclic ring.
-
Base: The base is required to neutralize the HCl generated during the reaction.
-
Milder Conditions: This method avoids the high temperatures required for the urea fusion method, which can be beneficial for sensitive substrates.
Step 2: Chlorination with Thionyl Chloride and a Catalytic Amide
As an alternative to neat POCl₃, a mixture of thionyl chloride (SOCl₂) with a catalytic amount of an amide like DMF can be used for the chlorination, often under less harsh conditions.
Detailed Experimental Protocol (Hypothetical, based on established methods):
-
Suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate (1 equivalent) in an excess of thionyl chloride (SOCl₂, 5-10 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 76 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully remove the excess SOCl₂ under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and carefully pour it onto ice-water.
-
Neutralize with a base and perform an extractive work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Thionyl Chloride/DMF: This combination forms the Vilsmeier reagent, a potent chlorinating agent that can be more selective and operate at lower temperatures than POCl₃ alone.
-
Lower Reflux Temperature: The lower boiling point of SOCl₂ compared to POCl₃ allows for a milder reaction temperature.
Data Summary and Comparison
| Parameter | Protocol 1: Urea/POCl₃ | Protocol 2: Phosgene Equivalent/SOCl₂ |
| Starting Materials | Readily available and inexpensive. | Phosgene equivalents are more specialized and costly. |
| Reaction Conditions | High temperatures, potentially harsh. | Milder temperatures, potentially more substrate tolerant. |
| Safety Considerations | High-temperature fusion can be difficult to control. POCl₃ is highly corrosive and reacts violently with water. | Phosgene equivalents are toxic and require careful handling. SOCl₂ is also corrosive and toxic. |
| Work-up and Purification | Quenching of POCl₃ is hazardous. Purification can be challenging due to byproducts. | Work-up is generally more straightforward. Purification may be simpler due to cleaner reaction profiles. |
| Predicted Reproducibility | Generally reliable for robust substrates, but can be sensitive to scale and reaction conditions. | Potentially more reproducible due to milder and more controlled conditions. |
| Predicted Yield | Can be variable depending on the substrate and precise conditions. | Often provides good to excellent yields for analogous systems. |
Conclusion and Recommendations
For the synthesis of this compound, Protocol 1, utilizing urea cyclization followed by phosphorus oxychloride chlorination, represents a more traditional and cost-effective approach. However, its harsh reaction conditions and potentially challenging work-up may affect reproducibility and yield, especially at a larger scale.
Protocol 2 offers a milder and potentially more controlled alternative, which could lead to higher reproducibility and cleaner reaction profiles. The use of phosgene equivalents and thionyl chloride with a catalytic amide may be particularly advantageous for more sensitive substrates or when higher purity is required from the outset.
For researchers embarking on the synthesis of this important building block, it is recommended to initially explore Protocol 1 due to the ready availability of reagents. However, if issues with yield, purity, or reproducibility are encountered, Protocol 2 provides a valuable and often superior alternative. In all cases, careful optimization of reaction conditions and rigorous analytical characterization of both the intermediate and the final product are essential for ensuring the successful and reproducible synthesis of this compound.
References
- Note: As specific synthesis protocols for this compound were not found in the provided search results, the references below pertain to the synthesis of related quinazoline and quinoline derivatives, which inform the proposed protocols.
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
PubChemLite. This compound (C10H7ClN2O2). [Link]
-
PubMed. POCl3 chlorination of 4-quinazolones. [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
PubMed. Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. [Link]
-
NIH. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. [Link]
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†. [Link]
-
Capot Chemical. Specifications of this compound. [Link]
-
Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. [Link]
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NIH. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. [Link]
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MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]
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ResearchGate. Synthesis and Anticonvulsant Activity of N-(Substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides. [Link]
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JOCPR. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. [Link]
-
Google Patents. CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
-
Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
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A Comparative Docking Analysis of Novel Methyl 2-chloroquinazoline-5-carboxylate Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive, in-depth comparative analysis of "Methyl 2-chloroquinazoline-5-carboxylate" and its rationally designed derivatives through molecular docking. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the rationale behind experimental design, from target selection to the interpretation of docking results, and provide a validated workflow for assessing the potential of these compounds as targeted therapeutic agents.
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1][2] A significant number of FDA-approved drugs, particularly in oncology, are based on this heterocyclic system.[3][4] These molecules are well-known for their activity as protein kinase inhibitors, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[5][6][7] Specifically, quinazoline derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor cell proliferation and angiogenesis.[1][3][5][8]
This guide will focus on a comparative docking study of a parent molecule, this compound, and a series of its hypothetical derivatives. The objective is to predict their binding affinities and interaction patterns within the ATP-binding sites of EGFR and VEGFR-2, thereby elucidating structure-activity relationships (SAR) that can guide future synthesis and biological evaluation.
Rationale for Target Selection and Ligand Design
1.1. Target Selection: EGFR and VEGFR-2 Kinases
The choice of EGFR and VEGFR-2 as targets is based on the extensive precedent for quinazoline scaffolds showing high affinity for their kinase domains.[3][5]
-
Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR plays a crucial role in cell proliferation and survival.[6] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, are approved EGFR inhibitors.[3][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is the main mediator of the pro-angiogenic signals of VEGF.[1][2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 is a validated anti-cancer strategy, and quinazoline-based multi-kinase inhibitors like Vandetanib target VEGFR-2.[1]
Simultaneous inhibition of both EGFR and VEGFR-2 can offer a synergistic anti-cancer effect by targeting both tumor cell proliferation and its blood supply.
1.2. Ligand Design Strategy
Our parent compound is This compound (Parent-01) . The 2-chloro position serves as a versatile synthetic handle for introducing various amine-containing side chains, a common strategy in the development of quinazoline-based kinase inhibitors. The ester at position 5 allows for exploration of interactions in a different region of the binding pocket.
We will design three derivatives for this comparative study, each testing a specific hypothesis:
-
Derivative A (DER-A): Substitution of the 2-chloro group with a 3-chloro-4-fluoroaniline moiety. This substitution is classic for EGFR inhibitors like Gefitinib and Erlotinib and is expected to form a key hydrogen bond with the hinge region of the kinase.
-
Derivative B (DER-B): Substitution of the 2-chloro group with a piperazine-phenylamine moiety. The piperazine group can enhance solubility and provides a flexible linker to explore deeper pockets within the ATP-binding site.
-
Derivative C (DER-C): Hydrolysis of the methyl ester at the 5-position of DER-A to a carboxylic acid. This modification introduces a potential hydrogen bond donor/acceptor and could form additional interactions with solvent or nearby residues.
These derivatives allow for a systematic exploration of how modifications at key positions influence binding affinity and interaction patterns.
Experimental Protocol: Molecular Docking Workflow
A rigorous and reproducible docking protocol is essential for generating reliable comparative data. This workflow is designed to be self-validating by including a redocking step with a known co-crystallized ligand.
2.1. Step-by-Step Methodology
-
Protein Preparation:
-
Obtain crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
EGFR: PDB ID: 1M17 (in complex with Erlotinib)
-
VEGFR-2: PDB ID: 1YWN (in complex with a quinazoline inhibitor)
-
-
Remove all water molecules and non-essential ions.
-
Add polar hydrogens and assign appropriate atom types and charges using a standard force field (e.g., AMBER, CHARMm).
-
The co-crystallized ligand is extracted for the redocking validation step.
-
-
Ligand Preparation:
-
Draw the 2D structures of Parent-01, DER-A, DER-B, and DER-C.
-
Convert the 2D structures to 3D using a molecular modeling program.
-
Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and partial charges.
-
-
Binding Site Definition:
-
The binding site (grid box) for docking is defined based on the position of the co-crystallized ligand in the original PDB structure. The grid box should be large enough to encompass the entire ATP-binding pocket and allow for rotational and translational sampling of the ligand.
-
-
Protocol Validation (Redocking):
-
Dock the extracted co-crystallized ligand back into the prepared protein structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
-
-
Molecular Docking Simulation:
-
Perform the docking of Parent-01, DER-A, DER-B, and DER-C into the validated binding sites of both EGFR and VEGFR-2 using a reputable docking program (e.g., AutoDock, Glide, GOLD).
-
Use a search algorithm like a Lamarckian Genetic Algorithm to explore conformational space.[9]
-
Generate a set of possible binding poses for each ligand and rank them based on the scoring function (e.g., estimated binding energy in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked pose for each ligand.
-
Record the predicted binding energy.
-
Visualize and identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.
-
Compare the results across the different derivatives and between the two protein targets.
-
2.2. Visualization of the Docking Workflow
Sources
- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-chloroquinazoline-5-carboxylate
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of surplus materials and waste. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 2-chloroquinazoline-5-carboxylate, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and the protection of our environment, grounded in established scientific principles and regulatory standards.
Understanding the Compound: A Foundation for Safe Handling
This compound (C₁₀H₇ClN₂O₂) is a solid organic compound.[1][2] The presence of a chlorine atom on the quinazoline ring system categorizes it as a halogenated organic compound.[3] Such compounds often require special disposal considerations due to their potential to form persistent and toxic byproducts if not managed correctly.
Key Hazard Considerations (based on analogous compounds):
-
Skin and Eye Irritation: Similar chlorinated heterocyclic compounds are known to cause skin and serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[4][5]
-
Harmful if Swallowed or Inhaled: Acute toxicity via oral and inhalation routes is a potential concern.[5][6]
-
Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life, with potential for long-lasting effects.[6][7]
Given these potential hazards, it is imperative to treat this compound as a hazardous chemical and manage its disposal accordingly.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the laboratory bench to its final disposition.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes or dust generation.[4]
-
Lab Coat: A full-sleeved lab coat provides a crucial barrier to protect your skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area, preferably within a chemical fume hood. For larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator may be necessary.[5]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper waste segregation is a cornerstone of safe laboratory practice. It prevents accidental chemical reactions and ensures that waste is directed to the correct disposal stream.
-
Designated Halogenated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[3][8]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste streams.[8] Incompatible materials, such as strong oxidizing agents or strong bases, should never be added to the same container.
Step 3: Containerization and Labeling - Clarity is Key
The integrity and labeling of your waste container are critical for safe storage and transport.
-
Container Choice: Use a chemically compatible container with a secure, tightly sealing lid. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid organic waste.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name: "this compound".[8] Avoid using abbreviations or chemical formulas. The label should also include the accumulation start date.
Step 4: On-site Storage - A Temporary and Secure Measure
Proper storage of hazardous waste while awaiting pickup is governed by strict regulations to minimize risks.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[10]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.[10]
-
Quantity Limits: Be aware of the maximum allowable quantities of hazardous waste that can be stored in a laboratory before requiring more stringent storage protocols.[10]
Step 5: Final Disposal - Partnering with Professionals
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration. This process is designed to destroy the organic molecule and scrub harmful acidic gases (like hydrogen chloride) from the emissions.[11]
-
Regulatory Compliance: The disposal process must adhere to all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the substance. Avoid raising dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [8]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheets for analogous compounds readily accessible in case of an emergency to provide to first responders.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By adhering to the procedures outlined in this guide, researchers can ensure that their work with this compound is conducted safely from inception to completion. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any additional requirements.
References
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- DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
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- Hazardous Waste Experts. How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]
- Capot Chemical.
- INK FOR WATER COLOR PEN.
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- Braun Research Group.
- Unknown.
- ResearchGate.
- PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. [Link]
- US EPA. Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. [Link]
- US EPA. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]
- US EPA. Disposal Guidance. [Link]
- US EPA. Learn about Hazardous Waste Cleanups. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-chloroquinazoline-5-carboxylate
Handling novel chemical reagents is the cornerstone of discovery in drug development and chemical research. Methyl 2-chloroquinazoline-5-carboxylate (CAS No. 1221288-22-7) is a heterocyclic building block with significant potential in synthetic chemistry.[1] However, its safe and effective use hinges on a robust understanding of its potential hazards and the rigorous application of safety protocols. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Our approach moves beyond a simple checklist, grounding every recommendation in the risk management principles of recognizing hazards, assessing risks, minimizing risks, and preparing for emergencies (RAMP).[2] This ensures that safety becomes an intrinsic part of the scientific workflow, not a peripheral consideration.
Hazard Recognition: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical class—chlorinated quinazoline—provides a strong basis for hazard assessment. Structurally similar compounds, such as 4-chloroquinazoline and other chlorinated heterocycles, are consistently classified with the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[3][5]
-
Serious Eye Irritation/Damage : Poses a significant risk of causing serious eye irritation or damage.[3][4]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[3][6]
Therefore, it is prudent to handle this compound as a substance with, at minimum, these characteristics. All handling procedures must be designed to prevent ingestion, skin/eye contact, and inhalation.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard; it should never be the only one.[2] Its effectiveness is maximized when integrated with superior control measures.
-
Engineering Controls : All manipulations of solid this compound or its solutions should be performed within a certified chemical fume hood.[7] The fume hood is essential for minimizing inhalation exposure to fine powders or solvent vapors.
-
Administrative Controls : Adherence to a well-defined Standard Operating Procedure (SOP) is critical. This includes minimizing the quantities of the chemical used, keeping containers tightly sealed when not in use, and ensuring all personnel are trained on the specific hazards and handling procedures.[8]
Core PPE Requirements for Handling
For any work involving this compound, the following PPE is the mandatory minimum.[8]
-
Body Protection : A clean, full-length laboratory coat with long sleeves, buttoned completely, is required to protect skin and personal clothing from splashes and spills.[9]
-
Eye and Face Protection : Chemical splash goggles are essential.[9] Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes of solutions or contact with fine powders.[5]
-
Foot Protection : Closed-toe and closed-heel shoes, constructed of a material that will resist chemical penetration, must be worn at all times in the laboratory.[8]
Task-Specific PPE Selection: A Risk-Based Approach
Different laboratory procedures carry different levels of risk. The following table outlines recommended PPE for common tasks, moving from basic to more advanced protection based on the assessed risk.
| Laboratory Task | Minimum Required PPE | Rationale & Causality |
| Transporting Container | Lab Coat, Safety Glasses, Closed-Toe Shoes | Protects against accidental drops or spills during transit. Safety glasses are acceptable here if the container is sealed and stable. |
| Weighing Solid Compound | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | Weighing solids poses a high risk of aerosolization and dust inhalation. Goggles protect against airborne particles. Gloves prevent dermal contact.[6] Must be performed in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | The risk of splashing is significant when transferring liquids. Goggles provide a seal against splashes, and gloves protect the hands.[3] |
| Running Reactions | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | Similar to solution preparation, this task involves the transfer and mixing of reagents with a persistent splash risk. |
| Large-Scale Operations (>5g) | Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves | A face shield worn over goggles provides an additional layer of protection for the entire face from larger volume splashes.[9] Double-gloving reduces the risk of exposure from a single glove failure or contamination during removal. |
| Cleaning Spills | Lab Coat, Chemical Splash Goggles, Face Shield, Heavy-Duty Nitrile or Neoprene Gloves, Shoe Covers (if necessary) | Spill cleanup presents the highest risk of exposure. A face shield, heavier gloves, and potential foot protection are necessary to guard against widespread contamination.[3] |
Detailed Guidance on Glove Selection and Disposal
Hand protection is critical, as dermal contact is a primary route of exposure.
-
Glove Type : Disposable nitrile gloves are the standard choice for incidental contact with compounds like this compound.[10] They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.
-
Proper Use : Always inspect gloves for tears or holes before use.[7] If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outside of the glove with your bare skin. Wash hands thoroughly after removing gloves.[9]
-
Disposal : All gloves, weighing papers, and disposable lab supplies contaminated with this compound must be considered hazardous waste.[8] Dispose of them in a designated, sealed, and clearly labeled solid hazardous waste container. Never dispose of contaminated items in the regular trash.[2]
Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for ensuring safety when handling this compound, from initial hazard recognition to final waste disposal.
Caption: PPE selection workflow based on the RAMP safety framework.
References
- CP Lab Safety.
- Capot Chemical.
- Tashkent Pediatric Medical Institute. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
- Utah State University.
- ETH Zurich.
- Centers for Disease Control and Prevention.
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- 5. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
